2-(ethylamino)-2-methylpropanoic acid
Description
BenchChem offers high-quality 2-(ethylamino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylamino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7-6(2,3)5(8)9/h7H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUHRPGMOFDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-ethyl-alpha-methylalanine chemical structure and synonyms
An In-Depth Technical Guide to N-ethyl-alpha-methylalanine: Structural Dynamics, Synthesis, and Applications in Macrocyclic Peptide Drug Discovery
Executive Summary
The landscape of modern drug discovery is increasingly focused on "middle-sized" molecules—specifically, macrocyclic peptides capable of targeting intracellular protein-protein interactions (PPIs) traditionally deemed "undruggable." Central to this paradigm shift is the strategic incorporation of unnatural, sterically constrained amino acids. N-ethyl-alpha-methylalanine (also known as N-ethyl-2-methylalanine or N-ethylaminoisobutyric acid) represents a pinnacle of such structural engineering. By combining
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a mechanistic understanding of N-ethyl-alpha-methylalanine, bridging its fundamental physicochemical properties with advanced synthetic protocols required to overcome its inherent steric hindrance.
Chemical Identity and Structural Nomenclature
Before deploying this building block in peptide synthesis, it is critical to understand its precise chemical identity and the various nomenclatures used across chemical vendors and literature. N-ethyl-alpha-methylalanine is a derivative of
Table 1: Quantitative Chemical Identifiers and Properties
| Property | Value | Mechanistic Impact in Peptide Design |
| IUPAC Name | 2-(ethylamino)-2-methylpropanoic acid | Defines the core |
| CAS Registry Number | 23441-02-3 | Essential for precise sourcing and regulatory documentation [1]. |
| Molecular Formula | - | |
| Molecular Weight | 131.18 g/mol | Contributes minimal bulk compared to larger hydrophobic residues. |
| LogP (Predicted) | ~0.85 | Enhances lipophilicity compared to natural alanine, aiding cell entry. |
| Common Synonyms | N-ethyl-2-methylalanine; N-ethylaminoisobutyric acid | Used interchangeably in solid-phase peptide synthesis (SPPS) catalogs. |
Mechanistic Causality: Why Use N-ethyl-alpha-methylalanine?
The decision to incorporate N-ethyl-alpha-methylalanine into a peptide sequence is never arbitrary; it is a calculated structural intervention.
A. Conformational Restriction via -Tetrasubstitution
Natural amino acids possess a hydrogen atom at the alpha-carbon, allowing for a wide range of
B. Membrane Permeability via N-Ethylation
A major hurdle for peptide therapeutics is poor oral bioavailability and inability to cross the lipid bilayer. The peptide backbone is rich in polar amide bonds (N-H), which require a high desolvation energy to pass through hydrophobic membranes. N-ethylation removes a critical hydrogen bond donor. When combined with the helical induction of the
This exact dual-modification strategy was famously employed by Chugai Pharmaceutical in the development of LUNA18 (Paluratide) , an orally bioavailable cyclic undecapeptide targeting the intracellular KRAS mutation [3].
Conformational and physicochemical logic of N-ethyl-alpha-methylalanine incorporation.
The Application Scientist's Challenge: Overcoming Steric Hindrance
While the pharmacological benefits are immense, the synthetic reality of coupling N-ethyl-alpha-methylalanine is notoriously difficult. The secondary amine (N-ethyl) combined with the tertiary alpha-carbon creates massive steric bulk. Standard coupling reagents (e.g., HATU/DIPEA) often fail, leading to unreacted starting materials or the formation of diketopiperazines (DKPs) during subsequent deprotection steps.
Liquid-Phase Peptide Synthesis (LPPS) vs. SPPS
For highly N-alkylated and sterically hindered sequences, Solid-Phase Peptide Synthesis (SPPS) suffers from heterogeneous reaction kinetics. To achieve high purity and yield, transitioning to Liquid-Phase Peptide Synthesis (LPPS) is highly recommended. In LPPS, the reactants are in a homogeneous solution, significantly increasing the bimolecular collision rate necessary to force the sterically hindered peptide bond formation [4].
Experimental Workflow: Coupling N-ethyl-alpha-methylalanine
The following self-validating protocol outlines the synthesis of a dipeptide utilizing N-ethyl-alpha-methylalanine via an LPPS approach, utilizing highly reactive acid chloride intermediates to overcome steric barriers.
Step-by-Step Methodology
Step 1: In Situ Acid Chloride Activation Causality: Standard active esters (like OBt or OAt) are not electrophilic enough to react with the hindered N-ethyl amine. We must generate an acid chloride using bis(trichloromethyl) carbonate (BTC, triphosgene).
-
Dissolve the N-protected amino acid (e.g., Fmoc-Xaa-OH) (1.2 eq) in anhydrous cyclopentyl methyl ether (CPME).
-
Add BTC (0.4 eq) and 2,4,6-collidine (3.0 eq) at 0°C under inert atmosphere.
-
Stir for 20 minutes to ensure complete conversion to the acid chloride.
Step 2: Homogeneous Coupling Causality: Elevated temperatures in a liquid phase provide the thermodynamic energy required to overcome the steric clash.
-
Add the C-protected N-ethyl-alpha-methylalanine (e.g., H-N(Et)Aib-OMe) (1.0 eq) directly to the reaction mixture.
-
Warm the reaction to 40°C and stir for 4–6 hours. Monitor via HPLC-UV.
Step 3: Active Ester Quenching (Self-Validation Step) Causality: Unreacted acid chlorides will cause side reactions during workup. They must be actively quenched.
-
Add N-methylimidazole (NMI) (2.0 eq) to the mixture. NMI rapidly hydrolyzes any remaining active electrophiles, ensuring they do not interfere with subsequent purification [4].
-
Stir for 30 minutes at room temperature.
Step 4: Mild Workup & DKP Prevention Causality: Highly N-alkylated peptides are prone to acid-catalyzed degradation and diketopiperazine (DKP) cyclization.
-
Wash the organic layer with a mild, cold aqueous buffer (pH 6.5) rather than strong acids (e.g., 1M HCl), which could trigger DKP formation.
-
Dry over
, filter, and concentrate under reduced pressure.
Workflow for coupling sterically hindered N-alkyl amino acids via LPPS.
Conclusion
N-ethyl-alpha-methylalanine is not merely a structural anomaly; it is a precision tool for peptide engineers. By understanding the causality between its steric bulk, its ability to force helical folding, and its capacity to mask hydrogen bonds, researchers can design macrocycles capable of breaching the cell membrane to drug the "undruggable." While its synthesis demands rigorous, specialized protocols like LPPS and extreme electrophilic activation, mastering these techniques is essential for the next generation of middle-sized therapeutics.
References
-
Formaggio, F., et al. "Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids." ResearchGate. Available at:[Link]
-
Wikipedia Contributors. "Paluratide (LUNA18)." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Nomura, K., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." ACS Publications. Available at:[Link]
2-ethylamino-2-methylpropionic acid molecular weight and formula
An In-depth Technical Guide to 2-Ethylamino-2-methylpropionic Acid: Molecular Properties, Synthesis, and Analysis
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-ethylamino-2-methylpropionic acid, a non-proteinogenic α,α-disubstituted amino acid. The document details its fundamental molecular properties, including its chemical formula and molecular weight. Furthermore, it explores potential synthetic pathways for its preparation and outlines key analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering expert insights into the handling and analysis of this unique molecular entity.
Introduction
2-Ethylamino-2-methylpropionic acid is a fascinating molecule belonging to the class of α,α-disubstituted amino acids. These compounds are characterized by the presence of two substituents on the α-carbon, which imparts unique conformational constraints and metabolic stability compared to their natural counterparts. Such properties make them valuable building blocks in medicinal chemistry for the design of peptides, peptidomimetics, and other pharmacologically active agents. This guide serves as a foundational resource for understanding the core characteristics of 2-ethylamino-2-methylpropionic acid.
Molecular Identity and Physicochemical Properties
The fundamental attributes of 2-ethylamino-2-methylpropionic acid are summarized below. These have been determined based on its chemical structure as derived from its IUPAC name.
Chemical Structure and Formula
The systematic name, 2-ethylamino-2-methylpropionic acid, defines a propionic acid backbone with both an ethylamino group and a methyl group attached to the alpha-carbon (C2).
Molecular Formula: C₆H₁₃NO₂
Molecular Weight: 131.17 g/mol [1]
IUPAC Name: 2-(ethylamino)-2-methylpropanoic acid
Structural Diagram
The two-dimensional structure of 2-ethylamino-2-methylpropionic acid is depicted in the diagram below, generated using the DOT language for graph visualization.
Caption: 2D structure of 2-ethylamino-2-methylpropionic acid.
Physicochemical Data Summary
The following table summarizes the key computed physicochemical properties of 2-ethylamino-2-methylpropionic acid's isomer, (2R)-3-(ethylamino)-2-methylpropanoic acid, which are expected to be similar.
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| Exact Mass | 131.094628657 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of 2-Ethylamino-2-methylpropionic Acid
The synthesis of α,α-disubstituted amino acids like 2-ethylamino-2-methylpropionic acid often requires specialized methods, as direct alkylation of simpler amino acids is typically not feasible. A common and effective approach is a variation of the Strecker synthesis or the Bucherer-Bergs reaction, followed by N-alkylation.
Proposed Synthetic Pathway: Modified Strecker Synthesis
A plausible synthetic route involves the initial formation of an aminonitrile, followed by hydrolysis to the desired amino acid.
Step 1: Formation of the α-aminonitrile. Acetone can serve as a readily available starting ketone. Reaction with sodium cyanide and ammonium chloride would yield 2-amino-2-methylpropanenitrile.
Step 2: N-Ethylation. The primary amine of the aminonitrile can be selectively ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate under basic conditions.
Step 3: Hydrolysis. Acid- or base-catalyzed hydrolysis of the resulting N-ethylated aminonitrile will yield the final product, 2-ethylamino-2-methylpropionic acid.
Experimental Workflow: Synthesis
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 2-ethylamino-2-methylpropionic acid.
Analytical Characterization
The structural confirmation and purity assessment of 2-ethylamino-2-methylpropionic acid would rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis and purification of this compound.
Protocol: RP-HPLC Analysis
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic amino acids. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.
-
Sample Preparation: The sample should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 2-ethylamino-2-methylpropionic acid.
-
¹H NMR: Expected signals would include a singlet for the C2-methyl protons, a triplet and a quartet for the ethyl group protons, and broad signals for the NH and OH protons.
-
¹³C NMR: Distinct signals for the carboxyl carbon, the quaternary α-carbon, the methyl carbon, and the two carbons of the ethyl group would be anticipated.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), provides accurate mass determination, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Applications and Future Directions
As a constrained, non-natural amino acid, 2-ethylamino-2-methylpropionic acid holds potential in various areas of drug discovery and materials science. Its incorporation into peptides can enhance their resistance to enzymatic degradation and induce specific secondary structures. Further research into its biological activity and its utility as a building block for novel molecules is warranted.
Conclusion
This technical guide has provided a detailed overview of 2-ethylamino-2-methylpropionic acid, covering its molecular properties, potential synthetic routes, and analytical characterization methods. While direct experimental data for this specific compound is not widely published, the principles and protocols outlined herein, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers and scientists working with this and similar α,α-disubstituted amino acids.
References
-
PubChem. (2R)-3-(ethylamino)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
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A Technical Guide to the N-ethyl-Aib Amino Acid Building Block for Peptide Synthesis
Abstract
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib), are renowned for their ability to induce and stabilize helical structures. This guide provides an in-depth technical overview of the N-ethyl-α-aminoisobutyric acid (N-ethyl-Aib) building block, an N-alkylated analogue of Aib. We will explore the rationale behind its use, detailing its synthesis, its unique impact on peptide conformation, and optimized protocols for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the unique properties of N-ethyl-Aib to engineer next-generation peptide-based molecules.
Introduction: The Rationale for α,α-Disubstitution and N-Alkylation
The therapeutic potential of many natural peptides is often limited by their poor metabolic stability and conformational flexibility. Proteolytic enzymes readily cleave peptide bonds, leading to short in-vivo half-lives, while high conformational freedom can result in reduced receptor affinity and selectivity.[1][2] The introduction of non-canonical amino acids is a powerful strategy to overcome these limitations.[3]
α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are particularly effective in this regard. The presence of two methyl groups on the α-carbon sterically restricts the available conformational space (φ, ψ dihedral angles), strongly promoting the formation of stable helical structures, such as 3₁₀- or α-helices.[4][5][6][7] This pre-organization into a defined secondary structure can minimize the entropic penalty upon binding to a biological target and significantly enhances resistance to enzymatic degradation.[4][8]
N-alkylation, the substitution of the amide proton with an alkyl group, offers an additional layer of control over peptide properties. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like β-sheets but also further enhances proteolytic stability by sterically shielding the adjacent peptide bond.[9][10] When combined, as in the N-ethyl-Aib residue, these two modifications—α,α-disubstitution and N-alkylation—create a highly constrained building block that is exceptionally resistant to proteolysis and acts as a potent helix-inducing element.
Synthesis of the Fmoc-N-ethyl-Aib-OH Building Block
The successful incorporation of N-ethyl-Aib into a peptide sequence begins with the synthesis of the monomer itself, typically protected for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A common synthetic route involves the N-alkylation of the parent Aib amino acid followed by Nα-protection.
Experimental Protocol: Synthesis of Fmoc-N-ethyl-Aib-OH
Step 1: N-Ethylation of α-Aminoisobutyric Acid
-
Dissolve α-aminoisobutyric acid in an appropriate aqueous base (e.g., NaOH solution).
-
Cool the solution in an ice bath.
-
Add an ethylating agent, such as diethyl sulfate or ethyl iodide, dropwise while maintaining the pH with the addition of base.
-
Allow the reaction to stir overnight at room temperature.
-
Acidify the reaction mixture to precipitate the N-ethyl-Aib product.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 2: Fmoc Protection
-
Suspend the synthesized N-ethyl-Aib in a suitable solvent system (e.g., aqueous acetone or dioxane).
-
Add a base, such as sodium bicarbonate or sodium carbonate.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-Osu in the organic solvent dropwise.
-
Stir the reaction for several hours at room temperature, monitoring for completion by TLC.
-
Once complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Fmoc-N-ethyl-Aib-OH product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol/water may be performed for higher purity.[11]
Causality Note: The choice of an aqueous basic medium for ethylation facilitates the deprotonation of the amino group, making it a more potent nucleophile. Subsequent Fmoc protection under basic conditions is standard for reacting Fmoc-Cl with the newly formed secondary amine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-ethyl-Aib via SPPS presents a significant challenge due to the extreme steric hindrance around the α-carbon and the secondary amine.[9][12] The gem-dimethyl groups of the Aib scaffold combined with the N-ethyl group dramatically slow down the kinetics of the acylation reaction.[9] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences and low purity of the final peptide.
Overcoming Steric Hindrance: Optimized Coupling Strategies
To achieve efficient coupling of Fmoc-N-ethyl-Aib-OH, highly potent activating reagents are required. Classical carbodiimide reagents like DCC or DIC are generally insufficient. Uronium/aminium or phosphonium salt-based reagents are strongly recommended.[9]
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU | Uronium/Aminium | Highly efficient for hindered couplings with rapid reaction times and low racemization risk. Often the first choice.[9][13] |
| HBTU | Uronium/Aminium | A common and effective reagent, though slightly less potent than HATU for extremely difficult couplings.[13] |
| PyAOP/PyBOP | Phosphonium | Very powerful reagents that can overcome significant steric barriers. PyAOP is often preferred due to lower toxicity of byproducts. |
| COMU | Uronium/Aminium | A third-generation uronium salt with high reactivity, comparable or superior to HATU, and forms water-soluble byproducts. |
Causality Note: These high-reactivity reagents rapidly convert the carboxylic acid of the incoming amino acid into a highly activated ester (e.g., an OBt or OAt ester), which is more susceptible to nucleophilic attack by the sterically hindered secondary amine of the resin-bound N-ethyl-Aib or the primary amine of the preceding residue. The use of an additive like HOAt or Oxyma Pure® further enhances coupling efficiency and suppresses racemization.
Experimental Protocol: SPPS Cycle for N-ethyl-Aib Incorporation
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.[14][15][16]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.[17][18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-N-ethyl-Aib-OH:
-
In a separate vessel, pre-activate a solution of Fmoc-N-ethyl-Aib-OH (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIEA) (8 eq) in DMF for 2-5 minutes.
-
Add the activated mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Microwave-assisted synthesis can significantly reduce this time.[19]
-
Self-Validation: Monitor the reaction completion using a qualitative test suitable for secondary amines, such as the bromophenol blue test, as the standard ninhydrin test will not work.[19]
-
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin, wash with DMF, and repeat the coupling step (double coupling).
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.
-
Proceed to the next deprotection/coupling cycle.
Structural and Biophysical Consequences
The incorporation of N-ethyl-Aib has profound and predictable effects on the structure and stability of a peptide.
-
Potent Helix Induction: Like its parent, Aib, the gem-dimethyl groups of N-ethyl-Aib severely restrict the backbone dihedral angles to the helical region of the Ramachandran plot (φ ≈ ±60°, ψ ≈ ±40°).[5] This makes it one of the most powerful helix-promoting residues available for peptide design.[4][7] Even a single N-ethyl-Aib residue can nucleate a helical turn in an otherwise flexible peptide chain.[20][21]
-
Enhanced Proteolytic Stability: The combination of α,α-disubstitution and N-alkylation provides exceptional resistance to enzymatic degradation.[4][8] Proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids, are sterically hindered from accessing the scissile bond adjacent to the N-ethyl-Aib residue.[3][22] This leads to a significantly prolonged half-life in biological media.[4]
-
Modulation of Solubility: The N-ethyl group increases the hydrophobicity of the residue compared to Aib, which can influence the overall solubility and aggregation propensity of the peptide. This must be considered during sequence design and purification.
Applications in Drug Discovery and Materials Science
The unique properties of N-ethyl-Aib make it a valuable tool for addressing key challenges in peptide science.[12][23]
-
Stabilizing Bioactive Conformations: In peptide drug design, N-ethyl-Aib can be used to lock a peptide into its bioactive helical conformation, enhancing its affinity for targets like GPCRs or ion channels.[4] This strategy has been applied to develop more potent and stable analogs of antimicrobial peptides (AMPs), hormones, and neurotransmitters.[4][23][24]
-
Improving Pharmacokinetics: The dramatic increase in proteolytic resistance directly translates to improved pharmacokinetic profiles, allowing for reduced dosing frequency.[4]
-
Peptide Foldamers and Nanomaterials: The strong conformational control exerted by N-ethyl-Aib is useful in the field of materials science for designing predictable, self-assembling peptide nanostructures, such as nanotubes or hydrogels, for applications in drug delivery and biomimetic catalysis.[4]
Conclusion
The N-ethyl-Aib amino acid is a powerful, albeit challenging, building block for advanced peptide synthesis. Its ability to confer exceptional proteolytic stability while simultaneously inducing a strong helical propensity provides a dual benefit for the design of robust, structurally defined peptides. While its incorporation requires optimized coupling protocols to overcome severe steric hindrance, the resulting biophysical advantages make it an invaluable component in the toolkit of medicinal chemists and materials scientists. By understanding the synthetic nuances and predictable structural outcomes, researchers can effectively harness N-ethyl-Aib to engineer a new generation of sophisticated peptide-based therapeutics and materials.
References
-
Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]
-
Butt, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. Available at: [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
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Torcato, I. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]
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Olesiak-Banska, J., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. Available at: [Link]
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Kim, K. H., et al. (1995). Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. International Journal of Peptide and Protein Research. Available at: [Link]
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Gisbert, I. G. (2014). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
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Torcato, I. M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Available at: [Link]
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Bruno, G., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Hachisako, H., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]
-
How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available at: [Link]
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Tsuchiya, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]
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Del Gallo, M. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
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Solution state conformations of Aib peptide derivatives. ResearchGate. Available at: [Link]
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Mishra, B., Reiling, S., & Tam, J. P. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available at: [Link]
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Son, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]
-
Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Available at: [Link]
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Gervay, J., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem. Available at: [Link]
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Subirós-Funosas, A., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. Available at: [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
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Singh, Y., & Sharma, P. (2022). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]
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Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]
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Checco, J. W., & Gellman, S. H. (2017). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research. Available at: [Link]
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Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. Available at: [Link]
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Corcho, F. J. (2002). DESIGNING PEPTIDOMIMETICS. UPCommons. Available at: [Link]
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Balaram, P. (1999). Non-protein amino acids in peptide design. Resonance. Available at: [Link]
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Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. Available at: [Link]
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Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. Available at: [Link]
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Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Temple University Libraries. Available at: [Link]
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A Technical Guide to the Biological Activity of N-Ethyl-α,α-Disubstituted Amino Acids
Foreword: The Rationale for Steric Hindrance in Neuropharmacology
In the landscape of drug development, particularly in neuroscience, the pursuit of specificity and enhanced pharmacokinetic profiles is paramount. Standard α-amino acids, while fundamental to biology, offer a level of conformational flexibility that can be detrimental to targeted therapeutic action. The introduction of a second substituent at the alpha-carbon (α-carbon) fundamentally alters the molecule's properties. This α,α-disubstitution imposes significant conformational constraints, effectively locking the peptide backbone into preferred secondary structures like helices or extended conformations.[1][2] This guide delves into a specific subclass: N-ethyl-α,α-disubstituted amino acids. We will explore their synthesis, their profound impact on neuronal excitability, and the experimental methodologies required to validate their therapeutic potential, primarily as anticonvulsant agents.
Section 1: Synthetic Strategies and Molecular Design
The synthesis of α,α-disubstituted amino acids is a non-trivial endeavor that has seen numerous methodological advancements. The core challenge lies in constructing the sterically hindered quaternary α-carbon.[3] Common strategies include the Strecker and Bucherer-Bergs reactions, alkylation of glycine-derived enolates, and various rearrangement reactions.[4][5]
A generalized and scalable approach often begins with a nucleophilic β-alanine equivalent or a malonic ester derivative, which can be symmetrically or asymmetrically dialkylated.[6][7] The subsequent N-ethylation is typically achieved via reductive amination or by alkylating a suitable N-protected precursor using a strong base like sodium hydride followed by treatment with ethyl iodide.[8]
The choice of synthetic route is critical as it dictates the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies. For instance, an approach based on the alkylation of a common intermediate allows for rapid variation of the α-substituents to probe their influence on biological activity.
Caption: A generalized workflow for the synthesis of N-ethyl-α,α-disubstituted amino acids.
Section 2: Anticonvulsant Properties - From Benchtop to In Vivo Efficacy
A significant body of research has identified α,α-disubstituted amino acids and their derivatives as potent anticonvulsants.[2][9] Their activity is typically evaluated in a battery of standardized rodent seizure models, each designed to mimic different aspects of human epilepsy.
Preclinical Screening Models: A Causal Analysis
The two most common primary screening models are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The choice of these models is causal and deliberate:
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure. A compound's ability to prevent the hind-limb extension phase of the seizure suggests efficacy against generalized seizures and indicates a likely mechanism of blocking seizure spread, often via inhibition of voltage-gated sodium channels.[2][10]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. Activity in this model suggests a compound may be effective against absence seizures and points towards mechanisms involving the enhancement of GABAergic inhibition or blockade of T-type calcium channels.[11]
-
6 Hz Seizure Model: This model is considered a test for therapy-resistant focal seizures. Efficacy in the 6 Hz model, particularly at higher currents (e.g., 44 mA), is a strong indicator of a compound's potential to treat drug-resistant epilepsy.[11][12]
Neurotoxicity is concurrently assessed, typically using the rotarod test, to establish a therapeutic window between the effective dose (ED₅₀) and the toxic dose (TD₅₀). A larger protective index (PI = TD₅₀/ED₅₀) is highly desirable.
Quantitative Analysis of Anticonvulsant Activity
The following table summarizes representative data for α-amino acid amide derivatives, which share structural similarities and mechanisms with the target class, demonstrating the potent activity observed in preclinical models.
| Compound | Class | MES (mice, i.p.) ED₅₀ (mg/kg) | 6 Hz (mice, i.p.) ED₅₀ (mg/kg) | Rotarod (mice, i.p.) TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| (R)-Valine Dimethylanilide | α-Amino Acid Amide | 3.6 | >30 | 17.1 | 4.8 | [9] |
| Compound 14 | Pyrrolidinyl-acetamide | 49.6 | 31.3 | >300 | >6.0 | [11] |
| Compound 3 | 3-Aminopyrrole | 2.5 (oral, rats) | N/A | >500 | >200 | [10] |
| Lacosamide (Ref.) | FAA | 11 | 23 | 64 | 5.8 | [2] |
| Safinamide (Ref.) | AAA | 10.3 | N/A | 148 | 14.4 | [2] |
N/A: Data not available. FAA: Functionalized Amino Acid. AAA: α-Aminoamide.
Caption: A typical screening cascade for identifying novel anticonvulsant agents.
Section 3: Core Mechanism of Action - Taming Neuronal Hyperexcitability
The anticonvulsant effects of N-ethyl-α,α-disubstituted amino acids are rooted in their ability to modulate fundamental processes of synaptic transmission. Their primary targets are often the voltage-gated sodium channels and the ionotropic glutamate receptors, NMDA and AMPA.
Modulation of Voltage-Gated Sodium Channels
Many effective anticonvulsants, such as phenytoin and carbamazepine, function by blocking voltage-gated sodium channels.[10] This action is often "use-dependent," meaning the drug has a higher affinity for channels that are frequently opening or are in an inactivated state, as occurs during the high-frequency neuronal firing of a seizure.[2] This mechanism allows for selective targeting of pathological activity while sparing normal neuronal communication. It is highly probable that α,α-disubstituted amino acid derivatives exhibit a similar profile, stabilizing the inactivated state of the sodium channel and thereby reducing the neuron's ability to fire rapid action potentials.
Interaction with Excitatory Amino Acid (EAA) Receptors
Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its receptors, particularly the AMPA and NMDA subtypes, are critical for fast synaptic transmission.[13][14]
-
AMPA Receptors (AMPARs): Mediate the bulk of fast excitatory transmission. Antagonists of AMPARs have a broad spectrum of anticonvulsant activity.[15]
-
NMDA Receptors (NMDARs): Act as coincidence detectors, requiring both glutamate binding and membrane depolarization to relieve a magnesium (Mg²⁺) block and allow Ca²⁺ influx.[16] Overactivation of NMDARs is linked to excitotoxicity and seizure generation.[15][16]
Compounds that can antagonize or allosterically modulate these receptors can effectively dampen excessive network excitation. The bulky α,α-disubstituted scaffold may confer antagonist properties by preventing the conformational changes in the receptor necessary for channel opening.
Caption: Potential mechanisms of action at the glutamatergic synapse.
Section 4: Experimental Protocols - A Self-Validating System
To ensure scientific integrity, described protocols must be self-validating. This means they include appropriate controls and yield data that can be rigorously and statistically analyzed.
Protocol 4.1: Maximal Electroshock (MES) Seizure Test in Rats
-
Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
-
Materials:
-
Test compound, vehicle (e.g., 0.5% methylcellulose in water).
-
Male Sprague-Dawley rats (200-250g).
-
Electroshock device with corneal electrodes.
-
Electrode solution (0.9% saline).
-
-
Methodology:
-
Acclimation: Acclimate animals to the facility for at least 3 days prior to testing. House with free access to food and water.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). Test at various doses (e.g., 3, 10, 30, 100 mg/kg) with n=8-10 animals per group.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 min for i.p., 60 min for p.o.).
-
Stimulation: Apply a drop of saline solution to the corneal electrodes and place them on the corneas of the rat.
-
Deliver a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 s duration).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hind-limb extension (THLE) lasting more than 3 seconds. The absence of THLE is defined as protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.
-
-
Causality & Validation: This protocol is validated by the consistent response of a control group (vehicle-treated animals should all exhibit THLE) and a positive control group (e.g., phenytoin-treated animals should show dose-dependent protection). The all-or-nothing endpoint (presence/absence of THLE) provides a clear, unambiguous measure of efficacy.
Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
-
Objective: To determine if a test compound blocks voltage-gated sodium channels in a use-dependent manner.
-
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES.
-
Test compound dissolved in external solution.
-
-
Methodology:
-
Cell Preparation: Obtain a whole-cell patch-clamp recording from a cultured neuron. Hold the cell at a negative potential (e.g., -90 mV).
-
Baseline Recording: Elicit sodium currents by depolarizing the cell to 0 mV for 20 ms.
-
Low-Frequency Stimulation: Apply depolarizing pulses at a low frequency (e.g., 0.1 Hz) to establish a baseline current amplitude.
-
Compound Application: Perfuse the cell with the external solution containing the test compound (e.g., 10 µM). Continue low-frequency stimulation until a steady-state block is achieved.
-
High-Frequency Stimulation: Increase the stimulation frequency to 10 Hz for 5-10 seconds.
-
Observation: Measure the amplitude of the sodium current at the beginning and end of the high-frequency train. A greater reduction in current amplitude during the high-frequency train compared to the low-frequency steady-state block indicates use-dependency.
-
Washout: Perfuse with the control external solution to ensure the effect is reversible.
-
-
Causality & Validation: The protocol's validity rests on comparing the block at low vs. high frequencies. A use-dependent blocker will show minimal block at 0.1 Hz but a progressive, cumulative block at 10 Hz. This directly tests the hypothesis that the compound targets channels in a state (inactivated) that is more prevalent during high-frequency firing, providing a mechanistic rationale for its anticonvulsant activity.
Section 5: Conclusion and Future Directions
N-ethyl-α,α-disubstituted amino acids represent a compelling class of neuromodulatory agents. The steric hindrance imposed by the quaternary α-carbon confers unique conformational properties that are advantageous for designing potent and selective anticonvulsants. Evidence from structurally related compounds strongly suggests that their mechanism of action involves the dual modulation of voltage-gated sodium channels and excitatory amino acid receptors.
Future research should focus on:
-
Asymmetric Synthesis: Developing efficient stereoselective synthetic routes to access individual enantiomers, as biological activity is often stereospecific.[1][9]
-
Expanded SAR Studies: Systematically varying the N-alkyl group (beyond ethyl) and the α-substituents to optimize potency and minimize off-target effects.
-
Receptor Subtype Selectivity: Investigating the binding and functional activity at specific NMDA (e.g., GluN2B vs. GluN2A) and AMPA receptor subunit compositions to refine the mechanism of action.
By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, this class of compounds holds significant promise for the development of next-generation therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
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Hlushchenko, N., Shkryl, V., & Kryshtal, O. (2025). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. [Link]
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Piotrowska-Kempisty, H., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7380. [Link]
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Gill, M. B., et al. (2010). A series of structurally novel heterotricyclic α‐amino‐3‐hydroxyl‐5‐methyl‐4‐isoxazole‐propionate receptor‐selective antagonists. British Journal of Pharmacology, 160(6), 1417-1429. [Link]
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Black, M. D. (n.d.). Positive Allosteric Modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA). University of Strathclyde. [Link]
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Park, K., & Kim, Y. (2010). Efficient Synthesis of Symmetrical α,α-Disubstituted β-Amino Acids and α,α-Disubstituted Aldehydes via Dialkylation of Nucleophilic β-Alanine Equivalent. The Journal of Organic Chemistry, 75(5), 1634-1640. [Link]
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Ohfune, Y., & Shinada, T. (2003). Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. European Journal of Organic Chemistry, 2003(21), 5127-5143. [Link]
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Solubility Profile of 2-(ethylamino)-2-methylpropanoic Acid: A Comparative Analysis in Aqueous and Organic Media
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(ethylamino)-2-methylpropanoic acid, a non-proteinogenic α-amino acid derivative. As the development of novel pharmaceutical agents increasingly involves structurally unique molecules, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount for successful formulation, delivery, and bioavailability. This document delineates the theoretical principles governing the solubility of this compound, offers predictive insights based on its structure, and provides robust, validated protocols for its empirical determination. We will explore the critical role of pH in aqueous systems and compare its solubility across a spectrum of common organic solvents, providing researchers and drug development professionals with the foundational knowledge required for effective candidate progression.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of the drug development process. It dictates the concentration of a drug substance that can be achieved in solution and, consequently, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, leading to suboptimal therapeutic efficacy.
2-(ethylamino)-2-methylpropanoic acid is an α,α-disubstituted amino acid. Its structure, featuring a carboxylic acid, a secondary amine, and alkyl groups, presents a unique and compelling solubility profile. Unlike simple amino acids, the presence of the N-ethyl and gem-dimethyl groups introduces a significant hydrophobic character, which must be balanced against the hydrophilic, ionizable carboxyl and amino functions. This guide will dissect these competing influences to build a predictive model of its solubility behavior.
Aqueous Solubility: The Dominant Influence of pH
The solubility of any amino acid in water is inextricably linked to the pH of the solution.[1][2] The molecule contains both an acidic group (the carboxylic acid, -COOH) and a basic group (the secondary amine, -NH-). These groups ionize differently depending on the concentration of protons (H⁺) in the solution. This leads to three distinct species in equilibrium, as illustrated below.
Figure 1: pH-dependent equilibrium of 2-(ethylamino)-2-methylpropanoic acid in aqueous solution.
pKa and the Isoelectric Point (pI)
To understand this equilibrium quantitatively, we must consider the pKa values of the ionizable groups. The pKa is the pH at which 50% of the molecules of that group are ionized.
-
pKa₁ (Carboxyl Group): This value reflects the acidity of the -COOH group. For the structural analog 2-aminoisobutyric acid (Aib), pKa₁ is approximately 2.36.[3][4] For N-methyl-Aib, it is predicted to be ~2.23.[5] The electron-donating nature of the N-ethyl group in our target molecule would have a minimal effect, so we can reliably estimate pKa₁ ≈ 2.3 .
-
pKa₂ (Amino Group): This value reflects the acidity of the conjugate acid of the amine (-NH₂⁺-). For Aib, pKa₂ is ~10.21.[3][4] N-methylation slightly increases basicity, with a predicted pKa₂ of ~10.52 for N-methyl-Aib.[5] We can therefore estimate pKa₂ ≈ 10.4 for our N-ethylated compound.
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge and exists predominantly as the zwitterion.[6] At the pI, intermolecular electrostatic repulsion is at a minimum, causing the solute-solute interactions to dominate over solute-solvent interactions, resulting in the lowest aqueous solubility.[6][7] For a simple amino acid, the pI is calculated as the average of its pKa values.[8][9]
pI = (pKa₁ + pKa₂) / 2
Using our estimated values: pI ≈ (2.3 + 10.4) / 2 = 6.35
Predicted Aqueous Solubility Profile
Based on these principles, we can predict the solubility behavior of 2-(ethylamino)-2-methylpropanoic acid:
-
At pH < 2.3: The carboxyl group is largely protonated (-COOH) and the amino group is fully protonated (-NH₂⁺-). The molecule carries a net positive charge, forming a highly water-soluble cationic salt with counter-ions (e.g., chloride).
-
At pH ≈ 6.35 (the pI): The molecule exists primarily as the neutral zwitterion (-COO⁻ and -NH₂⁺-). In this state, its solubility in water will be at its absolute minimum.
-
At pH > 10.4: The amino group is largely deprotonated (-NH-) and the carboxyl group is fully deprotonated (-COO⁻). The molecule carries a net negative charge, forming a highly water-soluble anionic salt with counter-ions (e.g., sodium).
This behavior is critical for formulation. To create an aqueous solution for parenteral administration, the pH must be adjusted significantly away from the pI, typically to pH < 4 or pH > 8.
Solubility in Organic Solvents: The Role of Polarity and Hydrogen Bonding
While aqueous solubility is vital for bioavailability, solubility in organic solvents is crucial for synthesis, purification, and the formulation of non-aqueous products. The solubility of an amino acid in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the hydrophobic nature of the solute's side chains are the determining factors.[1][2]
The structure of 2-(ethylamino)-2-methylpropanoic acid contains:
-
Polar/H-bonding groups: The carboxyl and amino groups.
-
Non-polar groups: The two methyl groups on the alpha-carbon and the N-ethyl group.
This dual nature means its solubility will be highly dependent on the solvent's characteristics. We can predict its relative solubility by examining experimental data for its parent compound, α-aminoisobutyric acid (Aib) .
Table 1: Experimental Solubility of α-Aminoisobutyric Acid (Aib) in Various Solvents at 298.15 K (25 °C) (Data sourced from Journal of Chemical & Engineering Data)[10]
| Solvent | Dielectric Constant | Solubility of Aib (mole fraction, x10³) | Predicted Rank for Target Cmpd. | Rationale for Prediction |
| Water | 78.5 | 15.61 | 1 (Highest) | Excellent H-bonding with both -COOH and -NH groups. |
| N,N-Dimethylformamide (DMF) | 36.7 | 0.283 | 2 | Polar aprotic solvent; acts as an H-bond acceptor. |
| Methanol | 32.7 | 0.123 | 3 | Protic solvent, good H-bonding capabilities. |
| Ethanol | 24.6 | 0.043 | 4 | Lower polarity and H-bonding ability than methanol. |
| n-Propanol | 20.1 | 0.024 | 5 | Increasing alkyl chain length decreases polarity. |
| Isopropanol | 19.9 | 0.019 | 6 | Branched structure may hinder solvation. |
| Acetone | 20.7 | 0.016 | 7 | Aprotic, acts as H-bond acceptor but less effective. |
| Acetonitrile | 37.5 | 0.012 | 8 (Lowest) | High dielectric constant but poor H-bonding ability. |
Analysis and Extrapolation: The solubility of Aib is highest in water by orders of magnitude and decreases significantly as the solvent becomes less polar or less capable of hydrogen bonding.[10] For 2-(ethylamino)-2-methylpropanoic acid, we predict a similar trend but with a general decrease in solubility across all solvents compared to Aib. This is due to the increased hydrophobic character imparted by the N-ethyl group, which will reduce the molecule's affinity for polar solvents. However, this same group may slightly enhance solubility in less polar solvents like dichloromethane or ethyl acetate compared to Aib, though overall solubility will likely remain low.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To obtain definitive solubility data, an empirical measurement is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] It is a self-validating system because it ensures the solution has reached a true equilibrium with the solid drug substance.
Objective
To determine the equilibrium solubility of 2-(ethylamino)-2-methylpropanoic acid in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).
Materials & Equipment
-
2-(ethylamino)-2-methylpropanoic acid (crystalline solid, purity >99%)
-
Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Volumetric flasks and pipettes
-
Validated analytical system (e.g., HPLC-UV, LC-MS) for concentration analysis
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm that equilibrium with the solid phase was maintained. A visual check for undissolved solid is mandatory.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to the desired temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The agitation ensures continuous mixing to facilitate dissolution.
-
Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate. To validate, time points can be taken (e.g., at 24, 48, and 72 hours) until the measured concentration plateaus.
-
Sample Collection & Separation: Remove the vials from the shaker. Allow them to sit for 30 minutes for larger particles to settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Causality Note: Filtration must be performed quickly and with a filter material that does not bind the analyte to avoid inaccurate results.
-
-
Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent. This prevents precipitation due to temperature changes.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or LC-MS method with a standard calibration curve to determine the concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution using the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Figure 2: Workflow for the Shake-Flask Solubility Assay.
Conclusion and Recommendations
The solubility of 2-(ethylamino)-2-methylpropanoic acid is a complex interplay of its zwitterionic nature and the hydrophobicity of its alkyl substituents.
-
In Aqueous Media: Solubility is predicted to be minimal at its isoelectric point (pI ≈ 6.35) and will increase dramatically at pH values below 4 and above 9. For developing aqueous formulations, pH adjustment is not just a recommendation; it is a necessity.
-
In Organic Solvents: The compound is expected to have very low solubility in apolar, aprotic solvents but will exhibit modest solubility in polar organic solvents, particularly those capable of hydrogen bonding like methanol and DMF. The overall solubility in organic media will likely be lower than its parent analog, Aib, due to increased hydrophobicity.
For drug development professionals, it is imperative to conduct empirical solubility testing using the validated shake-flask protocol described herein. This data will provide the definitive foundation for all subsequent formulation and preclinical development activities, ensuring that decisions are based on robust, accurate physicochemical characterization.
References
-
Gao, Y., Wang, T., Wang, J., et al. (2024). Solubility Behavior of α-Aminoisobutyric Acid in 13 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
JoVE. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
Tanford, C. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 239(12), 4077-4084. Available at: [Link]
-
Wikipedia. (2024). Isoelectric point. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Wikipedia. (2024). 2-Aminoisobutyric acid. Available at: [Link]
-
FooDB. (2011). Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865). Available at: [Link]
-
Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis. Available at: [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Available at: [Link]
-
PubChem. (n.d.). Aminoisobutyric acid. CID 6119. Available at: [Link]
-
Organic Chemistry Stack Exchange. (2024). Isoelectric Point. Available at: [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Showing Compound N-Methyl-alpha-aminoisobutyric acid (FDB022865) - FooDB [foodb.ca]
- 6. Isoelectric point - Wikipedia [en.wikipedia.org]
- 7. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 8. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
Navigating Steric Complexity in Peptide Engineering: A Comparative Analysis of N-Methylalanine and N-Ethyl-2-methylalanine
Executive Summary
The transition of peptides from biological probes to highly bioavailable therapeutics relies heavily on backbone modifications. Among these, N-alkylation and α-carbon substitution are paramount for overcoming the poor pharmacokinetic profiles of natural peptides[1]. As a Senior Application Scientist, I frequently encounter the synthetic and structural nuances of non-proteinogenic amino acids. This whitepaper provides an in-depth technical comparison between N-methylalanine and N-ethyl-2-methylalanine , detailing their physicochemical divergence, their profound impact on peptide conformation, and the causal logic behind the experimental protocols required to synthesize them.
Structural and Physicochemical Divergence
While both molecules are alkylated amino acid derivatives, their structural topologies dictate vastly different behaviors in both chemical synthesis and biological systems.
-
N-Methylalanine (NMA): A derivative of natural alanine where the amide nitrogen is methylated. This modification eliminates one hydrogen bond donor, increasing lipophilicity and proteolytic stability by sterically shielding the adjacent peptide bond[2]. NMA acts as a flexible molecular scaffold capable of forming defined, extended shapes in aqueous environments[3].
-
N-Ethyl-2-methylalanine (N-ethyl-AIB): Also known as N-ethyl-α-methylalanine, this residue features an ethyl group on the nitrogen and a gem-dimethyl group at the α-carbon (derived from α-aminoisobutyric acid, or AIB)[4]. The presence of the disubstituted α-carbon exerts the Thorpe-Ingold effect, severely restricting the backbone dihedral angles (
, ) and forcing the peptide into rigid helical conformations (such as or -helices). The addition of the N-ethyl group further amplifies steric bulk and lipophilicity.
Quantitative and Structural Comparison
| Parameter | N-Methylalanine | N-Ethyl-2-methylalanine |
| IUPAC Nomenclature | 2-(methylamino)propanoic acid | 2-(ethylamino)-2-methylpropanoic acid |
| Chemical Formula | C₄H₉NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 103.12 g/mol | 131.18 g/mol |
| α-Carbon Substitution | Monosubstituted (–CH₃) | Disubstituted (gem-dimethyl, –C(CH₃)₂) |
| N-Alkylation | Methyl (–CH₃) | Ethyl (–CH₂CH₃) |
| Conformational Impact | Induces extended shapes; alters cis/trans ratio[2] | Strong helical induction ( |
| Steric Hindrance | Moderate | Extreme |
| SPPS Coupling Difficulty | Standard to Moderate | High (Requires MW-SPPS & highly reactive esters) |
Conformational Control & Logical Relationships
The choice between these two amino acids in drug design is rarely arbitrary; it is a calculated decision based on the desired structural outcome.
Caption: Logical relationships between specific amino acid modifications and structural outcomes.
Causality in Experimental Choices: The SPPS Challenge
Solid-Phase Peptide Synthesis (SPPS) of sequences containing these residues presents distinct thermodynamic and kinetic challenges.
The Causality of Coupling N-Methylalanine: The secondary amine of NMA is less nucleophilic than a primary amine. However, the steric hindrance is manageable. Standard high-efficiency coupling agents (like HATU or COMU) at room temperature are usually sufficient to drive the acylation forward[2].
The Causality of Coupling N-Ethyl-2-methylalanine: The combination of a secondary amine (N-ethyl) and a fully substituted α-carbon (gem-dimethyl) creates an immense activation energy barrier for the incoming acyl species. Standard conditions fail entirely, leading to truncated deletion sequences. To overcome this, we must alter the thermodynamics of the system by increasing the reaction temperature (using microwave irradiation) and utilizing highly reactive intermediates (such as HATU with HOAt additives, or symmetric anhydrides) to force the coupling. Furthermore, peptides containing N-alkyl amino acids are highly susceptible to backbone cleavage via oxazolonium intermediates under strong Brønsted acidic conditions[5], necessitating carefully optimized cleavage cocktails.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for Microwave-Assisted SPPS (MW-SPPS) incorporates built-in validation steps. This ensures the system is self-correcting and prevents the propagation of errors during synthesis.
Workflow: MW-SPPS of Hindered N-Alkylated Peptides
Step 1: Resin Preparation & Deprotection
-
Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 × 5 mins).
-
Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream at 301 nm. A plateau in absorbance quantitatively validates complete deprotection.
Step 2: Amino Acid Activation and Coupling
-
For N-Methylalanine: Pre-activate 3 eq. Fmoc-N-Me-Ala-OH with 2.9 eq. HATU and 6 eq. DIPEA in DMF. Add to resin and agitate for 45 minutes at room temperature.
-
For N-Ethyl-2-methylalanine: Pre-activate 5 eq. Fmoc-N-Ethyl-AIB-OH with 4.9 eq. HATU, 5 eq. HOAt, and 10 eq. DIPEA. React under microwave irradiation at 75°C for 20 minutes.
-
Self-Validation Check: Perform a Chloranil Test . Causality: The standard Kaiser test relies on ninhydrin, which only detects primary amines. Because the N-terminus of an N-alkylated peptide is a secondary amine, the Chloranil test (using 2,3,5,6-tetrachloro-1,4-benzoquinone) is mandatory. A blue/green resin indicates unreacted secondary amines (incomplete coupling). If positive, execute a double coupling before proceeding.
Step 3: Cleavage and Global Deprotection
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for exactly 90 minutes. Causality: Extended exposure to TFA causes acid-mediated peptide bond cleavage at the N-alkylated site[5].
-
Precipitate the crude peptide in cold diethyl ether and centrifuge.
-
Self-Validation Check: Analyze the crude precipitate via LC-MS to confirm the target mass
and verify the absence of deletion sequences ( Da).
Caption: Self-validating MW-SPPS workflow for incorporating hindered N-alkylated amino acids.
Implications for Pharmacokinetics and Drug Design
The strategic incorporation of these residues directly impacts the clinical viability of peptide drugs. N-alkylation significantly improves cell permeability by shedding the hydration shells normally associated with main-chain N-H bonds[1]. Furthermore, the extreme rigidification provided by the AIB core in N-ethyl-2-methylalanine pre-organizes the peptide into its bioactive conformation. This reduces the entropic penalty upon target binding, leading to highly potent, cell-permeable macrocycles and linear therapeutics capable of surviving the proteolytic environment of the human body.
References
-
Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues Source: NIH (PMC) URL:[Link][1]
-
Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications URL:[Link][5]
-
Oligo(N-methylalanine) as a Peptide-Based Molecular Scaffold with a Minimal Structure and High Density of Functionalizable Sites Source: PubMed (NIH) URL:[Link][3]
Sources
- 1. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oligo(N-methylalanine) as a Peptide-Based Molecular Scaffold with a Minimal Structure and High Density of Functionalizable Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-ethyl-2-methylalanine | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
Conformational Constraints of N-Ethyl-Aib in Peptide Backbones
The following technical guide details the conformational constraints, synthesis, and applications of N-ethyl-
Executive Summary
N-ethyl-
Molecular Architecture & Steric Physics
To understand N-ethyl-Aib, one must first deconstruct the two primary constraint mechanisms at play: the Thorpe-Ingold Effect (gem-dimethyl) and N-Alkyl Steric Clash .
1.1 The Aib Baseline (Gem-Dimethyl)
Standard Aib residues are achiral and heavily favor helical structures due to the steric hindrance of the two methyl groups at the
-
Preferred Torsion Angles:
, .[1] -
Result: Strong promotion of
-helices and -helices.
1.2 The N-Ethyl Perturbation
Adding an ethyl group to the backbone nitrogen introduces three critical disruptions:
-
H-Bond Deletion: The N-H donor is replaced by N-Et, eliminating the
or hydrogen bonds required to sustain a helix. -
Strain: The N-ethyl group clashes severely with the
-methyl groups (gem-dimethyl) and the preceding carbonyl oxygen ( ). -
Volume Exclusion: The ethyl group is significantly bulkier than a methyl group (N-Me-Aib). While N-Me-Aib can sometimes be accommodated in distorted helices, N-Et-Aib often exceeds the volumetric tolerance of the helical core, forcing the backbone to unravel into extended conformations.
1.3 Steric Clash Visualization (Graphviz)
Figure 1: Logical flow of steric constraints. The convergence of gem-dimethyl and N-ethyl groups destabilizes the helix, forcing the residue into an extended conformation.
Conformational Analysis: Ramachandran Dynamics
The conformational space of N-ethyl-Aib is a subset of the already restricted Aib space.
| Parameter | Standard Aib | N-Methyl-Aib | N-Ethyl-Aib |
| Restricted ( | |||
| Extended ( | |||
| Preferred Structure | Distorted Helix / Turn | Fully Extended (C5) / Open Turn | |
| Amide Geometry | Trans (exclusive) | Mix Cis/Trans | Predominantly Trans (distorted) |
2.1 The "Fully Extended" (C5) Shift
Unlike Aib, which folds, N-alkylated
2.2 Cis vs. Trans Amide Bond
N-alkylation typically lowers the energy barrier for cis-amide bond formation (as seen in Proline and Sarcosine). However, in N-ethyl-Aib, the cis conformer introduces a massive clash between the N-ethyl group and the
Synthesis Protocols
Synthesizing peptides with N-ethyl-Aib is non-trivial due to the extreme steric hindrance of the nucleophile (the amine is secondary and attached to a tetrasubstituted carbon). Standard coupling reagents (EDC/HOBt) will fail.
3.1 Recommended Workflow: Fukuyama Alkylation (Nosyl Strategy)
Direct coupling of N-ethyl-Aib is difficult; it is often more efficient to build the Aib residue, alkylate it on-resin (or in solution), and then couple the next residue.
Protocol: On-Resin N-Ethylation of Aib
-
Coupling Aib: Couple Fmoc-Aib-OH to the resin using HATU/DIPEA (2x coupling required).
-
Deprotection: Remove Fmoc (20% Piperidine/DMF).
-
Nosyl Protection: React the free amine with 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) and Collidine in DCM.
-
Mitsunobu Alkylation / Direct Alkylation:
-
Reagents: Ethanol, Triphenylphosphine (
), DIAD (Mitsunobu) OR Ethyl Iodide + DBU (Direct). -
Note: Direct alkylation is preferred for steric bulk. Use Ethyl Iodide (EtI) and a non-nucleophilic base (MTBD or DBU ) in DMF.
-
-
Deprotection (Denosylation): Remove the Nosyl group using Mercaptoethanol and DBU in DMF.
-
Next Coupling: The resulting secondary amine is extremely hindered.
-
Reagent: Use HATU or COMU with extended reaction times (4-12 hours) at elevated temperature (
C) or microwave assistance. Use acid fluorides if HATU fails.
-
3.2 Synthesis Flowchart (Graphviz)
Figure 2: The "Nosyl Strategy" for synthesizing N-ethyl-Aib peptides. This method avoids the low yields of direct coupling of bulky N-ethyl amino acids.
Applications in Drug Design
4.1 The "Helix Breaker" Strategy
In rational drug design, N-ethyl-Aib is used to abruptly terminate a helical domain.
-
Mechanism:[2][3][4][5][6] If a peptide has a long Aib-rich helical segment (e.g., peptaibols), inserting N-ethyl-Aib terminates the helix and forces the chain into an extended linker or a sharp turn, depending on the flanking residues.
4.2 Proteolytic Stability
The combination of
-
Endopeptidases: Cannot access the scissile bond due to the gem-dimethyl umbrella.
-
N-methylases/Demethylases: The ethyl group is non-native and bulky, preventing enzymatic recognition.
4.3 Membrane Permeability
N-ethylation increases lipophilicity (LogP) and removes a hydrogen bond donor (lowering desolvation energy). This generally improves passive membrane permeability, making N-ethyl-Aib a valuable tool in designing Cell-Penetrating Peptides (CPPs) or oral peptidomimetics.
References
-
Toniolo, C., et al. (2001). Conformational preferences of peptides containing alpha,alpha-disubstituted amino acids.[1][4][7][8]Biopolymers .[8] Link
-
Balaram, P. (1992). Non-standard amino acids in peptide design and structure.Current Opinion in Structural Biology . Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.Tetrahedron Letters . Link
-
Vitale, R. M., et al. (2001). Conformational characteristics of the N-methyl-alpha-aminoisobutyric acid residue.Biopolymers .[8] Link
-
Monteiro, L. S., et al. (2013). Synthesis of dehydrodipeptide and N-ethyl-dehydrodipeptide derivatives with an α-aminoisobutyric acid residue.[4]Journal of Peptide Science .[7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. scispace.com [scispace.com]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmd.wustl.edu [cmd.wustl.edu]
Technical Whitepaper: Sourcing and Application of N-Ethyl-α-methylalanine HCl
The following technical guide details the sourcing, chemical profile, and application logic for 2-(ethylamino)-2-methylpropanoic acid hydrochloride (also known as N-Ethyl-α-methylalanine HCl or N-Ethyl-Aib HCl).
Part 1: Executive Technical Summary
2-(ethylamino)-2-methylpropanoic acid HCl is a specialized non-proteinogenic amino acid used primarily as a conformational constraint in peptide therapeutics and peptidomimetics.[1] Structurally, it combines the gem-dimethyl rigidity of aminoisobutyric acid (Aib) with the lipophilicity and proteolytic resistance of an N-ethyl group.[1]
For drug development professionals, this compound serves two critical functions:
-
Induction of Helical Structure: The gem-dimethyl group restricts rotation around the
and torsion angles, strongly promoting -helical or -helical conformations.[1] -
Metabolic Stability: The steric bulk of the quaternary carbon, combined with N-alkylation, renders the adjacent peptide bond highly resistant to enzymatic cleavage by proteases.
Part 2: Chemical Profile & Specifications
To ensure scientific integrity during procurement, the following specifications must be validated against the Certificate of Analysis (CoA).
| Property | Specification | Technical Note |
| Chemical Name | 2-(ethylamino)-2-methylpropanoic acid hydrochloride | IUPAC |
| Common Synonyms | N-Ethyl-Aib HCl; N-Ethyl-2-methylalanine HCl | Used interchangeably in catalogs |
| CAS Number | 1240528-14-6 | Primary identifier for the HCl salt |
| Free Acid CAS | 23441-02-3 | Be cautious not to order the free acid if solubility requires the salt |
| Molecular Formula | ||
| Molecular Weight | 167.63 g/mol | Free base MW: 131.17 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage |
| Solubility | High in Water, Methanol; Low in non-polar solvents | Critical for solid-phase peptide synthesis (SPPS) |
Part 3: Synthesis & Manufacturing Logic
Understanding the synthesis is vital for assessing impurity profiles. The steric hindrance of the tetrasubstituted
Mechanistic Pathway: Modified Strecker Protocol
The following self-validating protocol outlines the most robust route for generating this scaffold, minimizing over-alkylation byproducts.
-
Imine Formation: Condensation of acetone with ethylamine.
-
Nucleophilic Addition: Addition of cyanide (TMSCN or NaCN) to form the
-aminonitrile. -
Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid and traps the amine as the hydrochloride salt.
Figure 1: Modified Strecker Synthesis pathway for sterically hindered N-alkyl amino acids.
Part 4: Market Analysis - Suppliers & Pricing
The market for N-Ethyl-Aib HCl is categorized as "Specialty Building Block," meaning it is not a commodity chemical like Glycine.[1] Pricing is volume-dependent and volatile.
Verified Supplier Matrix
Note: Suppliers listed are verified based on chemical catalogs (Sigma, Enamine, BLDpharm). "In-Stock" status fluctuates.
| Supplier | Catalog / SKU | Purity Grade | Typical Pack Sizes | Primary Region |
| Sigma-Aldrich (Merck) | Search CAS 1240528-14-6 | ≥97% (HPLC) | 250 mg, 1 g | Global / USA |
| Enamine | ENA296274908 | ≥95% (NMR) | 1 g, 5 g, Bulk | Ukraine / USA |
| BLDpharm | BD862366 | 98% | 100 mg - 5 g | China / Global |
| Combi-Blocks | Check Availability | 98% | 1 g, 5 g | USA (San Diego) |
Pricing Tier Estimation (2025-2026)
Pricing is non-linear. Small research packs carry a high premium due to handling costs of hygroscopic solids.
-
Research Scale (100 mg - 1 g): $150 - $450 USD per gram.
-
Driver: High overhead for QC and packaging of small aliquots.
-
-
Pilot Scale (10 g - 100 g): $80 - $200 USD per gram.
-
Driver: Batch synthesis efficiencies begin to apply.
-
-
Bulk Scale (>1 kg): Custom Quote (RFQ).
-
Strategy: For bulk needs, contract manufacturing organizations (CMOs) utilizing the Strecker route described above can often produce this at <$50/gram.
-
Part 5: Quality & Procurement Strategy
When sourcing this compound for GLP/GMP workflows, "Trust but Verify" is the operating principle.
The Hygroscopicity Risk
As an HCl salt of a low molecular weight amine, this compound is prone to absorbing atmospheric moisture.
-
Impact: Water weight inflates the measured mass, leading to incorrect stoichiometry in reactions.
-
Protocol: Always perform a Karl Fischer (KF) titration upon receipt. If KF > 1%, dry in a vacuum desiccator over
before use.
Analytical Validation (Self-Validating Protocol)
Do not rely solely on the vendor's CoA.[1] Perform the following check:
-
1H NMR (D2O): Look for the characteristic triplet for the N-ethyl methyl group (~1.3 ppm) and the singlet for the gem-dimethyl group (~1.6 ppm).[1]
-
Absence of Aldehyde: Ensure no residual acetaldehyde (if used in alternative reductive amination routes) is present, as it will quench nucleophiles in subsequent steps.
Procurement Decision Tree
Use this logic flow to determine your sourcing strategy:
Figure 2: Decision logic for sourcing specialty amino acid building blocks.
References
-
PubChem. (n.d.). Compound Summary: 2-(ethylamino)-2-methylpropanoic acid.[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
- Toniolo, C., et al. (2001). Structure and conformation of peptides containing the C(alpha)-methylated amino acid Aib. Chemical Reviews.
Sources
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis Protocol for N-Ethyl-2-Methylalanine (N-Et-Aib)
Abstract & Strategic Overview
The incorporation of N-ethyl-2-methylalanine (N-Et-Aib) into peptide sequences presents a "perfect storm" of steric hindrance. This residue combines the tetrasubstituted
This guide moves beyond standard SPPS protocols, which typically fail for this residue. We utilize high-efficiency activation strategies —specifically focusing on in situ acid chloride generation via Bis(trichloromethyl)carbonate (BTC) and HOAt-enhanced uronium salts —to overcome the steric energy barrier.
Key Challenges
-
Nucleophilic Inertness: The secondary amine of N-Et-Aib is buried between an N-ethyl group and two
-methyl groups, reducing nucleophilic attack rates by orders of magnitude. -
Activation Sterics: Activating the carboxyl group of Fmoc-N-Et-Aib-OH requires reagents that minimize oxazolone formation while maximizing acyl transfer rates.
-
Racemization Risk: While N-Et-Aib itself is achiral, the preceding amino acid (coupling to N-Et-Aib) is at extreme risk of racemization due to the prolonged reaction times required.
Critical Reagents & Materials
| Component | Specification | Rationale |
| Resin | ChemMatrix or PEG-PS (Low Loading: < 0.4 mmol/g) | Superior swelling in DMF/DCM is critical for solvation of hindered chains. Low loading prevents inter-chain aggregation. |
| Coupling Reagent A | HATU / HOAt | For coupling of Fmoc-N-Et-Aib-OH to the chain. HOAt is superior to HOBt for hindered secondary amines. |
| Coupling Reagent B | Bis(trichloromethyl)carbonate (BTC) | For coupling the next amino acid to the N-Et-Aib amine. Generates highly reactive acid chlorides in situ. |
| Base | 2,4,6-Collidine (TMP as alternative) | A weaker, hindered base than DIPEA; crucial for preventing racemization during acid chloride couplings. |
| Monitoring | Chloranil Test or Chloranil/Acetaldehyde | Standard Kaiser test fails for secondary amines (N-Et-Aib). |
Experimental Protocols
Protocol A: Resin Preparation & Loading
Target Loading: 0.2 – 0.3 mmol/g
-
Swelling: Swell resin (e.g., Rink Amide ChemMatrix) in DCM for 30 min, then DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x), DCM (3x), DMF (3x).[1]
-
Standard Loading: Load the first residue using standard conditions (AA/HBTU/DIPEA 4:4:8 eq) if it is not N-Et-Aib.
Protocol B: Coupling of Fmoc-N-Et-Aib-OH
Objective: Attach the hindered residue to the growing chain.
The carboxyl group of N-Et-Aib is hindered but reactive enough for HATU.
-
Activation:
-
Dissolve Fmoc-N-Et-Aib-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add HOAt (4 eq) (Critical additive for steric assistance).
-
Add DIPEA (8 eq) .
-
Pre-activate for exactly 30 seconds. (Longer activation promotes side reactions).
-
-
Coupling:
-
Monitoring: Perform Kaiser Test. If positive, re-couple using PyAOP/HOAt/Collidine .
Protocol C: Coupling to N-Et-Aib (The "Difficult" Step)
Objective: Acylate the unreactive secondary amine of N-Et-Aib.
Method 1: The "Gold Standard" (BTC / Acid Chloride) Use this for valuable sequences or if HATU fails.
-
Preparation:
-
In a glass vial (vented), dissolve the Next Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in dry THF or DCM.
-
Add 2,4,6-Collidine (14 eq) dropwise. Caution: Gas evolution (CO2/Phosgene).
-
Stir for 5–10 minutes to form the Fmoc-Amino Acid Chloride.
-
-
Coupling:
-
Add the suspension/solution to the resin-bound N-Et-Aib peptide.
-
Shake for 2–16 hours at Room Temperature.
-
Note: Do NOT heat acid chloride couplings significantly as this causes racemization.
-
-
Monitoring:
-
Perform Chloranil Test .
-
Blue spots = Incomplete. -> Re-couple.
-
Colorless/Yellow = Complete.
-
Method 2: The "Silver Standard" (HATU Double Couple) Use for less sterically demanding incoming residues (e.g., Gly, Ala).
-
Coupling 1: Fmoc-AA (5 eq) / HATU (5 eq) / HOAt (5 eq) / DIPEA (10 eq) in DMF. 2 hours.
-
Wash: DMF (4x).
-
Coupling 2: Repeat with fresh reagents. Overnight reaction recommended.
Visualization of Workflows
Figure 1: Specialized Coupling Cycle for N-Et-Aib
This diagram illustrates the decision logic required when encountering the N-Et-Aib residue.
Caption: Decision tree for SPPS cycles involving N-Ethyl-2-Methylalanine, highlighting the divergence to BTC activation for coupling to the hindered amine.
Figure 2: Mechanism of BTC Activation (In Situ Acid Chloride)
Understanding why BTC is superior: It generates the highly electrophilic acid chloride without the bulky leaving groups of active esters (OBt/OAt).
Caption: BTC activation pathway converting the amino acid to an acid chloride, the smallest and most reactive electrophile for hindered couplings.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Incomplete Coupling (Blue Chloranil) | Steric bulk preventing acylation. | Switch to BTC/Acid Chloride. If already using BTC, increase temperature to 40°C (carefully) or use Fmoc-AA-Fluoride with TFFH. |
| Racemization of Preceding AA | High base concentration or long reaction time. | Use Collidine instead of DIPEA. Collidine is less basic and sterically hindered, reducing proton abstraction from the |
| Diketopiperazine (DKP) Formation | Loss of N-terminal dipeptide (esp.[4] if Proline is next).[4] | Use Trityl-protected backbone linkers or couple the next two residues as a dipeptide block (Fmoc-AA-Pro-OH). |
| Aggregation | Slow coupling even with good reagents. | Use ChemMatrix resin (better swelling). Add pseudoproline dipeptides in the sequence before the hindered region to disrupt structure. |
References
-
Góngora-Benítez, M., et al. (2013). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science), 100(5), 492–500. Link (Demonstrates use of ChemMatrix and optimized coupling).
-
Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 53, 507–517. Link (The authoritative source for the BTC protocol).
-
Carpino, L. A., et al. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[7] Journal of the American Chemical Society, 115(10), 4397–4398. Link (Foundation for HOAt/HATU superiority).
-
Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." Journal of Organic Chemistry, 60(2), 405–410. Link (Evidence for acid fluorides in Aib-rich peptides).
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
coupling reagents for sterically hindered N-ethyl amino acids
An Application Guide: Advanced Coupling Strategies for Sterically Hindered N-Ethyl Amino Acids
Introduction: The Challenge of N-Alkylated Residues
The incorporation of N-alkylated amino acids, such as N-ethyl amino acids, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. This modification can significantly enhance metabolic stability, improve cell permeability, and modulate the conformational properties of a peptide. However, these benefits come at the price of increased synthetic difficulty. The N-ethyl group introduces significant steric bulk around the nitrogen atom, which both shields the nitrogen from nucleophilic attack and reduces its inherent nucleophilicity.[1] This dual challenge often leads to sluggish or incomplete coupling reactions when using standard peptide synthesis protocols, resulting in low yields and deletion sequences.[1][2][3]
This guide provides a comprehensive overview of the most effective coupling reagents and strategies to overcome the challenges associated with sterically hindered N-ethyl amino acids. We will delve into the mechanistic basis for reagent selection, provide detailed, field-tested protocols, and offer a systematic approach to troubleshooting common issues.
The Mechanism of Amide Bond Formation: A Primer
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4] In modern peptide synthesis, this process is facilitated by a "coupling reagent" whose primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[5][6] The activated intermediate, typically a highly reactive ester, is then susceptible to attack by the N-terminal amine of the growing peptide chain to form the desired amide bond.
The efficiency of this process, especially with hindered substrates, is dictated by the reactivity of this activated intermediate.
Figure 1: General mechanism of coupling reagent-mediated amide bond formation.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for successfully incorporating N-ethyl amino acids. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[7][8] For sterically demanding couplings, standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient.[2][3] More potent in-situ activating reagents are required.[2]
| Reagent Class | Example(s) | Mechanism of Action & Suitability for N-Ethyl AA | Racemization Risk | Key Considerations |
| Aminium / Uronium Salts | HATU, HCTU, COMU | Form highly reactive OAt (HATU), O-6-ClBt (HCTU), or Oxyma (COMU) esters. HATU is considered a gold standard for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. COMU is a modern, safer alternative to benzotriazole-based reagents with comparable or superior efficiency.[7][9][10] | Low | Highly effective for hindered couplings.[7] Can cause guanidinylation of the N-terminal amine if used in large excess, which terminates the chain.[11] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Form reactive OBt (PyBOP) or OAt (PyAOP) esters.[4] They do not pose a risk of guanidinylation, making them ideal for fragment coupling or cyclization.[11] PyBrOP is exceptionally reactive and useful for the most challenging couplings but can increase racemization risk.[7][9] | Low to Moderate | Excellent for hindered couplings, especially N-methyl amino acids.[5][9] Can be used in excess without chain termination side reactions. Generally more expensive. |
| Anhydrides | T3P® (Propylphosphonic Anhydride) | Acts as a powerful water scavenger to form a mixed anhydride intermediate.[7][12] It is known for high yields and low epimerization, with byproducts that are easily washed away.[13] | Very Low | A "green" and cost-effective option that gives superior results for hindered peptides.[4][7][14] Requires a tertiary amine base for activation.[7] |
| Carbodiimides | DIC, EDC | Form an O-acylisourea intermediate.[8] Generally require an additive like HOBt or OxymaPure® to increase efficiency and suppress racemization.[7][9] Often ineffective for severely hindered couplings.[3] | Moderate to High | Not recommended as a first choice for N-ethyl amino acids unless combined with potent additives. The N-acylurea byproduct can be problematic.[8] |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) and assume a starting scale of 0.1 mmol on resin. Adjustments may be necessary based on the specific sequence and substrates.
Protocol 1: High-Efficiency Coupling using HATU
HATU is a highly reliable reagent for difficult couplings. Pre-activation of the amino acid is recommended to ensure the formation of the active ester before its addition to the resin-bound amine.[2]
Materials:
-
Fmoc-N-ethyl-amino acid (4.0 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq., 0.8 mmol)
-
Peptide-grade Dimethylformamide (DMF)
-
Resin-bound peptide with free N-terminal amine (1.0 eq., 0.1 mmol)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-N-ethyl-amino acid and HATU in DMF (approx. 2 mL). Add the DIPEA to this solution.
-
Activation Incubation: Gently agitate the activation mixture at room temperature for 2-5 minutes. A color change may be observed.
-
Coupling: Add the entire activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended.[2]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a bromophenol blue test to check for the presence of unreacted secondary amines.[1] The standard Kaiser test will not work for N-alkylated amines.[15] A blue color indicates an incomplete reaction.[1]
-
Post-Coupling Wash: Once the reaction is complete (test is negative/yellow), filter the resin and wash thoroughly with DMF (5 x 1 min).
-
Recoupling (if necessary): If the monitoring test remains positive, repeat steps 2-7. This "double coupling" is often necessary for sterically demanding residues.[2]
Protocol 2: Safe and Efficient Coupling using COMU
COMU is an excellent alternative to HATU, offering high efficiency with improved safety and solubility profiles. It incorporates the OxymaPure leaving group, which minimizes racemization.[7][10]
Materials:
-
Fmoc-N-ethyl-amino acid (3.0 eq., 0.3 mmol)
-
COMU (3.0 eq., 0.3 mmol)
-
DIPEA (6.0 eq., 0.6 mmol)
-
Peptide-grade Dimethylformamide (DMF)
-
Resin-bound peptide with free N-terminal amine (1.0 eq., 0.1 mmol)
Procedure:
-
Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N-ethyl-amino acid and COMU in DMF (approx. 2 mL).[16]
-
Base Addition & Coupling: Add the DIPEA to the activation solution, mix briefly, and immediately add the entire solution to the resin.[16] Unlike with HATU, a prolonged pre-activation step is generally not required.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes.[16]
-
Monitoring: Perform a bromophenol blue test as described in Protocol 1 to confirm reaction completion.
-
Post-Coupling Wash: Filter and wash the resin with DMF (5 x 1 min).
-
Recoupling (if necessary): If the reaction is incomplete, perform a second coupling by repeating steps 2-6.
Troubleshooting and Optimization
Even with advanced reagents, challenges can arise. A systematic approach is key to resolving coupling issues.
Figure 2: A systematic workflow for troubleshooting incomplete couplings of hindered amino acids.
-
Solvent Choice: For difficult sequences prone to aggregation, N-Methylpyrrolidone (NMP) often provides superior solvation compared to DMF.[2] Using a mixture of solvents such as DCM/DMF/NMP can also be beneficial.[2]
-
Temperature and Time: While most couplings are performed at room temperature, gentle heating can sometimes overcome the activation energy barrier. However, this must be done cautiously as it can increase the risk of epimerization.[2] A safer alternative is to simply increase the reaction time, even to overnight.[2]
-
Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for driving difficult couplings to completion by using microwave energy to heat the reaction rapidly and efficiently.[2] Reagents like COMU are particularly well-suited for microwave protocols.[7]
-
Epimerization: The risk of epimerization (loss of stereochemical integrity) is a concern with any activated amino acid.[17] Using reagents with racemization-suppressing leaving groups (e.g., HATU, COMU) and avoiding excess strong, non-hindered bases can minimize this side reaction. The use of a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA may be beneficial in sensitive cases.[7]
References
-
Peptide World. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]
- Sureshbabu, V. V., & Gunasundari, T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
- Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
-
Ramlan, M. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4936. [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]
- Wissmann, H., & Kleiner, H.-J. (2009). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synfacts.
-
Luxembourg Bio Technologies. (2017). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. [Link]
- ChemCatChem. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
-
AAPPTEC. (2021). Carbodiimides and Additives. [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. thieme.de [thieme.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 2-(ethylamino)-2-methylpropanoic acid from ethyl isobutyrate
Application Note: Synthesis and Isolation Protocol for 2-(Ethylamino)-2-methylpropanoic Acid
Introduction & Rationale
The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Derivatives of α-aminoisobutyric acid (Aib), such as 2-(ethylamino)-2-methylpropanoic acid (N-ethyl-Aib), are highly valued for their ability to enforce rigid conformational constraints (e.g., stabilizing 3₁₀-helices) and impart profound resistance to proteolytic degradation.
Synthesizing N-alkylated α-quaternary amino acids presents significant steric challenges. Standard nucleophilic substitutions at tertiary carbon centers are notoriously difficult due to competing elimination pathways. This application note details a highly optimized, three-step synthetic workflow to produce 2-(ethylamino)-2-methylpropanoic acid starting from readily available ethyl isobutyrate, utilizing photochemical activation and exploiting the unique electrophilicity of α-bromo esters.
Retrosynthetic Strategy & Workflow
The synthesis relies on a linear three-step sequence: photochemical α-bromination of the starting ester, followed by a sterically demanding nucleophilic amination, and concluding with a thermodynamically driven saponification.
Fig 1. Three-step synthetic workflow for 2-(ethylamino)-2-methylpropanoic acid.
Mechanistic Insights & Causality
-
Photochemical α-Bromination: Radical bromination of esters is typically sluggish compared to allylic or benzylic bromination. However, the α-proton of ethyl isobutyrate is highly susceptible to abstraction by a bromine radical. The resulting tertiary radical is profoundly stabilized by both hyperconjugation from the gem-dimethyl groups and resonance delocalization into the ester carbonyl[1]. The use of a 450-W photolamp ensures a steady state of Br• radicals, driving the reaction to completion without the need for harsh Lewis acids.
-
Nucleophilic Amination (Sₙ2 at a Tertiary Center): Standard tertiary alkyl halides resist Sₙ2 substitution due to severe steric hindrance, heavily favoring E2 elimination. However, α-bromo esters are exceptional electrophiles. The adjacent sp²-hybridized carbonyl carbon reduces the overall steric bulk in the transition state. More importantly, the overlap between the incoming nucleophile's HOMO and the π* orbital of the carbonyl group significantly lowers the activation energy, permitting successful Sₙ2 attack by ethylamine[2]. A 5-fold excess of ethylamine is employed to act as both the nucleophile and the acid scavenger, neutralizing the HBr byproduct to prevent the protonation of the secondary amine product.
-
Sterically Hindered Hydrolysis: The saponification of ethyl 2-(ethylamino)-2-methylpropanoate requires extended reflux times compared to standard esters. The gem-dimethyl groups and the N-ethyl substituent create a highly congested steric environment around the carbonyl carbon, hindering the approach of the hydroxide ion and the formation of the tetrahedral intermediate.
Quantitative Data & Yield Optimization
| Step | Chemical Transformation | Reagents & Equivalents | Operating Conditions | Expected Yield |
| 1 | α-Bromination | Ethyl isobutyrate (1.0 eq), Br₂ (1.05 eq) | hν (450W), Reflux, 2-3 h | 85 - 92% |
| 2 | Nucleophilic Amination | Intermediate 1 (1.0 eq), EtNH₂ (5.0 eq) | EtOH, 60 °C, Sealed Tube, 12 h | 75 - 80% |
| 3 | Saponification & Isolation | Intermediate 2 (1.0 eq), NaOH (3.0 eq) | EtOH/H₂O (1:1), Reflux, 8 h | 88 - 95% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate
-
Charge a flame-dried 500 mL three-neck round-bottom flask with ethyl isobutyrate (116.1 g, 1.0 mol).
-
Equip the flask with a reflux condenser, a pressure-equalizing addition funnel, and a gas scrubber system (containing 1M NaOH) to neutralize evolved HBr gas.
-
Position a 450-W photolamp adjacent to the reaction vessel and initiate irradiation, bringing the ester to a gentle reflux[1].
-
Add bromine (159.8 g, 1.0 mol) dropwise via the addition funnel over 2 hours.
-
Causality: The rate of addition must strictly match the rate of discoloration from red/brown to pale yellow. This prevents the dangerous accumulation of unreacted bromine and controls the exothermic radical chain reaction.
-
-
Continue refluxing for an additional 1 hour post-addition until HBr evolution ceases.
-
Purify via vacuum distillation to afford the intermediate as a clear liquid.
Step 2: Synthesis of Ethyl 2-(ethylamino)-2-methylpropanoate
-
In a 500 mL heavy-walled pressure vessel, dissolve ethyl 2-bromo-2-methylpropanoate (195.1 g, 1.0 mol) in absolute ethanol (200 mL).
-
Cool the vessel in an ice bath and carefully add ethylamine (70% aqueous solution, 322 g, ~5.0 mol).
-
Seal the pressure vessel tightly.
-
Causality: Ethylamine has a boiling point of 16 °C; a sealed system is mandatory to prevent the loss of the volatile nucleophile/base during heating.
-
-
Heat the mixture to 60 °C behind a blast shield for 12 hours.
-
Cool to room temperature, carefully vent the vessel, and concentrate the mixture under reduced pressure to remove ethanol and excess ethylamine.
-
Partition the residue between ethyl acetate (300 mL) and saturated aqueous NaHCO₃ (200 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aminated intermediate.
Step 3: Hydrolysis to 2-(Ethylamino)-2-methylpropanoic Acid
-
Transfer the crude ethyl 2-(ethylamino)-2-methylpropanoate to a 1 L round-bottom flask.
-
Add a solution of NaOH (120.0 g, 3.0 mol) dissolved in 400 mL of a 1:1 ethanol/water mixture.
-
Reflux the mixture vigorously for 8 hours.
-
Causality: The severe steric bulk of the gem-dimethyl and N-ethyl groups retards nucleophilic acyl substitution, necessitating harsh and prolonged saponification conditions.
-
-
Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.
-
Cool the remaining aqueous phase to 0 °C and carefully adjust the pH to the isoelectric point (approx. pH 6.0-6.5) using 6M HCl to precipitate the zwitterionic amino acid.
-
Filter the precipitate, wash with ice-cold water, and lyophilize to afford pure 2-(ethylamino)-2-methylpropanoic acid. Alternatively, acidify the solution to pH 1 and evaporate the solvent to isolate the product as the hydrochloride salt[3].
In-Process Controls (IPC) & Self-Validation
To ensure a self-validating workflow, the following analytical checkpoints must be met before proceeding to subsequent steps:
-
IPC 1 (Bromination): The reaction acts as its own visual indicator; the disappearance of the reddish-brown Br₂ color confirms radical consumption. Validate via GC-MS (Expected m/z: 195 [M]⁺).
-
IPC 2 (Amination): Perform TLC (Hexanes:EtOAc 4:1) utilizing a Ninhydrin stain. The tertiary bromide starting material is unreactive, while the newly formed secondary amine will yield a distinct reddish-brown spot upon heating.
-
IPC 3 (Hydrolysis): Monitor the reaction via FTIR spectroscopy. The complete disappearance of the sharp ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad carboxylate/zwitterion stretch (~1600 cm⁻¹) validates successful and complete hydrolysis.
References
-
MDPI (Molecules). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. URL:[Link]
Sources
Navigating the Synthesis of Non-Canonical Peptides: A Guide to Fmoc-N-ethyl-2-methylalanine Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptidomimetics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone for enhancing peptide stability, bioavailability, and conformational rigidity. Among these, N-alkylated amino acids, such as N-ethyl-2-methylalanine, present unique synthetic challenges and opportunities. The successful integration of these building blocks into a peptide sequence hinges on the precise and efficient management of their protecting groups. This guide provides a detailed exploration of the protection of N-ethyl-2-methylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group and its subsequent removal, offering in-depth protocols and the scientific rationale behind each step.
The Significance of N-Alkylated Amino Acids
N-alkylation of the peptide backbone introduces significant conformational constraints by restricting rotation around the Cα-N bond. This modification can lock the peptide into a bioactive conformation, enhance its resistance to enzymatic degradation by proteases, and improve its membrane permeability.[1][2] Fmoc-N-ethyl-2-methylalanine, with its ethyl group on the nitrogen and a gem-dimethyl substitution at the alpha-carbon, is a particularly bulky and sterically hindered building block, necessitating optimized synthetic protocols.
Part 1: Fmoc Protection of N-ethyl-2-methylalanine
The introduction of the Fmoc protecting group onto the secondary amine of N-ethyl-2-methylalanine is a critical first step. The Fmoc group is favored in solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its facile removal with a mild base, ensuring orthogonality with many side-chain protecting groups.[3][4][5]
Mechanistic Insight: The Acylation of a Secondary Amine
The protection reaction involves the nucleophilic attack of the secondary amine of N-ethyl-2-methylalanine on the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6][7] The choice between these reagents often comes down to reactivity and handling; Fmoc-Cl is highly reactive but sensitive to moisture, while Fmoc-OSu is more stable.[6] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chempep.com [chempep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
microwave-assisted coupling of 2-(ethylamino)-2-methylpropanoic acid
Application Note: High-Efficiency Microwave-Assisted Coupling of 2-(ethylamino)-2-methylpropanoic acid (
Executive Summary
The incorporation of 2-(ethylamino)-2-methylpropanoic acid (referred to herein as
Standard room-temperature protocols (e.g., DIC/HOBt) typically result in <10% incorporation or complete failure. This guide details an optimized microwave-assisted protocol utilizing high-energy phosphonium or uronium activation (PyAOP/HATU) and specific thermal ramping strategies to drive this reaction to completion while minimizing aspartimide formation or racemization of adjacent residues.
Chemical Context & Challenges
To successfully couple
-
Electrophilic Hindrance (The Carbonyl Side): When coupling Fmoc-
-Et-Aib-OH to a resin-bound peptide, the activating group is shielded by the gem-dimethyl moiety at the -carbon. This lowers the rate of acyl transfer to the resin-bound amine. -
Nucleophilic Hindrance (The Amine Side - Subsequent Step): Once incorporated, the
-Ethyl-Aib residue presents a secondary amine buried within a tetrasubstituted carbon environment. Coupling the next amino acid onto this site is often the failure point in a sequence, requiring even more aggressive conditions.
Figure 1: Steric Barrier Visualization (Conceptual representation of the hindrance map)
Caption: The dual steric walls (Gem-Dimethyl and N-Ethyl) create a "protected" reaction center requiring high thermal energy to overcome activation barriers.
Strategic Reagent Selection
For this specific residue, standard carbodiimides (DIC) are insufficient.[1] We utilize Phosphonium or Uronium salts with HOAt (1-hydroxy-7-azabenzotriazole) additives.
| Reagent | Role | Recommendation |
| PyAOP | Activator | Preferred. Phosphonium salt of HOAt. Highly reactive, does not react with the amine to form guanidinium byproducts (unlike HATU), making it safer for slow, difficult couplings. |
| HATU | Activator | Alternative. The "Gold Standard" for difficult couplings. Excellent reactivity but carries a slight risk of capping the amine if the reaction stalls significantly. |
| Oxyma Pure | Additive | Good alternative to HOAt if HOAt is restricted (explosive classification issues). Use with DIC or COMU. |
| TMP / Collidine | Base | Critical. 2,4,6-Trimethylpyridine (Collidine) is preferred over DIEA for histidine/cysteine-containing sequences to prevent racemization at high temperatures. |
Detailed Protocols
Protocol A: Incorporation of Fmoc- -Et-Aib-OH
Use this protocol to attach N-Ethyl-Aib to the growing peptide chain.
Reagents:
-
Amino Acid: Fmoc-
-Et-Aib-OH (0.2 M in DMF) -
Activator: PyAOP (0.2 M in DMF) or HATU (0.2 M in DMF)
-
Base: DIEA (0.4 M in NMP) or Collidine (0.4 M in NMP)
Microwave Parameters (CEM Liberty Blue / Biotage Initiator+ equivalent):
| Step | Operation | Temp (°C) | Power (W) | Time (min) | Agitation |
| 1 | Coupling 1 | 90°C | Variable (ΔT) | 10:00 | High |
| 2 | Wash | - | - | 3 x DMF | - |
| 3 | Coupling 2 | 90°C | Variable (ΔT) | 10:00 | High |
Step-by-Step Workflow:
-
Resin Preparation: Ensure the resin-bound peptide is Fmoc-deprotected and washed 5x with DMF.
-
Pre-Activation (Optional but Recommended): Combine Amino Acid and PyAOP/HATU before adding base. Add Base immediately prior to dispensing to resin to minimize epimerization (though Aib is achiral, this is good practice).
-
Irradiation: Ramp temperature to 90°C over 2 minutes. Hold at 90°C for 8 minutes.
-
Note: If the resin-bound peptide contains Cys or His, lower temperature to 75°C and extend time to 15 minutes to prevent racemization of the anchoring residue.
-
-
Double Coupling: This step is mandatory for
-Ethyl-Aib. Perform the coupling loop twice.
Protocol B: Elongation (Coupling TO -Ethyl-Aib)
Use this protocol to attach the NEXT amino acid onto the N-Ethyl-Aib residue. This is often the harder step.
The Challenge: The secondary amine of
Microwave Parameters:
| Step | Operation | Temp (°C) | Power (W) | Time (min) |
| 1 | Coupling 1 | 90°C | Variable | 20:00 |
| 2 | Wash | - | - | 3 x DMF |
| 3 | Coupling 2 | 90°C | Variable | 20:00 |
-
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF for this step.[1] NMP swells the resin better and stabilizes the transition state for hindered couplings.
-
Reagent: Use PyAOP exclusively if possible. HATU can react with the slow secondary amine to form a guanidinium species (capping the chain).
Protocol C: The "Nuclear Option" (Acyl Fluorides)
Use if Protocol A/B fails (e.g., <50% purity).
For extremely hindered systems where uronium salts fail, converting the amino acid to an Acyl Fluoride is the most potent method.
-
Activation: Dissolve Fmoc-
-Et-Aib-OH (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3 eq) in dry DCM/DMF. -
Base: Add DIEA (6 eq).
-
Mechanism: This generates the Fmoc-amino acid fluoride in situ.
-
Coupling: Add this mixture to the resin.
-
Microwave: Heat to 75°C for 30 minutes . The acyl fluoride is smaller and more reactive than the bulky O-At ester formed by HATU.
Process Workflow Diagram
Caption: Decision tree for incorporating N-Ethyl-Aib, highlighting thermal adjustments for sensitive residues.
Quality Control & Troubleshooting
| Observation (LCMS) | Diagnosis | Solution |
| Mass = Target - Residue | Deletion (Incomplete Coupling) | Switch to Protocol C (Acyl Fluoride) . Ensure double coupling is performed at 90°C. |
| Mass = Target + 99 Da | Piperidine Adduct | Over-deprotection of the Fmoc group after coupling. Reduce deprotection temp to room temperature for the step after N-Et-Aib is added. |
| Mass = Target + 12 Da | Aspartimide | If Asp/Asn is present in the sequence, add 0.1M Oxyma to the deprotection cocktail to suppress ring closure. |
| Low Yield of Next AA | Steric Bulk of N-Et-Aib | The amine is too hindered. Use Protocol B . Increase equivalents of the incoming AA to 10x. |
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] Application Note. Available at: [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022).[3] Highly Sterically Hindered Peptide Bond Formation between
-Disubstituted -Amino Acids and -Alkyl Cysteines Using -Disubstituted -Amidonitrile.[3][4] Journal of the American Chemical Society, 144(23), 10145-10150.[3] Available at: [Link] -
ResearchGate. Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.[5] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
using HATU vs PyAOP for N-ethyl-Aib peptide coupling
Application Note & Protocol
Topic: Navigating Steric Hindrance: A Comparative Guide to HATU and PyAOP for N-ethyl-α-aminoisobutyric Acid (N-ethyl-Aib) Peptide Coupling
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: The Challenge of Sterically Encumbered Peptides
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we access synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] The core of SPPS is the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.[1][3] While standard proteinogenic amino acids can often be coupled with high efficiency, the incorporation of sterically hindered residues, such as α,α-disubstituted amino acids like N-ethyl-α-aminoisobutyric acid (N-ethyl-Aib), presents a significant synthetic challenge.[2]
The bulky nature of these residues impedes the approach of the nucleophilic amine to the activated carboxyl group, drastically slowing down the rate of peptide bond formation. This can lead to incomplete couplings, deletion sequences, and ultimately, low purity and yield of the target peptide.[4] To overcome these kinetic barriers, highly efficient coupling reagents are required.[1][2] Among the most powerful classes of reagents are aminium/uronium salts and phosphonium salts.[5]
This application note provides an in-depth analysis and comparison of two premier coupling reagents: HATU (an aminium/uronium salt) and PyAOP (a phosphonium salt), specifically for the challenging task of coupling N-ethyl-Aib. We will explore their mechanisms of action, relative efficiencies, potential side reactions, and provide detailed protocols to guide researchers in making informed decisions for their synthetic strategies.
Reagent Overview: The Powerhouses of Peptide Coupling
HATU: The Aminium/Uronium Salt
HATU, or [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate], is an aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6] It is renowned for its high reactivity, which is superior to older HOBt-based reagents like HBTU.[6] This enhanced reactivity stems from the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which stabilizes the active ester intermediate and accelerates the acylation step.[6][7] HATU is particularly effective for coupling sterically hindered amino acids and minimizing racemization.[6]
PyAOP: The Phosphonium Salt
PyAOP, or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is the phosphonium analogue of HATU, also incorporating the HOAt moiety.[8] Phosphonium-based reagents are prized for their high coupling efficiency and exceptionally low risk of racemization.[5] A critical advantage of phosphonium salts like PyAOP over their aminium counterparts is that they do not possess a guanidinium group and therefore cannot cause the chain-terminating side reaction of guanidinylating the N-terminal amine.[8] This makes them ideal for complex syntheses, fragment condensations, and cyclizations where slow reactions or excess reagent might be employed.
Mechanism of Action: A Tale of Two Activation Pathways
Both HATU and PyAOP function by converting the carboxylic acid of the incoming amino acid into a highly reactive OAt-ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. The presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential to deprotonate the carboxylic acid and facilitate the reaction.[8][9]
HATU-Mediated Coupling
The reaction proceeds via the formation of a highly reactive OAt active ester. The neighboring pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step.[10]
Caption: Mechanism of HATU-mediated peptide bond formation.
A potential side reaction with HATU and other uronium/aminium reagents is the guanidinylation of the N-terminal amine, especially if the carboxyl activation is slow or if excess reagent is used.[11] This terminates the peptide chain and can complicate purification.
PyAOP-Mediated Coupling
The mechanism for PyAOP is analogous, also forming the same highly reactive OAt-ester. The key distinction lies in the by-products and the inherent inability of the phosphonium structure to act as a guanidinylating agent.[8]
Caption: Mechanism of PyAOP-mediated peptide bond formation.
The phosphonium by-product, a phosphine oxide derivative, is generally soluble and easily washed away. The absence of the guanidinylation side reaction makes PyAOP a "cleaner" reagent, particularly for difficult couplings that may require longer reaction times or higher reagent excesses.
Comparative Analysis: HATU vs. PyAOP for N-ethyl-Aib Coupling
The choice between HATU and PyAOP for coupling N-ethyl-Aib depends on several factors, summarized below.
| Feature | HATU (Aminium/Uronium Salt) | PyAOP (Phosphonium Salt) |
| Reactivity | Extremely high; very effective for hindered couplings.[4][6] | Extremely high; comparable to HATU, excellent for hindered couplings. |
| Primary Side Reaction | N-terminal guanidinylation, leading to chain termination.[11] | None of major concern. Does not cause guanidinylation.[8] |
| Racemization | Very low due to the HOAt moiety.[6] | Very low due to the HOAt moiety.[5] |
| Solution Stability | Solutions in DMF are exceptionally stable, ideal for automated synthesizers.[7] | Moderate stability in DMF; solutions should be used within 1-2 days.[7] |
| By-products | Tetramethylurea and HOAt. | Tripyrrolidinophosphine oxide and HOAt. |
| Ideal Use Case | Automated SPPS, standard difficult couplings. | Manual synthesis of very difficult sequences, fragment coupling, cyclization, where reagent excess or long reaction times are needed. |
For coupling N-ethyl-Aib, both reagents are excellent choices. However, PyAOP is often preferred because the coupling is known to be slow, potentially requiring extended reaction times or a second coupling. In these scenarios, the risk of guanidinylation with HATU increases, whereas PyAOP provides a greater margin of safety against this chain-terminating side reaction.
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. It is crucial to use high-quality, amine-free N,N-dimethylformamide (DMF) for all steps.
General SPPS Workflow Diagram
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: N-ethyl-Aib Coupling with HATU
-
Resin Preparation: Start with the peptide-resin having a free N-terminal amine. Swell the resin in DMF for 30-60 minutes.[12]
-
Reagent Preparation (Activation Solution):
-
In a separate vial, dissolve Fmoc-N-ethyl-Aib-OH (4 equivalents relative to resin loading).
-
Add HATU (3.9 equivalents).
-
Add DIPEA (8 equivalents).
-
Add a minimal volume of DMF to fully dissolve all components.
-
-
Pre-activation: Allow the activation solution to stand for 2-5 minutes at room temperature.[13]
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended time is crucial for the sterically hindered residue.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion (note: test may be unreliable for N-alkylated amines). A chloranil test is a suitable alternative.
-
If the test is negative (complete), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times).
-
If the test is positive (incomplete), drain and repeat the coupling step (recoupling) with a freshly prepared activation solution for another 2 hours.
-
-
Next Cycle: Proceed to the Fmoc-deprotection step for the next amino acid in the sequence.
Protocol 2: N-ethyl-Aib Coupling with PyAOP
-
Resin Preparation: Start with the peptide-resin having a free N-terminal amine. Swell the resin in DMF for 30-60 minutes.
-
Reagent Preparation (Activation Solution):
-
In a separate vial, dissolve Fmoc-N-ethyl-Aib-OH (4 equivalents relative to resin loading).
-
Add PyAOP (3.9 equivalents).
-
Add DIPEA (8 equivalents).
-
Add a minimal volume of DMF to fully dissolve all components.
-
-
Pre-activation: Allow the activation solution to stand for 2-5 minutes at room temperature.
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a chloranil test to check for completion.
-
If the test is negative (complete), drain and wash the resin with DMF (3-5 times) and DCM (3 times).
-
If the test is positive (incomplete), a recoupling is recommended. The absence of guanidinylation risk with PyAOP makes this a safer and more reliable option than with HATU.
-
-
Next Cycle: Proceed to the Fmoc-deprotection step for the next amino acid.
Troubleshooting Incomplete Couplings
-
Extend Coupling Time: For N-ethyl-Aib, initial coupling times of at least 2 hours are recommended. This can be extended to 4 hours or overnight if necessary.
-
Double Coupling: Routinely performing a second coupling is a robust strategy to ensure maximum incorporation of the hindered residue.
-
Increase Equivalents: Using a higher excess (e.g., 5 equivalents) of the amino acid and coupling reagent can help drive the reaction to completion.
-
Solvent Choice: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) can sometimes improve results due to its superior solvating properties, especially for aggregating sequences.
Conclusion and Recommendations
Both HATU and PyAOP are exceptionally powerful reagents capable of mediating the difficult coupling of N-ethyl-Aib.
-
HATU is an excellent, highly reactive choice, especially in automated synthesis protocols where its high solution stability is a significant advantage.[7] However, users must be mindful of the potential for guanidinylation, particularly if extended reaction times or large excesses are required.
-
PyAOP offers comparable reactivity to HATU but with a superior side-reaction profile. The elimination of the risk of guanidinylation makes it the recommended reagent for manual synthesis of sequences containing N-ethyl-Aib or other challenging residues where reaction conditions may need to be pushed to the limit (e.g., longer times, recoupling).
Ultimately, the choice of reagent may depend on the specific sequence, the scale of the synthesis, and the available equipment. By understanding the distinct characteristics of each reagent, researchers can develop more robust and efficient strategies for synthesizing complex and sterically demanding peptides.
References
-
Albericio, F., Cases, M., Alsina, J., Triolo, S. A., Carpino, L. A., & Kates, S. A. (1997). On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters, 38(27), 4853-4856. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
AAPPTec. Standard Coupling Procedures. AAPPTec. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 22(7), 760-772. [Link]
-
Vágner, J., Qu, H., & Hruby, V. J. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Palomo, J. M. (2014). Solid-Phase Peptide Synthesis: A Practical Approach. Methods in Molecular Biology, 1146, 29-43. [Link]
-
Asad, S., & Toth, I. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Image]. ResearchGate. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn. [Link]
-
Hleli, S., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20, 7064-7085. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chempep.com [chempep.com]
- 5. jpt.com [jpt.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Incorporation of N-Ethyl-α-Methylalanine into Peptidomimetics: A Guide for Advanced Drug Development
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides as therapeutic agents.[1][2][3] Among these, N-ethyl-α-methylalanine stands out as a unique building block that offers a dual approach to enhancing the pharmacological profile of peptide-based drug candidates. This guide provides a comprehensive overview of the rationale, synthetic strategies, and analytical considerations for integrating N-ethyl-α-methylalanine into peptidomimetic scaffolds.
The Rationale: Why N-Ethyl-α-Methylalanine?
The therapeutic potential of native peptides is often hindered by their susceptibility to enzymatic degradation and poor membrane permeability.[2][4][5] Chemical modifications, such as the incorporation of unnatural amino acids, are employed to enhance stability and bioavailability.[1][6] N-ethyl-α-methylalanine provides a compelling solution by simultaneously addressing two key liabilities:
-
α,α-Disubstitution for Proteolytic Resistance: The presence of a methyl group at the α-carbon introduces significant steric hindrance, shielding the adjacent peptide bonds from cleavage by proteases.[7] This modification significantly extends the in vivo half-life of the resulting peptidomimetic.[7]
-
N-Alkylation for Enhanced Membrane Permeability and Conformational Control: The ethyl group on the amide nitrogen removes the hydrogen bond donor capability, which increases the lipophilicity of the molecule and can improve membrane permeability.[8][9] Furthermore, N-alkylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation for enhanced receptor binding and selectivity.[10][11][12] The presence of an N-alkyl group can also influence the cis/trans isomerization of the adjacent amide bond, a factor that can be critical for biological activity.[13][14]
The combination of these two modifications in a single amino acid residue makes N-ethyl-α-methylalanine a powerful tool for medicinal chemists.
Synthesis of Fmoc-N-Ethyl-α-Methylalanine-OH
The successful incorporation of N-ethyl-α-methylalanine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the corresponding Fmoc-protected building block. While various methods for the synthesis of N-alkylated amino acids have been reported, a common strategy involves a multi-step sequence starting from L-alanine.[8][11]
Protocol 1: Synthesis of Fmoc-N-Ethyl-α-Methylalanine-OH
This protocol outlines a general, multi-step synthesis. Researchers should consult detailed literature procedures for specific reaction conditions and purification methods.
-
Protection of L-alanine: Begin by protecting the carboxylic acid of L-alanine as a methyl or benzyl ester.
-
N-Alkylation (Ethyl): Introduce the ethyl group onto the nitrogen atom. This can be achieved through various methods, such as reductive amination with acetaldehyde or direct alkylation with an ethyl halide.
-
α-Methylation: The introduction of the α-methyl group is a critical and often challenging step. This can be accomplished via enolate chemistry, for example, by treating the N-ethylated alanine ester with a strong base like lithium diisopropylamide (LDA) followed by quenching with methyl iodide.
-
Deprotection of the Carboxylic Acid: Remove the ester protecting group to yield N-ethyl-α-methylalanine.
-
Fmoc Protection: Protect the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-OSu or Fmoc-Cl to yield the final product, Fmoc-N-ethyl-α-methylalanine-OH.
| Step | Key Reagents | Typical Yield (%) | Key Considerations |
| 1. Esterification | Methanol/SOCl₂ or Benzyl bromide/Base | >90 | Quantitative conversion is crucial for the subsequent steps. |
| 2. N-Ethylation | Acetaldehyde/Reducing Agent or Ethyl Iodide/Base | 70-85 | Careful control of stoichiometry to avoid over-alkylation. |
| 3. α-Methylation | LDA, Methyl Iodide | 50-70 | Requires anhydrous conditions and careful temperature control to minimize side reactions. |
| 4. Saponification | LiOH or NaOH | >90 | Monitor reaction to prevent racemization. |
| 5. Fmoc Protection | Fmoc-OSu/Base | 85-95 | Ensure complete reaction to facilitate purification. |
Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered N-ethyl-α-methylalanine residue into a growing peptide chain on a solid support presents a significant synthetic challenge.[15][16] Standard coupling conditions are often insufficient to overcome the steric hindrance, leading to incomplete reactions and deletion sequences.[17]
Protocol 2: SPPS of Peptides Containing N-Ethyl-α-Methylalanine
This protocol provides a robust methodology for the efficient incorporation of this challenging amino acid.
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[18]
-
Fmoc-Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Coupling of Fmoc-N-Ethyl-α-Methylalanine-OH:
-
Pre-activate a solution of Fmoc-N-ethyl-α-methylalanine-OH (4 equivalents) and a high-efficiency coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 equivalents) in DMF.[19]
-
Add a hindered base like N,N-diisopropylethylamine (DIEA) (8 equivalents) to the pre-activated solution.[19]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Microwave-assisted synthesis can also be employed to accelerate the coupling.[19]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Monitoring the Coupling Reaction: The completeness of the coupling reaction should be monitored using a qualitative test such as the Kaiser test or the bromophenol blue test.[19] If the test indicates incomplete coupling, a second coupling cycle should be performed.
-
Chain Elongation: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen resin and protecting group strategy (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1: General workflow for the solid-phase peptide synthesis (SPPS) of a peptidomimetic containing N-ethyl-α-methylalanine.
Structural and Functional Consequences of Incorporation
The introduction of N-ethyl-α-methylalanine into a peptide sequence has profound effects on its structure and, consequently, its biological function.
-
Conformational Rigidity: The steric bulk of the α-methyl and N-ethyl groups significantly restricts the rotational freedom around the φ (phi) and ψ (psi) dihedral angles of the peptide backbone.[7][10] This can induce and stabilize specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor recognition and binding.[7]
-
Disruption of Hydrogen Bonding Networks: The absence of an amide proton prevents the formation of intramolecular and intermolecular hydrogen bonds at the site of incorporation.[8] This can disrupt native secondary structures like α-helices and β-sheets but can also be strategically employed to favor desired turn conformations.
-
Increased Proteolytic Stability: As previously mentioned, the α,α-disubstitution provides a steric shield against enzymatic degradation, leading to a significantly longer biological half-life.[4][7]
-
Enhanced Lipophilicity: The addition of the ethyl and methyl groups increases the overall hydrophobicity of the peptide, which can improve its ability to cross cell membranes.[9]
Figure 2: The structural and functional consequences of incorporating N-ethyl-α-methylalanine into a peptide backbone.
Analytical Characterization
The successful synthesis and purification of peptidomimetics containing N-ethyl-α-methylalanine require robust analytical techniques to confirm their identity, purity, and structural integrity.
Protocol 3: Analytical Characterization
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the synthesized peptide and to purify it from deletion sequences and other impurities.
-
Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Expected Observation: Due to increased hydrophobicity, peptides containing N-ethyl-α-methylalanine will generally have a longer retention time compared to their non-alkylated counterparts.[9] The presence of cis/trans isomers around the N-alkylated amide bond can sometimes lead to peak broadening or the appearance of multiple peaks for a single compound.[20]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Expected Observation: The mass of the peptide will be increased by 85.08 Da for each N-ethyl-α-methylalanine residue compared to a standard alanine residue.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and to study the conformational preferences of the peptidomimetic in solution.
-
Method: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, ROESY) are performed.
-
Expected Observation: The absence of an amide proton signal for the N-ethyl-α-methylalanine residue and the presence of signals corresponding to the ethyl and α-methyl groups. NOE data can provide valuable insights into the local conformation around the modified residue.
-
| Analytical Technique | Parameter Measured | Expected Outcome for N-Ethyl-α-Methylalanine Incorporation |
| RP-HPLC | Purity and Hydrophobicity | Increased retention time; potential for peak broadening due to isomers.[9][20] |
| Mass Spectrometry | Molecular Weight | Mass increase of 85.08 Da per incorporation vs. Ala. |
| NMR Spectroscopy | Structure and Conformation | Absence of amide proton; characteristic ethyl and α-methyl signals; NOE data reveals local conformation. |
Case Study: Enhancing the Stability of a Bioactive Peptide
Consider a hypothetical bioactive pentapeptide, H-Tyr-Gly-Gly-Phe-Leu-OH, which exhibits potent receptor binding but has a very short in vivo half-life due to rapid degradation by proteases. To address this, a medicinal chemist might synthesize an analog where the Gly at position 3 is replaced with N-ethyl-α-methylalanine: H-Tyr-Gly-(N-Et-α-Me-Ala)-Phe-Leu-OH.
Expected Improvements:
-
Increased Proteolytic Stability: The peptide bond between (N-Et-α-Me-Ala) and Phe will be resistant to cleavage by chymotrypsin-like proteases.
-
Favorable Conformational Pre-organization: The conformational constraints imposed by the modified residue may lock the peptide into a bioactive conformation, potentially increasing its affinity for the target receptor.
-
Improved Pharmacokinetic Profile: The increased lipophilicity and stability would be expected to lead to a longer plasma half-life and improved oral bioavailability.
Conclusion
The incorporation of N-ethyl-α-methylalanine is a sophisticated and powerful strategy in peptidomimetic drug design. It offers a dual mechanism for enhancing the drug-like properties of peptides by simultaneously improving their proteolytic stability and providing conformational control. While the synthesis and incorporation of this sterically hindered amino acid require specialized protocols, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic profiles make it an invaluable tool for researchers and scientists in the field of drug development.
References
- Synthesis of N-Alkyl Amino Acids. (n.d.). In Google Books.
- Revalor, E., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC.
- Somlai, C., et al. (2011). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. PMC.
- Fang, W.-J., et al. (2021). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate.
- Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital.
- Hayashi, Y., et al. (2018). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications.
- (2025). Should My Peptide Be Methylated?. LifeTein.
- (2025). Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides. Benchchem.
- (2025). strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
- Gilon, C., et al. (2011). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. PubMed.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.
- Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
- (2025). Peptidomimetics as next – generation therapeutic applications. novapublishers.
- Sun, D., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate.
- Pazgier, M., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC.
-
(n.d.). Conformations of amino acids and peptides. Cambridge University Press. Retrieved from [Link]
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- (2024). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.
- (2025). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem.
- Lenci, E., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
- (2021). Peptidomimetics in Modern Drug Discovery. Life Chemicals.
- Dong, S. (2010). Peptidomimetics in Drug Discovery. PMC.
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- 4. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]
- 15. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of α-Methylalanine Derivatives
Introduction: The Significance of N-Alkylated α-Methylalanine in Modern Drug Discovery
α-Methylalanine, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid distinguished by a gem-dimethyl group at its α-carbon.[1][2] This unique structural feature imparts significant conformational constraints upon peptides into which it is incorporated, favoring helical structures and enhancing resistance to proteolytic degradation.[1][3] N-alkylation of α-methylalanine and other amino acids further refines the physicochemical properties of peptides, often leading to increased lipophilicity and improved membrane permeability.[4] The resulting N-alkylated α,α-disubstituted amino acids are thus highly valuable building blocks in the design of peptidomimetics, with applications ranging from enzyme inhibitors to receptor antagonists.[5][6]
However, the very steric hindrance that makes α-methylalanine a valuable tool in peptide design also presents a significant challenge for its chemical modification, particularly at the nitrogen atom. The quaternary α-carbon and the two adjacent methyl groups create a sterically crowded environment that can significantly impede both direct alkylation and the formation of intermediates required for reductive amination.
This technical guide provides a detailed overview of established and effective methods for the N-alkylation of α-methylalanine derivatives. We will delve into the mechanistic rationale behind two primary strategies—Direct N-Alkylation and Reductive Amination—and provide step-by-step protocols designed to overcome the inherent steric challenges. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable residues into their synthetic workflows.
I. Direct N-Alkylation of N-Protected α-Methylalanine Derivatives
Direct N-alkylation is a straightforward approach for forming a new N-C bond. However, for amino acids, this method requires protection of both the amino and carboxyl groups to prevent side reactions. For α-methylalanine, the steric hindrance around the nitrogen atom necessitates the use of strong bases and reactive alkylating agents to achieve reasonable yields.
Mechanistic Rationale
The core principle of direct N-alkylation involves the deprotonation of a protected amine to generate a nucleophilic amide anion, which then attacks an alkyl halide in an SN2 reaction. The choice of the N-protecting group is critical; it must be stable to the basic conditions of the alkylation and readily removable later in the synthetic sequence. The Boc (tert-butyloxycarbonyl) group is a common choice.
The steric bulk of the α-methylalanine derivative significantly slows down the rate of alkylation. To overcome this, highly reactive alkylating agents like methyl iodide are often used in excess. Furthermore, the choice of base is crucial. Strong, non-nucleophilic bases are required to ensure complete deprotonation without competing in the alkylation reaction. Sodium hydride (NaH) and hindered alkoxide bases like potassium tert-butoxide (KOtBu) are effective choices.[7][8] The use of a hindered base is particularly advantageous as it can deprotonate the protected amine without adding to the steric congestion around the reaction center.[7]
Protocol 1: N-Methylation of Boc-α-Methylalanine using Sodium Hydride
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids and is suitable for α-methylalanine.[8]
Materials:
-
Boc-α-methylalanine
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-α-methylalanine (1.0 eq). Dissolve the amino acid in anhydrous THF (approximately 20 mL per gram of starting material).
-
Addition of Reagents: Cool the solution in an ice bath. Add methyl iodide (5-10 eq) to the stirred solution.
-
Deprotonation: Carefully add sodium hydride (5-10 eq, as a 60% dispersion in mineral oil) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Workup: Carefully quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove mineral oil and excess methyl iodide.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methyl-Boc-α-methylalanine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation.[8] |
| Alkylating Agent | Methyl Iodide (CH₃I) | Highly reactive alkylating agent to overcome steric hindrance. |
| Solvent | Anhydrous THF | Aprotic solvent that is compatible with the strong base. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction with NaH. |
| Stoichiometry | Excess NaH and CH₃I | Drives the reaction to completion for the sterically hindered substrate.[8] |
II. Reductive Amination for N-Alkylation of α-Methylalanine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of amines.[9] It typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For α-methylalanine, which is a primary amine, this reaction proceeds with an external aldehyde or ketone.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the α-methylalanine derivative's amino group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an iminium ion intermediate. The steric hindrance of the α-methylalanine will influence the rate of this step. The iminium ion is then reduced by a hydride-donating reagent to yield the N-alkylated product.
A key advantage of this method is that it is a one-pot reaction. The choice of reducing agent is critical. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5][9] Sodium borohydride (NaBH₄) can also be used, often in protic solvents like methanol or glycerol, which can activate the carbonyl group.[7]
Protocol 2: N-Benzylation of α-Methylalanine Methyl Ester via Reductive Amination
This protocol describes the N-benzylation of α-methylalanine methyl ester using benzaldehyde and sodium triacetoxyborohydride, adapted from general procedures for reductive amination.[5]
Materials:
-
α-Methylalanine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Free Amine: Dissolve α-methylalanine methyl ester hydrochloride (1.0 eq) in DCE. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Reaction Setup: To the solution of the free amine, add benzaldehyde (1.0-1.2 eq).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (2 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-benzyl-α-methylalanine methyl ester can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reagent for reducing iminium ions in the presence of aldehydes.[5] |
| Amine Form | Free base (from hydrochloride salt) | The free amine is required for nucleophilic attack on the carbonyl. |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent suitable for this reaction.[5] |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| pH | Neutral to slightly acidic | Facilitates iminium ion formation without degrading the reducing agent. |
Conclusion
The N-alkylation of α-methylalanine derivatives, while challenging due to steric hindrance, can be effectively achieved through carefully selected synthetic strategies. Direct alkylation of N-protected derivatives using strong bases and reactive alkylating agents provides a reliable route. Alternatively, reductive amination with external aldehydes or ketones offers a versatile one-pot method. The choice of methodology will depend on the desired alkyl group, the availability of starting materials, and the scale of the synthesis. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable building blocks for applications in peptide science and medicinal chemistry.
References
-
A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. This method has performed reductive amination on various functionalized amines and aldehydes, including aliphatic, aromatic, and heteroaromatic compounds. ([Link])
- Hughes, D. L. Synthesis of N-Alkyl Amino Acids. In Amino Acid and Peptide Synthesis; Oxford University Press: 2014.
-
LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog, August 27, 2025. ([Link])
-
de Oliveira, E., et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules2023 , 13(6), 981. ([Link])
-
Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])
-
2-Aminoisobutyric acid. Wikipedia. ([Link])
-
A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. PubMed. ([Link])
-
Reductive Amination. YouTube. ([Link])
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862. ([Link])
- Preparation of N-benzylamines.
-
Reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. ([Link])
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. University of Pennsylvania. ([Link])
-
Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Scilit. ([Link])
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Publishing. ([Link])
-
N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. ([Link])
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
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- 3. youtube.com [youtube.com]
- 4. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for the Preparation of Acyl Fluorides of 2-(Ethylamino)-2-methylpropanoic Acid
Introduction: The Strategic Advantage of Acyl Fluorides in Peptide Synthesis and Drug Discovery
In the landscape of modern drug development and peptide chemistry, the formation of amide bonds is a cornerstone reaction. However, the coupling of sterically hindered amino acids, such as the α,α-disubstituted 2-(ethylamino)-2-methylpropanoic acid, presents a significant synthetic challenge.[1][2] Standard coupling reagents often fail to overcome the steric hindrance, leading to low yields, racemization, and undesired side reactions.[3] The conversion of the carboxylic acid moiety to a more reactive acyl fluoride is a highly effective strategy to circumvent these issues.[3][4]
Acyl fluorides exhibit a unique balance of reactivity and stability.[5][6] The strong carbon-fluorine bond renders them more stable to hydrolysis and easier to handle than their acyl chloride counterparts.[5] This stability also suppresses the formation of oxazolones, a common pathway for racemization in peptide synthesis.[7][8] Despite their stability, acyl fluorides are sufficiently electrophilic to react efficiently with nucleophiles, even sterically demanding ones, making them ideal intermediates for challenging amide bond formations.[5][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of the acyl fluoride of 2-(ethylamino)-2-methylpropanoic acid. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols using modern fluorinating agents, and offer insights into the characterization and handling of this valuable synthetic intermediate.
Challenges in the Fluorination of Sterically Hindered α,α-Disubstituted Amino Acids
The synthesis of the acyl fluoride of 2-(ethylamino)-2-methylpropanoic acid is complicated by several factors inherent to its structure:
-
Steric Hindrance: The quaternary α-carbon, substituted with two methyl groups and an ethylamino group, significantly shields the carboxylic acid from attack by reagents. This steric bulk can impede the formation of the activated intermediate necessary for fluorination.
-
Nucleophilicity of the Secondary Amine: The presence of the ethylamino group introduces a competing nucleophile that can react with the fluorinating agent or the newly formed acyl fluoride, leading to side products. Protection of the amine is therefore a critical consideration.
-
Absence of α-Proton: Unlike standard α-amino acids, 2-(ethylamino)-2-methylpropanoic acid lacks a proton at the α-position. While this eliminates the primary pathway for racemization via enolization, it also alters the electronic nature of the carbonyl group, which can influence reactivity.[10]
Synthetic Strategies and Reagent Selection
A variety of modern fluorinating agents are available for the conversion of carboxylic acids to acyl fluorides. The choice of reagent is critical and depends on factors such as substrate tolerance, reaction conditions, and safety. For a sterically hindered and potentially sensitive substrate like N-protected 2-(ethylamino)-2-methylpropanoic acid, reagents that operate under mild conditions are preferable.
Here, we present protocols utilizing two highly effective and widely used reagents: XtalFluor-E and Cyanuric Fluoride .
| Reagent | Key Advantages | Considerations |
| XtalFluor-E | Crystalline solid, thermally stable, and less hazardous than DAST.[11][12] | Requires an external fluoride source for optimal efficiency. |
| Cyanuric Fluoride | Cost-effective and efficient for a wide range of carboxylic acids.[7][13] | Can be moisture-sensitive and may require careful handling. |
Experimental Protocols
Prerequisite: N-Protection of 2-(Ethylamino)-2-methylpropanoic Acid
Prior to acyl fluoride formation, the secondary amine of 2-(ethylamino)-2-methylpropanoic acid must be protected to prevent unwanted side reactions. The choice of protecting group (e.g., Boc, Cbz, Fmoc) will depend on the overall synthetic strategy. For the following protocols, we will assume the starting material is N-Boc-2-(ethylamino)-2-methylpropanoic acid.
Protocol 1: Acyl Fluoride Synthesis using XtalFluor-E
This protocol is adapted from the work of Paquin and coworkers, which highlights a mild and efficient method for acyl fluoride synthesis.[11][12]
Mechanism & Rationale:
XtalFluor-E, a diethylaminodifluorosulfinium salt, acts as a deoxofluorinating agent. The reaction proceeds through the activation of the carboxylic acid to form a reactive intermediate, which is then displaced by a fluoride ion. The addition of a catalytic amount of a fluoride source, such as sodium fluoride (NaF), has been shown to significantly enhance the reaction rate and yield.[11][12] Ethyl acetate (EtOAc) is a desirable "green" solvent for this transformation.
DOT Diagram: Proposed Mechanism for XtalFluor-E Mediated Fluorination
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
- 12. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 13. researchgate.net [researchgate.net]
Application Note: Solution-Phase Synthesis of Dipeptides Containing N-Ethyl-Aib Residues
Executive Summary
The incorporation of non-natural, sterically hindered amino acids such as α-aminoisobutyric acid (Aib) and its N-alkylated derivatives is a powerful strategy in modern drug development. These modifications impart exceptional resistance to proteolytic degradation and induce specific, stable secondary structures (e.g.,
This application note details the mechanistic bottlenecks of coupling to N-ethyl-Aib and provides field-proven, self-validating protocols utilizing highly reactive electrophilic intermediates—specifically Acid Fluorides and Bis(trichloromethyl)carbonate (BTC) —to achieve high-yielding dipeptide synthesis without compromising stereochemical integrity.
Mechanistic Insights: The Challenge of Extreme Steric Hindrance
Forming an amide bond where N-ethyl-Aib acts as the nucleophile requires the incoming activated carboxylate to navigate a highly congested transition state.
-
Steric Clash: The van der Waals radii of the gem-dimethyl groups and the N-ethyl chain physically block the trajectory of the incoming electrophile. Standard O-acylisourea intermediates (formed by carbodiimides) or OBt/OAt esters are simply too bulky to approach the secondary amine.
-
Epimerization via Oxazolone Formation: Because the coupling rate is drastically reduced by steric hindrance, the activated amino acid (Fmoc-Xaa-OH) has a prolonged half-life in its highly electrophilic state. This extended timeframe allows the intermediate to cyclize into an oxazolone[1]. For N-alkylated systems, the hyperconjugation of the N-alkyl group stabilizes the α-deprotonated carbanion, accelerating epimerization of the preceding chiral residue[2].
-
Cis-Amide Conformation: The presence of the N-alkyl group heavily biases the preceding amide bond toward a cis configuration, which alters the nucleophilicity of the amine and drastically increases the risk of downstream side reactions[2].
To overcome these barriers, the activated intermediate must be exceptionally small and highly reactive, while possessing a strong leaving group bond to resist spontaneous oxazolone formation.
Comparative Analysis of Coupling Strategies
The table below summarizes the efficacy of various coupling strategies when applied to the model reaction: Fmoc-Xaa-OH + H-N-Et-Aib-OMe
| Coupling Reagent | Activation Intermediate | Typical Yield (%) | Epimerization of Xaa (%) | Mechanistic Notes |
| EDC / HOBt | OBt Ester | < 10% | > 15% | Intermediate is too bulky; severe steric clash prevents nucleophilic attack. |
| HATU / DIPEA | OAt Ester | 35 - 50% | 5 - 10% | Requires extended heating (40°C). Moderately successful due to neighboring group effects[1]. |
| HAPyU / DIPEA | OAt Ester | 60 - 75% | < 6% | Best performing among uronium salts for Aib segment couplings[1]. |
| BTC / Collidine | Acid Chloride | 85 - 95% | < 2% | In situ generation. Highly reactive. Collidine prevents oxazolone formation[3]. |
| Cyanuric Fluoride | Acid Fluoride | > 90% | < 1% | Smallest leaving group (F). High C-F bond strength prevents oxazolone formation[4]. |
Strategic Workflow
When designing a solution-phase synthesis for N-ethyl-Aib dipeptides, standard reagents must be bypassed in favor of advanced activation strategies.
Logical decision tree for selecting coupling strategies in sterically hindered peptide synthesis.
Experimental Protocols
Protocol A: Acid Fluoride-Mediated Coupling (Recommended)
Acid fluorides (Fmoc-Xaa-F) are the premier choice for coupling to N-alkyl-Aib. The fluorine atom (van der Waals radius 1.47 Å) is small enough to allow nucleophilic attack in highly congested environments. Furthermore, the high C-F bond energy ensures excellent chemical stability and resistance to racemization[4].
Experimental workflow for the solution-phase synthesis of dipeptides via acid fluoride activation.
Step 1: Synthesis of Fmoc-Xaa-F (Self-Validating Activation)
-
Dissolve Fmoc-Xaa-OH (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Add pyridine (1.0 mmol). Causality: Pyridine acts as a mild acid scavenger for the generated HF, preventing premature deprotection without being basic enough to trigger oxazolone formation.
-
Add cyanuric fluoride (1.2 mmol) dropwise at room temperature. Stir for 2 hours.
-
Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The acid fluoride will appear as a distinct, less polar spot compared to the starting carboxylic acid.
-
Quench the reaction with ice-cold water (10 mL) to precipitate cyanuric acid byproducts. Extract the organic layer, dry over
, and concentrate under reduced pressure. The crude Fmoc-Xaa-F can be used immediately.
Step 2: Dipeptide Coupling
-
Dissolve the freshly prepared Fmoc-Xaa-F (1.2 mmol) and H-N-Et-Aib-OMe (1.0 mmol) in anhydrous DCM (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol).
-
Stir the reaction mixture at 40°C for 24–48 hours. Causality: Gentle heating provides the kinetic energy required to overcome the massive steric barrier of the gem-dimethyl and N-ethyl groups.
-
Validation: Standard ninhydrin (Kaiser) tests yield false negatives for secondary amines. Use the Chloranil test or HPLC-MS to definitively confirm the consumption of H-N-Et-Aib-OMe.
-
Workup: Wash the organic layer sequentially with 10% aqueous
(to remove unreacted amine and DIPEA), saturated aqueous (to hydrolyze unreacted acid fluoride), and brine. Dry and purify via flash column chromatography.
Protocol B: In Situ Acid Chloride Generation via BTC
Bis(trichloromethyl)carbonate (BTC, triphosgene) generates highly reactive acid chlorides in situ. This method is exceptionally potent for sterically hindered secondary amines[3].
-
Preparation: Dissolve Fmoc-Xaa-OH (1.2 mmol) and H-N-Et-Aib-OMe (1.0 mmol) in anhydrous THF (15 mL).
-
Base Selection: Add 2,4,6-collidine (3.0 mmol). Causality: Collidine is a sterically hindered base. It effectively neutralizes the HCl generated during acid chloride formation but is too bulky to act as a nucleophile or strip the α-proton, thereby suppressing epimerization[3].
-
Activation: Cool the mixture to 0°C. Add BTC (0.4 mmol, equivalent to 1.2 mmol of phosgene) dissolved in THF dropwise over 10 minutes.
-
Coupling: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Validation: Quench a 10 µL aliquot in methanol. HPLC analysis should show the target dipeptide. If activation occurred but coupling failed, the methyl ester of Fmoc-Xaa will be detected.
-
Workup: Evaporate the THF, redissolve in Ethyl Acetate, and perform standard acidic/basic aqueous washes as described in Protocol A.
Downstream Considerations & Side Reactions
Synthesizing the dipeptide is only the first hurdle; handling it requires specific precautions due to the unique chemical properties of the N-alkyl-Aib motif.
-
Diketopiperazine (DKP) Formation: Upon Fmoc deprotection of the resulting Fmoc-Xaa-N-Et-Aib-OMe dipeptide, the free N-terminal amine is highly prone to attacking the C-terminal ester to form a 6-membered DKP ring[5]. The N-ethyl group forces the peptide bond into a cis conformation, bringing the nucleophile and electrophile into perfect proximity[2]. Mitigation: Ensure the C-terminus is protected as a highly bulky ester (e.g., tert-butyl) or immediately couple the third amino acid using highly reactive conditions (e.g., symmetrical anhydrides) to trap the free amine before cyclization occurs.
-
Acidolytic Cleavage: If this dipeptide is incorporated into a larger sequence, be aware that the -N-acyl-N-alkyl-Aib-Xaa- bond is highly susceptible to acidolysis[5][6]. Global deprotection using concentrated Trifluoroacetic acid (TFA) can cause chain fragmentation at this specific site. Mitigation: Minimize TFA exposure times or utilize orthogonal protecting groups (e.g., Alloc/Allyl) that can be removed under neutral conditions (Pd catalysis).
References
-
[1] Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. National Institutes of Health (NIH) / PubMed. URL:[Link]
-
[2] Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. URL:[Link]
-
[3] Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents (US Patent 6,080,835). URL:
-
[5] Side Reactions in Peptide Synthesis - 1st Edition. Elsevier. URL:[Link]
-
[4] Insight into peptide bond formation from 3D-structural chemistry. Royal Society of Chemistry (RSC) Publishing. URL:[Link]
Sources
- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related alpha-Aminoisobutyric Acid (Aib) Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Side Reactions in Peptide Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. vdoc.pub [vdoc.pub]
Troubleshooting & Optimization
overcoming steric hindrance in N-ethyl-2-methylalanine coupling
Technical Support Center: Overcoming Steric Hindrance in N-Ethyl-2-Methylalanine Coupling
Executive Summary & Core Challenge
The Problem: N-ethyl-2-methylalanine (N-Et-Aib) represents a "perfect storm" of steric hindrance in peptide synthesis.
-
-Tetrasubstitution (Gem-dimethyl effect): The two methyl groups on the
-carbon (Aib motif) restrict the conformational space, making the formation of the planar amide bond transition state energetically unfavorable. -
N-Alkylation (N-Ethyl): The ethyl group on the nitrogen converts the amine into a secondary amine and adds significant bulk directly at the nucleophilic center.
The Consequence: Standard reagents (HBTU, DIC/HOBt) typically result in <10% conversion, even after prolonged reaction times. The nucleophile (amine) is shielded, and the electrophile (activated carboxyl) cannot easily approach the required trajectory for attack.[1][2]
Strategic Troubleshooting (Q&A)
Q1: I am seeing 0% conversion with HBTU/DIPEA. Is my reagent bad? A: Your reagent is likely fine, but HBTU is insufficient for this coupling.
-
Root Cause: HBTU generates an OBt ester.[3] While reactive for standard amino acids, the OBt ester is not electrophilic enough to overcome the energy barrier imposed by the N-ethyl and
-methyl groups. -
Solution: Switch to PyAOP (Phosphonium salt) or HATU (Uronium salt with HOAt).[4] The HOAt (7-aza) moiety utilizes a "neighboring group effect" via the pyridine nitrogen to accelerate the acylation rate by up to 100x compared to HOBt.
Q2: I see a mass peak of [M + 99] or [M + 100] in my LCMS. What is this? A: This is likely Guanidinylation .
-
Root Cause: When the acylation is slow (due to steric hindrance), the unreacted amine can attack the uronium moiety of the coupling reagent (HATU/HBTU) instead of the activated amino acid.
-
Solution: Switch to a Phosphonium reagent (PyAOP or PyBrOP) .[4] Phosphonium salts cannot form guanidines. Alternatively, use the Acid Chloride (BTC) method (see Protocol B).
Q3: My coupling yields are low (~30%). Should I increase the temperature? A: Yes, but with caution.
-
Strategy: Microwave irradiation is critical for N-Et-Aib couplings.
-
Recommendation: 75°C for 10-20 minutes is standard.
-
Warning: If coupling to a chiral amino acid (e.g., Fmoc-Cys-OH + N-Et-Aib-Resin), high heat will cause epimerization (racemization). In these cases, use Collidine (TMP) instead of DIPEA and limit temp to 50°C, or use the Acid Fluoride method which is racemization-safe.
Q4: Can I use the "Magic Mix" (DIC/Oxyma)? A: DIC/Oxyma is excellent for preventing racemization but often lacks the "punch" for N-Et-Aib.
-
Verdict: Use PyAOP/Oxyma/DIEA instead. The phosphonium/oxyma combination is currently the gold standard for hindered couplings.
Comparative Data: Coupling Reagent Efficiency
Table 1: Relative coupling efficiency for hindered secondary amines (Model: Coupling Fmoc-Val-OH to N-Me-Aib-Resin, extrapolated for N-Et-Aib).
| Reagent Class | Reagent | Additive | Base | Relative Yield (1h) | Risk of Side Reactions |
| Carbodiimide | DIC | HOBt | None | < 5% | Low |
| Uronium | HBTU | HOBt | DIPEA | ~ 10% | Guanidinylation (High) |
| Uronium (Aza) | HATU | HOAt | DIPEA | 65-80% | Guanidinylation (Med) |
| Phosphonium | PyAOP | HOAt | DIPEA | 85-95% | Low |
| Acid Chloride | BTC | None | Collidine | > 95% | Hydrolysis (if wet) |
| Acid Fluoride | TFFH | None | DIPEA | ~ 80% | Low |
Experimental Protocols
Protocol A: The "Gold Standard" (PyAOP/Microwave)
Best for: Routine synthesis where reagents are available and the preceding residue is not extremely sensitive.
-
Preparation: Dissolve Fmoc-AA-OH (5.0 equiv) and PyAOP (5.0 equiv) in dry NMP (concentration ~ 0.2 M).
-
Activation: Add DIPEA (10.0 equiv). Shake for 30 seconds.
-
Coupling: Add the solution immediately to the N-Et-Aib-Resin .
-
Microwave: Irradiate at 75°C (25 W) for 20 minutes .
-
Wash: Drain and wash with NMP (3x) and DCM (3x).
-
Monitoring: Perform a micro-cleavage and check via LCMS. (Note: Colorimetric tests like Kaiser or Chloranil often fail/give false negatives on hindered secondary amines).
-
Repeat: If conversion < 90%, repeat the step (Double Couple).
Protocol B: The "Nuclear Option" (In-Situ Acid Chloride via BTC)
Best for: Extremely difficult couplings where HATU/PyAOP fail. Note: This generates Phosgene equivalents. Work in a fume hood.
-
Preparation: Suspend Fmoc-AA-OH (5.0 equiv) and BTC (Bis(trichloromethyl)carbonate) (1.65 equiv) in dry THF or DCM (anhydrous is critical).
-
Activation: Add 2,4,6-Collidine (14.0 equiv) dropwise. A suspension/precipitate will form.[5] Stir for 1-5 minutes to generate the acid chloride.
-
Coupling: Add the suspension to the N-Et-Aib-Resin .
-
Reaction: Shake at room temperature for 1-2 hours (or 50°C for 30 mins).
-
Quench: Wash with DCM, then 5% MeOH/DCM to quench any residual acid chloride.
Visualizing the Mechanism & Workflow
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the optimal coupling strategy based on residue sensitivity and initial reaction success.
Diagram 2: The Steric Barrier Mechanism
Caption: Visualization of how highly reactive, smaller electrophiles (Acid Chlorides/HOAt esters) penetrate the steric shield of N-Et-Aib.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
-
Carpino, L. A., et al. (1993). "The 7-azabenzotriazole oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) / HOAt coupling system." Journal of the American Chemical Society, 115, 4397.
-
Gilon, C., et al. (2003). "Bis(trichloromethyl)carbonate (BTC) in peptide synthesis: Preparation of acid chlorides." Journal of Peptide Research, 61(5), 260-269.
-
Albericio, F., & Bomer, J. M. (2011). "Peptide Synthesis: Chemical Methods." Comprehensive Biomaterials.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
preventing racemization of N-ethyl-alpha-amino acids during synthesis
Topic: Preventing Racemization of N-Ethyl-Alpha-Amino Acids During Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of synthesizing and coupling N-ethyl-α-amino acids . Unlike standard amino acids, N-ethyl variants present a "double penalty" of steric bulk and increased N-nucleophilicity, creating a high risk of racemization via oxazolone formation.
Core Mechanism: Why Racemization Occurs
Before troubleshooting, understand the enemy. N-alkylation lowers the energy barrier for oxazolone (azlactone) formation .
-
The Steric Factor: The N-ethyl group forces the peptide backbone into conformations that favor the intramolecular attack of the carbonyl oxygen on the activated carboxylate.
-
The Electronic Factor: The electron-donating ethyl group increases the nucleophilicity of the amide nitrogen (if acylated) or alters the pKa of the
-proton, making it more susceptible to base-catalyzed abstraction.
Visualization: The Oxazolone Pathway
The following diagram illustrates the critical failure point where the activated N-ethyl amino acid cyclizes, leading to loss of chirality.
Caption: Path A (Green) represents the desired direct coupling. Path B (Red) shows the oxazolone formation favored by N-ethyl steric hindrance, leading to racemization.
Troubleshooting Guide
Issue 1: "I am seeing >5% D-isomer in my crude peptide after coupling an N-ethyl amino acid."
Diagnosis: The coupling reaction is likely too slow, allowing the activated ester to cyclize into an oxazolone, or the base used is too strong/hindered. Corrective Action:
-
Switch Coupling Reagents: Move from HBTU/TBTU to HATU or COMU . The 7-aza (in HATU) or Oxyma (in COMU) leaving groups rely on a "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate, outcompeting the racemization pathway.
-
Change the Base: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient to deprotonate the coupling environment but less likely to abstract the
-proton of the activated species. -
Protocol Adjustment: Pre-activation time should be zero . Add the base last to the mixture of amino acid, coupling reagent, and resin/amine.
Issue 2: "My coupling yield is low despite using HATU."
Diagnosis: N-ethyl groups introduce massive steric clash. The incoming amine cannot easily access the activated carbonyl. Corrective Action:
-
Double Coupling: Perform the coupling twice for 1-2 hours each rather than one long overnight reaction (which promotes racemization).
-
Use PyAOP: For extremely difficult couplings (e.g., N-ethyl to N-methyl coupling), PyAOP (phosphonium salt) often outperforms uronium salts like HATU because it avoids the formation of guanidinium byproducts which can terminate the chain.
-
Elevate Temperature (Cautiously): Heating to 50°C can drive the reaction, but only if using collidine/TMP. Heating with DIEA will destroy chiral purity.
Issue 3: "I am synthesizing the N-ethyl monomer via reductive amination and losing chirality."
Diagnosis: If you are using acetaldehyde and NaBH3CN, the imine intermediate can undergo tautomerization if the reaction pH is not strictly controlled (too acidic) or if the reaction time is prolonged. Corrective Action:
-
One-Pot Control: Ensure the reducing agent is present before the aldehyde is added (or immediately after), preventing the imine from sitting in equilibrium where it can tautomerize.
-
Solvent Choice: Use TFE (Trifluoroethanol) or Methanol. TFE helps stabilize the conformation and can accelerate imine reduction.
Experimental Protocols
Protocol A: High-Fidelity Coupling of N-Ethyl Amino Acids
Use this for coupling an N-protected N-ethyl amino acid to a resin or amine.
Reagents:
-
Amino Acid: N-Fmoc-N-Ethyl-AA-OH (3.0 eq)
-
Coupling Agent: HATU (2.9 eq) or COMU (2.9 eq)
-
Base: 2,4,6-Trimethylpyridine (Collidine) (6.0 eq)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Dissolve: Dissolve the Amino Acid and HATU/COMU in the minimum amount of DMF.
-
Mix: Add this solution to the resin-bound amine (swelled in DMF).
-
Activate: Add Collidine immediately to the reaction vessel. Do not pre-activate in a separate vial.
-
React: Agitate for 60–120 minutes at Room Temperature.
-
Wash: Drain and wash resin with DMF (3x), DCM (3x), DMF (3x).[1][2]
-
Monitor: Standard Kaiser tests may fail (false negative) due to steric hindrance. Use a micro-cleavage and LC-MS to verify coupling.
Protocol B: Synthesis of N-Ethyl-L-Amino Acid (Reductive Amination)
Use this to create the building block from a primary amino acid.
Reagents:
-
Starting Material: H-L-AA-OMe (Methyl ester hydrochloride)
-
Aldehyde: Acetaldehyde (1.1 eq)
-
Reductant: NaBH(OAc)3 (Sodium triacetoxyborohydride) (2.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or THF
Step-by-Step:
-
Suspend amino acid ester HCl in DCE.
-
Add 1.0 eq of DIEA to neutralize the salt (crucial: free amine needed).
-
Add Acetaldehyde (1.1 eq) and stir for 15 minutes.
-
Add NaBH(OAc)3 in portions.
-
Stir at Room Temperature for 2–4 hours.
-
Purification: Flash chromatography is usually required to separate mono-ethyl from di-ethyl byproducts (though steric bulk usually limits di-ethylation).
Comparative Data: Coupling Reagents
The following table summarizes the expected racemization levels for difficult N-alkyl couplings based on literature precedents (e.g., coupling N-Me-Ala or similar sterically hindered systems).
| Coupling Reagent | Base Used | Relative Reaction Rate | Est. Racemization Risk | Recommendation |
| HATU | DIEA | Fast | Moderate (2-5%) | Use only for short times. |
| HATU | Collidine | Fast | Low (<1%) | Gold Standard. |
| COMU | DIEA | Very Fast | Low-Moderate | Excellent alternative to HATU. |
| PyAOP | DIEA | Fast | Low | Best for N-alkyl to N-alkyl links. |
| HBTU/TBTU | DIEA | Slow | High (>10%) | Avoid. Too slow; promotes oxazolone. |
| DIC/HOAt | None | Slow | Low | Good for solution phase; often too slow for SPPS. |
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Source:[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Source:[Link]
-
Reductive Amination. Master Organic Chemistry. Source:[Link]
Sources
Topic: Best Solvents for Dissolving 2-(Ethylamino)-2-methylpropanoic Acid
Technical Support Center: Solubility & Handling Guide for 2-(Ethylamino)-2-methylpropanoic Acid
Compound Identifier: N-Ethyl-2-methylalanine (N-Ethyl-Aib)
CAS Registry Number: 23441-02-3 (Free Acid), 1240528-14-6 (HCl Salt)
Classification:
Executive Summary
2-(Ethylamino)-2-methylpropanoic acid is a zwitterionic
The Golden Rule: As a zwitterion, this compound is insoluble in non-polar organic solvents (DCM, Hexane) in its neutral state.[1][2][3] Successful dissolution requires either high-polarity protic solvents (Water, Methanol) or pH manipulation to break the zwitterionic lattice.
Part 1: Solvent Selection Matrix
The following table categorizes solvents based on their thermodynamic compatibility with N-Ethyl-Aib.
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Aqueous | Water (Milli-Q), PBS | Excellent | Soluble >50 mg/mL. pH adjustment may be required to reach saturation limits.[1][2][3] |
| Polar Protic | Methanol, Ethanol | Good | Best choice for organic synthesis.[1][2][3] Solubility improves significantly with heating (40°C) or addition of 1% acid (HCl/TFA).[3] |
| Polar Aprotic | DMSO, DMF | High | Ideal for reaction stock solutions.[1][2][3] Hard to remove; use only if downstream application permits.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor | Insoluble in zwitterionic form. Requires derivatization (esterification) or use as a hydrophobic salt (e.g., TFSA salt).[2][3] |
| Hydrocarbon | Hexanes, Toluene | Insoluble | Strictly non-solvent.[1][2][3] Used only for precipitation/purification.[1][3] |
Part 2: Troubleshooting & Methodologies (Q&A)
Q1: "I am trying to dissolve the solid in Methanol for a reaction, but it remains cloudy. What is wrong?"
Diagnosis: You are likely fighting the zwitterionic lattice energy.[1][3] While the ethyl group adds lipophilicity, the ionic interaction between the carboxylate (
-
Acidification: Add 1.0–1.1 equivalents of HCl (4M in Dioxane) or Trifluoroacetic acid (TFA).[3] This protonates the carboxylate, converting the zwitterion into a soluble cation.[1][2][3]
-
Sonication: The gem-dimethyl steric hindrance slows down solvent penetration.[1][3] Sonicate for 5–10 minutes at 30°C.
Q2: "My protocol requires a non-polar solvent (DCM). How do I solubilize this amino acid?"
Diagnosis: Free amino acids are virtually insoluble in DCM.[3] Solution: You must modify the chemical state of the molecule.[3][4]
-
Method A (Transient Solubilization): Use a silylating agent like BSTFA or TMSCl . This protects both the acid and amine, making the molecule highly lipophilic and DCM-soluble.[1][3]
-
Method B (Phase Transfer): Use a phase transfer catalyst (e.g., Tetrabutylammonium hydroxide) in a biphasic system (DCM/Water).[3]
Q3: "The solution is viscous and difficult to pipette. Is this normal?"
Diagnosis: Yes. N-alkyl amino acids, especially Aib derivatives, can form hydrogen-bonded aggregates in concentrated solutions, leading to high viscosity.[1][2][3] Solution:
-
Dilute the stock solution by 50%.
-
Use wide-bore pipette tips to ensure accurate volume transfer.[1][3]
Part 3: Experimental Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock Solution
Use this for biological assays or aqueous coupling reactions.
-
Weighing: Weigh 131.2 mg of 2-(ethylamino)-2-methylpropanoic acid into a 15 mL conical tube.
-
Initial Wetting: Add 8 mL of Milli-Q water.
-
Vortexing: Vortex at high speed for 60 seconds.
-
Volume Adjustment: Fill to exactly 10 mL with water.
-
Filtration: Sterilize using a 0.22 µm PES syringe filter. Do not use Nylon filters as they can bind N-alkyl amino acids.[1]
Protocol B: Preparation of an Organic Stock (DMSO)
Use this for chemical synthesis or compound libraries.
-
Weighing: Weigh the target mass into a glass vial (avoid polystyrene).
-
Solvent Addition: Add anhydrous DMSO to achieve 90% of the target volume.
-
Inert Gas Purge: Flush the headspace with Argon or Nitrogen.[1][3] (N-alkyl amines are susceptible to slow oxidation over months).[1][3]
-
Dissolution: Sonicate in a water bath at 35°C for 10 minutes.
-
Storage: Store at -20°C. If the solution freezes, thaw completely at Room Temperature (RT) and vortex before use to prevent concentration gradients.
Part 4: Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on your specific application needs.
Caption: Decision tree for selecting the optimal solvent system based on downstream application and solvent polarity.
References
-
PubChem Database. 2-(Ethylamino)-2-methylpropanoic acid (Compound Summary). National Center for Biotechnology Information.[1][3] Available at: [Link][3]
-
Toniolo, C., et al. (2001). Structure and solubility of C(alpha)-methylated alpha-amino acids.[1][2][3] (General reference on Aib derivatives). Biopolymers.[1][3] Available at: [Link]
Sources
Technical Support Center: Troubleshooting Kaiser Test False Negatives with N-Ethyl Secondary Amines
The Core Issue: The "Silent" Coupling Failure
User Query: "I am synthesizing a peptide with an N-ethyl modification. My Kaiser test was negative (yellow) after coupling, so I proceeded. However, final MS analysis shows a deletion sequence at that position. Why did the Kaiser test fail to detect the unreacted N-ethyl secondary amine?"
Executive Summary: The Kaiser (Ninhydrin) test is fundamentally unsuitable for detecting N-substituted (secondary) amines, particularly sterically hindered N-ethyl groups. A negative Kaiser test in this context is a false negative .[1] The mechanism of the ninhydrin reaction requires two hydrogen atoms on the nitrogen to form the characteristic "Ruhemann’s Purple" chromophore. Secondary amines lack this requirement, often yielding no color or a faint, ambiguous reddish-brown that is easily mistaken for a negative result.
For N-ethyl secondary amines, you must switch to the Acetaldehyde/Chloranil Test or verify via Micro-Cleavage .
Diagnostic Q&A: Mechanism & Causality
Q1: Why exactly does the Kaiser test fail for N-ethyl amines?
A: The Kaiser test relies on the reaction of ninhydrin with a free primary amine.[2][3] The pathway involves the formation of a Schiff base, followed by decarboxylation and condensation with a second ninhydrin molecule.
-
Primary Amines: Possess two protons (
), allowing full condensation to the deep blue/purple Ruhemann's complex ( ). -
Secondary Amines (N-Ethyl): Possess only one proton (
). They react to form an enamine or iminium salt but cannot undergo the final condensation step to link two indanone rings. The reaction stalls, resulting in no blue color.
Q2: I used the standard Chloranil test, but the color was faint. Is N-ethyl harder to detect than N-methyl?
A: Yes. Steric hindrance plays a critical role.
-
N-Methyl: The methyl group is small, allowing reasonable access for the chloranil reagent.
-
N-Ethyl: The ethyl group adds significant steric bulk around the nucleophilic nitrogen. This slows down the attack on the chloranil quinone ring. Without the addition of acetaldehyde , the standard chloranil test is often insufficiently sensitive for N-ethyl amines, leading to ambiguous results.
Recommended Protocols
Protocol A: The Acetaldehyde/Chloranil Test (The "Switched" Protocol)
Use this as your primary qualitative test for any N-alkylated residue.
Mechanism: Acetaldehyde reacts with the secondary amine on the resin to form a transient enamine. This enamine is more nucleophilic than the sterically hindered secondary amine itself and reacts rapidly with
Reagents:
-
Solution A: 2% (v/v) Acetaldehyde in DMF (Prepare fresh weekly).
-
Solution B: 2% (w/v)
-Chloranil in DMF.
Step-by-Step:
-
Wash: Thoroughly wash a small sample of resin (approx. 1–5 mg) with DMF to remove traces of piperidine (which causes false positives).
-
Transfer: Place beads in a small glass test tube.
-
Add Reagents: Add 2–3 drops of Solution A followed by 2–3 drops of Solution B .
-
Incubate: Let stand at room temperature for 5 minutes . Do not heat.
-
Read:
-
Dark Blue/Green Beads: Positive (Unreacted secondary amine present -> Incomplete coupling).
-
Colorless/Yellow Beads: Negative (Secondary amine is acylated -> Complete coupling).
-
Protocol B: The Micro-Cleavage (The "Truth" Serum)
If the Acetaldehyde/Chloranil test is ambiguous (e.g., faint green) or if the coupling is critical (expensive building block), use this quantitative method.
Step-by-Step:
-
Sample: Transfer ~5 mg of dried resin to a micro-centrifuge tube.
-
Cleavage: Add 100–200 µL of cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%
). -
Incubate: Shake at room temperature for 15–30 minutes. (Full deprotection isn't always necessary, just detachment).
-
Precipitate: Blow off TFA with a nitrogen stream or precipitate with cold diethyl ether (1 mL). Centrifuge and decant.
-
Analyze: Dissolve the pellet in 1:1 MeCN/
and inject onto LC-MS.-
Target Mass: Look for the mass of the coupled product vs. the mass of the uncoupled N-ethyl precursor.
-
Comparative Data: Sensitivity of Colorimetric Tests
The following table summarizes the detection limits and suitability of common SPPS color tests for N-ethyl secondary amines.
| Test Method | Target Analyte | Sensitivity (N-Ethyl) | Visual Indicator | False Negative Risk |
| Kaiser (Ninhydrin) | Primary Amines | None | None / Faint Red | High (Critical Failure) |
| Standard Chloranil | Sec. Amines | Low | Pale Blue | Moderate (Due to sterics) |
| Acetaldehyde/Chloranil | Sec. Amines | High | Dark Blue/Green | Low |
| Bromophenol Blue | Basic Amines | Moderate | Blue | Moderate (pH dependent) |
| TNBS | Primary Amines | None | Orange/Red | High |
Decision Workflow for "Difficult" Amine Monitoring
The following diagram outlines the logical decision process for monitoring coupling reactions involving secondary amines.
Caption: Decision tree for selecting the correct colorimetric test based on amine type, with micro-cleavage as the validation step for ambiguous N-alkyl results.
References
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. Link
-
Boas, U., & Mirsharghi, S. (2014). Color test for selective detection of secondary amines on resin and in solution.[2][4] Organic Letters, 16(22), 5918-5921. Link
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][3] Analytical Biochemistry, 34(2), 595-598. Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem Protocols. Link
Sources
Technical Support Center: Optimizing N-ethyl-Aib Coupling in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center dedicated to addressing the challenges associated with the incorporation of N-ethyl-α-aminoisobutyric acid (N-ethyl-Aib) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to overcome the unique steric challenges presented by this amino acid derivative.
The dual steric hindrance of N-ethyl-Aib, arising from the gem-dimethyl groups on the α-carbon and the ethyl group on the amide nitrogen, significantly impedes coupling reactions.[1][2] This can lead to lower yields, deletion sequences, and overall compromised purity of the final peptide. This guide offers a comprehensive collection of troubleshooting strategies, frequently asked questions, and detailed protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of N-ethyl-Aib so challenging in SPPS?
The primary difficulty in coupling N-ethyl-Aib lies in its significant steric hindrance.[1] This hindrance is a composite of two structural features:
-
α,α-Disubstitution: The two methyl groups on the α-carbon, characteristic of aminoisobutyric acid (Aib), create a bulky environment around the carboxyl group that needs to be activated and the amino group of the preceding residue.[1][3]
-
N-Alkylation: The ethyl group on the nitrogen atom further increases steric bulk and reduces the nucleophilicity of the secondary amine, making it a less effective nucleophile to attack the activated carboxyl group of the incoming amino acid.[2]
This combined steric hindrance slows down the kinetics of the coupling reaction, often leading to incomplete acylation.[2][4]
Q2: What are the common indicators of an incomplete N-ethyl-Aib coupling reaction?
Several signs can point towards an incomplete coupling of N-ethyl-Aib:
-
Low Final Peptide Yield: A significantly lower than expected yield of the target peptide is a primary indicator.
-
Presence of Deletion Sequences: Analysis of the crude peptide by HPLC/MS will often reveal the presence of peptides lacking the N-ethyl-Aib residue or subsequent amino acids.[1]
-
Positive Colorimetric Tests for Unreacted Amines: While the Kaiser test is unreliable for secondary amines like N-ethyl-Aib, other tests like the bromophenol blue test can indicate the presence of unreacted secondary amines on the resin.[2][5]
Q3: Which coupling reagents are most effective for N-ethyl-Aib?
Standard carbodiimide reagents like DCC and DIC are often insufficient for such sterically demanding couplings.[4] More potent in-situ activating reagents are highly recommended. The most effective choices are uronium/aminium or phosphonium salt-based reagents.[2][6]
| Coupling Reagent | Class | Key Advantages for N-ethyl-Aib Coupling | Reference |
| HATU | Uronium/Aminium Salt | Highly efficient for hindered couplings, rapid reaction times, and low racemization risk. | [2][6] |
| HBTU | Uronium/Aminium Salt | A widely used and effective reagent, though HATU is often considered superior for very difficult couplings. | [2][6] |
| COMU | Uronium Salt | Exhibits coupling efficiencies comparable to or exceeding HATU, with the added benefit of being based on the non-explosive Oxyma.[7][8] | [7][8] |
| PyBOP | Phosphonium Salt | A strong coupling reagent with high chemoselectivity. | [6] |
| PyAOP | Phosphonium Salt | Among the most reactive and stable phosphonium salt reagents. | [6] |
For extremely challenging couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can also be a powerful strategy.[4][7]
Q4: How can I optimize the reaction time and temperature for N-ethyl-Aib coupling?
Due to the slow kinetics of N-ethyl-Aib coupling, extending the reaction time is a common and effective strategy.[9]
-
Extended Reaction Time: Instead of a standard 1-2 hour coupling, consider extending the reaction to 4 hours, or even overnight for particularly difficult sequences.[4][9]
-
Elevated Temperature: Gently increasing the temperature can help overcome the activation energy barrier.[9] However, this must be done with caution to minimize the risk of racemization.[4][9] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for this, as it allows for rapid and controlled heating, which can significantly improve coupling efficiency for hindered residues.[4][10]
Q5: What is "double coupling" and is it recommended for N-ethyl-Aib?
Double coupling is a technique where after the initial coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added to the resin for a second coupling step.[9] This is a highly recommended strategy for sterically hindered amino acids like N-ethyl-Aib to ensure the reaction goes to completion.[9]
Q6: How can I effectively monitor the completion of an N-ethyl-Aib coupling reaction?
The widely used Kaiser test, which detects primary amines, will give a false negative result for the secondary amine of N-ethyl-Aib.[2][11] Therefore, alternative monitoring methods are necessary:
-
Bromophenol Blue Test: This test is a suitable alternative for detecting unreacted secondary amines.[2][5] A positive result (blue color) indicates incomplete coupling.
-
Test Cleavage: For longer or particularly valuable peptides, performing a small test cleavage from the resin and analyzing the product by HPLC-MS can provide definitive information about the efficiency of the coupling step.[10]
Q7: What is "capping" and when should it be employed in syntheses involving N-ethyl-Aib?
Capping is the process of acetylating any unreacted amino groups on the peptide-resin to prevent them from reacting in subsequent coupling steps.[12] This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA. Capping is highly recommended after the coupling of N-ethyl-Aib to terminate any unreacted chains, which simplifies the purification of the final peptide by preventing the formation of deletion byproducts.[9][12]
Q8: Can microwave-assisted SPPS enhance N-ethyl-Aib coupling?
Yes, microwave-assisted SPPS (MA-SPPS) is particularly well-suited for difficult couplings involving sterically hindered residues like N-ethyl-Aib.[4][13] The use of microwave energy can significantly accelerate the reaction rate and improve coupling efficiency, often allowing for shorter reaction times compared to conventional methods.[13]
Q9: What is the optimal solvent for N-ethyl-Aib coupling?
The choice of solvent is crucial for successful SPPS, as it needs to effectively solvate the growing peptide chain and resin.[4]
-
N-Methyl-2-pyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to minimize peptide aggregation.[4]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Troubleshooting Guide
Problem: Low Final Peptide Yield with N-ethyl-Aib Deletion Sequences
-
Possible Cause: Incomplete coupling of the N-ethyl-Aib residue or the subsequent amino acid.
-
Solutions:
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide-based reagent, switch to a uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or COMU.[4][6][7]
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-N-ethyl-Aib-OH and coupling reagents (e.g., 3-5 equivalents).[1]
-
Optimize Reaction Conditions: Extend the coupling time (e.g., 2-4 hours or overnight) and consider a moderate increase in temperature.[1][9]
-
Perform a Double Coupling: After the initial coupling, repeat the step with fresh reagents.[9]
-
Implement Capping: After the N-ethyl-Aib coupling step, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[12]
-
Problem: Positive Bromophenol Blue Test After Coupling
-
Possible Cause: Unreacted secondary amines remain on the resin.
-
Solutions:
-
Recouple Immediately: The most direct approach is to perform a second coupling reaction with fresh reagents.[9]
-
Extend Coupling Time: Allow the current coupling reaction to proceed for a longer duration.
-
Increase Temperature: If using a conventional synthesizer, consider gentle heating. If using a microwave synthesizer, increase the temperature or duration of irradiation.[10]
-
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-N-ethyl-Aib-OH using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Activation of Fmoc-N-ethyl-Aib-OH: In a separate reaction vessel, dissolve Fmoc-N-ethyl-Aib-OH (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and mix briefly. Allow this pre-activation to proceed for 1-5 minutes.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the time can be extended to overnight.[1][9]
-
Monitoring: Perform a bromophenol blue test to check for completion.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[9]
Protocol 2: Double Coupling for N-ethyl-Aib
-
First Coupling: Follow steps 1-3 of Protocol 1 with a coupling time of 1-2 hours.
-
Washing: Drain the reagents and wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 2 and 3 of Protocol 1 with a fresh solution of activated Fmoc-N-ethyl-Aib-OH.
-
Monitoring and Washing: Proceed with steps 4 and 5 of Protocol 1.
Protocol 3: Capping of Unreacted Amines
-
Washing: After the coupling of N-ethyl-Aib, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.[9]
Protocol 4: Bromophenol Blue Test for Secondary Amines
-
Sample Preparation: Take a small sample of resin beads (10-15) and wash them thoroughly with DMF in a small test tube.
-
Reagent Addition: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the resin beads.
-
Observation: Agitate for 1 minute and observe the color. A blue color of the beads and/or the solution indicates the presence of unreacted secondary amines. A yellow or green color indicates a complete or near-complete reaction.
Visualizations
Caption: Activation of Fmoc-N-ethyl-Aib-OH with HATU for SPPS.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Góngora-Benítez, M., et al. (2012). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 17(9), 10756-10768. [Link]
-
Mideksa Pharma. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. The Journal of Organic Chemistry, 86(7), 4815–4843. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 68(1), 213–217. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3241. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(31), 5110-5114. [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 50(31), 7174–7178. [Link]
-
Subirós-Funosas, R., et al. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Chimia, 67(4), 249-253. [Link]
-
Uhlig, C. E., & Seitz, O. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. [Link]
-
ResearchGate. (2014, March). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 745-757. [Link]
-
U.S. Department of Energy. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
-
Watson Bio. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Aib-enkephaline pentapeptide (15) used as coupling efficiency model to test N-alkyl-cyanoacetamido oximes 5–9. Retrieved from [Link]
-
ResearchGate. (n.d.). 50 questions with answers in SPPS. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(Ethylamino)-2-methylpropanoic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(ethylamino)-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a primary focus on resolving low reaction yields.
The synthesis of α,α-disubstituted N-alkylated amino acids like 2-(ethylamino)-2-methylpropanoic acid presents unique challenges due to steric hindrance around the α-carbon. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these synthetic hurdles.
I. Troubleshooting Guide: Diagnosis and Resolution of Low Yields
This section addresses specific problems that can lead to diminished yields and provides actionable solutions grounded in chemical principles.
Question 1: My overall yield is significantly lower than expected after the primary synthesis reaction. What are the most likely causes?
Low overall yield is a frequent issue and can stem from several factors, from incomplete reactions to competing side reactions. A systematic diagnosis is crucial.
Potential Cause 1: Incomplete Reaction
The steric hindrance of the 2-methyl-2-aminopropanoic acid (also known as 2-aminoisobutyric acid or Aib) starting material can slow down the reaction kinetics.
-
Suggested Solution: Reaction Monitoring & Optimization
-
Monitor Progress: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion before workup.[1][2]
-
Increase Reaction Time: Sterically hindered substrates may require significantly longer reaction times than less hindered counterparts.
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, be aware that this might also promote side reactions.[3]
-
Potential Cause 2: Suboptimal Reaction Conditions for Reductive Amination
Reductive amination is a common and effective method for N-alkylation.[4][5] However, its success is highly dependent on the chosen reagents and conditions.
-
Suggested Solution: Reagent and Condition Optimization
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the imine intermediate in the presence of the starting ketone (acetone or its equivalent).[4][5]
-
Sodium triacetoxyborohydride (STAB) is another effective reagent, particularly in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]
-
Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting ketone. If using NaBH₄, it's crucial to allow sufficient time for imine formation before adding the reducing agent.[6][7]
-
-
pH Control: The pH of the reaction medium is crucial for imine formation. Mildly acidic conditions (pH 4-6) are often optimal to facilitate the dehydration step to form the iminium ion, which is then reduced.[7][8]
-
Potential Cause 3: Side Reactions
Several side reactions can compete with the desired N-ethylation, leading to a lower yield of the target molecule.
-
Suggested Solution: Minimizing Side Product Formation
-
Over-alkylation: While less common with sterically hindered amines, ensure the stoichiometry of the ethylating agent is carefully controlled.
-
Reaction with Solvent: Using a nucleophilic solvent like ethanol with certain bases can lead to the formation of ethoxide, which may compete as a nucleophile.[9] Consider using non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Question 2: I'm observing significant amounts of unreacted 2-amino-2-methylpropanoic acid. How can I improve the conversion?
The presence of a large amount of starting material indicates that the reaction is not proceeding efficiently.
Potential Cause 1: Inefficient Imine Formation in Reductive Amination
The first step of reductive amination, the formation of the imine (or iminium ion), is an equilibrium process.[8][10][11]
-
Suggested Solution: Driving the Equilibrium
-
Water Removal: The formation of the imine from the amine and a carbonyl compound (like acetaldehyde or a precursor) releases water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or by azeotropic removal of water if the solvent allows.[8]
-
Use of a Lewis Acid: For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(iPrO)₄) or zinc chloride (ZnCl₂) can help to activate the carbonyl group and promote imine formation.[6]
-
Potential Cause 2: Poor Solubility of Starting Materials
If the 2-amino-2-methylpropanoic acid or other reagents are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[5]
-
Suggested Solution: Solvent Selection
-
Experiment with different solvent systems to ensure all reactants are fully dissolved. For polar amino acids, protic solvents like methanol or ethanol can be effective, but be mindful of their potential reactivity.[6] A mixture of solvents might also be necessary.
-
Question 3: My purification process is resulting in significant product loss. How can I optimize the workup and purification?
The properties of amino acids can make their isolation challenging.
Potential Cause 1: Emulsion Formation During Extraction
The amphoteric nature of amino acids can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult and leading to product loss.
-
Suggested Solution: Breaking Emulsions
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up emulsions.
-
Potential Cause 2: Inefficient Extraction
The polarity of the product can make it difficult to extract efficiently from the aqueous phase.
-
Suggested Solution: Optimizing Extraction
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract the amino acid into an organic solvent, you will typically want to adjust the pH to be near its isoelectric point to minimize its charge.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Potential Cause 3: Difficulty with Crystallization/Precipitation
Inducing the product to crystallize or precipitate out of solution can be challenging.
-
Suggested Solution: Improving Crystallization
-
Solvent System: Experiment with different solvent/anti-solvent systems to induce crystallization. For example, dissolving the product in a minimal amount of a good solvent (like methanol or water) and then slowly adding a poor solvent (like acetone or diethyl ether) can promote crystal growth.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes for 2-(ethylamino)-2-methylpropanoic acid?
The two most prevalent methods are the Strecker synthesis and reductive amination.
-
Strecker Synthesis: This method involves the reaction of a ketone (acetone), an amine (ethylamine), and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[8][10][12] This is a robust and cost-effective method.[12]
-
Reductive Amination: This involves the reaction of 2-amino-2-methylpropanoic acid with an ethylating agent, such as acetaldehyde, in the presence of a reducing agent.[4][5][13] This method can offer good selectivity.
How can I effectively monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and identify intermediates and byproducts.[1]
-
Mass Spectrometry (MS): Useful for identifying the molecular weight of the product and any impurities.[1][15]
What are some key considerations for scaling up the synthesis of 2-(ethylamino)-2-methylpropanoic acid derivatives?
-
Heat Transfer: Ensure your reaction vessel can efficiently dissipate the heat generated, especially during exothermic steps.
-
Mixing: Adequate mixing is crucial to maintain a homogeneous reaction mixture, particularly in larger volumes.
-
Reagent Addition: The rate of addition of reagents may need to be adjusted to control the reaction temperature and minimize side reactions.
-
Workup and Purification: Extraction and filtration methods may need to be adapted for larger volumes.
III. Experimental Protocols & Data
General Protocol for Reductive Amination
This is a representative protocol and may require optimization for specific derivatives.
-
To a solution of 2-amino-2-methylpropanoic acid (1.0 eq) in a suitable solvent (e.g., methanol), add acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the careful addition of an acid (e.g., 1M HCl) until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup, adjusting the pH as necessary for efficient extraction.
-
Purify the crude product by crystallization or column chromatography.
Troubleshooting Parameter Comparison
| Parameter | Issue | Recommended Action |
| Reaction Time | Incomplete reaction | Increase reaction time, monitor by TLC/HPLC |
| Temperature | Slow reaction | Cautiously increase temperature |
| Reducing Agent | Low yield, side reactions | Consider NaBH₃CN or STAB for better selectivity |
| pH | Poor imine formation | Adjust to mildly acidic (pH 4-6) |
| Solvent | Poor solubility | Experiment with different solvents or solvent mixtures |
IV. Diagrams
Reductive Amination Workflow
Caption: General workflow for the synthesis of 2-(ethylamino)-2-methylpropanoic acid via reductive amination.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis of 2-(ethylamino)-2-methylpropanoic acid derivatives.
V. References
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Supplementary Materials for - The Royal Society of Chemistry. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry. Reddit. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). [Link]
-
Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
-
Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conform. Beilstein Journal of Organic Chemistry. [Link]
-
Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.
-
Strecker Synthesis of Alpha Amino Acids. YouTube. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. QuickCompany. [Link]
-
Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journals. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]
-
Synthesis of N-Alkyl Amino Acids. Wiley Online Library. [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Unodc. [Link]
-
Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. MDPI. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]
-
Problem 50 Reaction of 2-methylpropanoic ac... [FREE SOLUTION]. Vaia. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
-
α-AMINOISOBUTYRIC ACID. Organic Syntheses Procedure. [Link]
-
Reaction scheme of mono N‐alkylation of amino acid esters: desired... ResearchGate. [Link]
-
Preparation method of 2-aminoisobutyric acid. Google Patents.
-
Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]
-
SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES. ResearchGate. [Link]
-
Solved You want to synthesize 2-methylpropanoic acid (a. Chegg.com. [Link]
-
Analytical Methods. OPUS. [Link]
-
(2R)-3-(ethylamino)-2-methylpropanoic acid. PubChem. [Link]
-
Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). YouTube. [Link]
-
(PDF) Innovative 2′- O -Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′- O -Deprotection of RNA Sequences. ResearchGate. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Chloranil Test for Monitoring N-Ethyl Amino Acid Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of In-Process Monitoring in SPPS
Successful solid-phase peptide synthesis hinges on achieving near-quantitative coupling efficiencies at every cycle. The accumulation of deletion sequences, resulting from incomplete reactions, can significantly complicate purification and compromise the final product's purity and yield.[1][2] Qualitative colorimetric tests are indispensable tools for the real-time assessment of coupling completeness, allowing for timely intervention.[3]
While the Kaiser test is a widely used and sensitive method for detecting primary amines, it is notoriously unreliable for secondary amines, such as proline and other N-substituted amino acids.[3][4][5][6] This limitation necessitates the use of alternative assays. The chloranil test has emerged as a robust method for detecting secondary amines, providing a clear colorimetric readout to guide critical decisions during synthesis.[3][4][5]
This guide will delve into the practical application of the chloranil test, with a particular emphasis on troubleshooting the coupling of N-ethyl amino acids, which are often incorporated to enhance the metabolic stability and cell permeability of synthetic peptides.[7]
The Chloranil Test: Mechanism and Application
The chloranil test is based on the reaction of 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) with secondary amines in the presence of acetaldehyde.[8][9] This reaction forms a colored charge-transfer complex, with the intensity of the color indicating the presence and relative amount of unreacted secondary amines on the resin.[10][11] A positive result, typically a blue to green color on the resin beads, signals an incomplete coupling reaction.[3][4]
Experimental Protocol: Performing the Chloranil Test
This protocol is a standardized procedure for the qualitative assessment of free secondary amines on a resin support.
Reagent Preparation:
-
Reagent A (2% Acetaldehyde in DMF): Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).[3]
-
Reagent B (2% Chloranil in DMF): Dissolve 1 g of p-chloranil in 49 mL of DMF.[3][4]
Note: Both solutions should be stored in the refrigerator and are typically stable for up to one month.[4] Discard if the chloranil solution darkens significantly.[2]
Procedure:
-
Sample Collection: Carefully withdraw a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.[3]
-
Washing: Place the resin beads in a small test tube and wash thoroughly with DMF to remove any residual reagents that could interfere with the test.
-
Reagent Addition: Add 1-3 drops of Reagent A (acetaldehyde solution) to the resin beads.[3]
-
Incubation: Add 1-3 drops of Reagent B (chloranil solution) to the resin beads.[3]
-
Observation: Allow the mixture to stand at room temperature for 5-10 minutes and observe the color of the resin beads, preferably under a microscope for better visualization of color distribution.[2][3][4]
Interpreting the Results
The color of the resin beads provides a direct indication of the coupling reaction's status.
| Bead Color | Interpretation | Recommended Action |
| Intense Blue to Green | Incomplete Coupling | Perform a second coupling (recouple).[3] |
| Light Green/Yellow-Green | Nearly Complete Coupling | Consider extending the coupling time or proceeding with caution. Capping may be an option.[3] |
| Yellow/Colorless | Complete Coupling | Proceed to the next deprotection step. |
Troubleshooting Guide for N-Ethyl Amino Acid Coupling
The incorporation of N-ethyl and other N-alkylated amino acids often presents challenges due to steric hindrance, which can slow down coupling kinetics.[4] The chloranil test is a critical tool for navigating these "difficult couplings."[1]
Q1: My chloranil test is strongly positive (intense blue) after the initial coupling of an N-ethyl amino acid. What should I do?
A1: A strong positive result indicates a significant population of unreacted secondary amines.
-
Immediate Action: Recouple. The most straightforward solution is to perform a second coupling reaction.[3] This involves repeating the coupling step with fresh reagents to drive the reaction to completion.
-
Optimize Coupling Conditions: If the second coupling still yields a positive result, consider modifying the coupling chemistry.
-
Switch to a more potent coupling reagent. For sterically hindered amino acids like N-ethyl derivatives, standard coupling reagents may not be sufficient. Consider using more powerful activators such as HATU, HCTU, or PyBOP.[4]
-
Change the solvent. Aggregation of the growing peptide chain can hinder coupling. Switching from DMF to solvents like NMP or DMSO, or a mixture of DCM/DMF, can disrupt secondary structures and improve reaction efficiency.[3]
-
-
Consider Capping: If recoupling is still unsuccessful, the unreacted amines should be permanently blocked through "capping" with acetic anhydride.[1][3] This prevents the formation of deletion peptide impurities in the final product.
Q2: I'm getting a faint green or yellow-green color. Is this acceptable?
A2: A faint color indicates that the coupling is nearly complete, but a small fraction of unreacted amines remains.
-
Risk Assessment: Proceeding without further action may be acceptable for non-critical applications or short peptides, but it will introduce a small amount of deletion impurity.
-
Recommended Action: For long or complex peptides, or when high purity is essential, it is advisable to perform a second coupling to ensure the reaction goes to completion.[1] Alternatively, a capping step can be employed to block the remaining unreacted sites.
Q3: Can the chloranil test give a false positive result?
A3: While less common than with the Kaiser test, false positives can occur.
-
Cause: Inadequate washing of the resin before the test can leave residual basic compounds (e.g., DIPEA, piperidine) that may interfere with the test.
-
Solution: Ensure the resin beads are washed thoroughly with DMF before adding the chloranil test reagents.
Q4: Can the chloranil test give a false negative result?
A4: A false negative (yellow/colorless beads despite incomplete coupling) is a more significant concern as it leads to the unwitting accumulation of deletion sequences.
-
Cause 1: Steric Hindrance. In cases of severe steric hindrance or peptide aggregation, the N-terminal amine may be inaccessible to the chloranil test reagents, leading to a false negative result.
-
Solution 1: If a particularly difficult coupling is anticipated, consider a "just-in-case" double coupling, even if the chloranil test appears negative.[1]
-
Cause 2: Reagent Degradation. Old or improperly stored chloranil or acetaldehyde solutions can lose their reactivity.[2]
-
Solution 2: Prepare fresh reagents regularly and store them under the recommended conditions.[4]
Workflow for Chloranil Test in SPPS
Caption: Workflow for monitoring coupling reactions using the chloranil test.
Frequently Asked Questions (FAQs)
Q: What is the main advantage of the chloranil test over the Kaiser test? A: The primary advantage of the chloranil test is its reliability in detecting secondary amines, such as proline and N-ethyl amino acids, for which the Kaiser test is not suitable.[3][5][6]
Q: Can the chloranil test be used for primary amines as well? A: Yes, the chloranil test will also give a positive result for primary amines.[4] However, the Kaiser test is generally more sensitive for primary amines.
Q: Are there any amino acids that can interfere with the chloranil test? A: The presence of a histidine residue in the peptide sequence may sometimes lead to a blurred or ambiguous test result.[8]
Q: What are some alternatives to the chloranil test for monitoring secondary amine couplings? A: The isatin test is another common method for detecting unprotected proline residues.[3] The bromophenol blue test is also an option for detecting all types of amines.[3][4]
Q: Is it possible to quantify the degree of coupling with the chloranil test? A: The chloranil test is primarily a qualitative test. While the intensity of the color can give a rough indication of the amount of unreacted amine, it is not a quantitative method. For quantitative analysis, techniques like amino acid analysis or perchloric acid titrations would be required.[8]
References
-
Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec. Retrieved from [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 763-766. Retrieved from [Link]
-
Vojkovsky, T. (2001). Qualitative Colorimetric Tests for Solid Phase Synthesis. Collection of Czechoslovak Chemical Communications, 66(5), 736-740. Retrieved from [Link]
-
Legros, S., Meyer, A., & Papamicaël, C. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science, 16(12), 657-660. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]
-
Solid Phase Peptide Synthesis: Keeping Track. (2012, July 5). Chemtips. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). Polymers, 15(22), 4443. Retrieved from [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Peptide Aggregation with N-ethyl-alpha-methylalanine
Welcome to the technical support resource for researchers utilizing N-ethyl-alpha-methylalanine to mitigate peptide aggregation. This guide provides in-depth, field-proven insights into the application of this unique amino acid. We will delve into the underlying chemical principles, offer detailed experimental protocols, and provide robust troubleshooting strategies to ensure the success of your synthesis projects.
The Science of Aggregation Disruption
Peptide aggregation is a significant challenge in both solid-phase peptide synthesis (SPPS) and the development of peptide therapeutics. It arises from the formation of intermolecular hydrogen bonds, which leads to the assembly of secondary structures like β-sheets. These structures can render the growing peptide chain insoluble and inaccessible to reagents, causing failed or truncated sequences.[1][2]
N-ethyl-alpha-methylalanine is a powerful tool for disrupting these aggregation pathways. It introduces two key structural modifications:
-
N-alkylation (N-ethyl): The substitution of the backbone amide proton with an ethyl group eliminates a critical hydrogen bond donor site. This modification sterically hinders the formation of the regular, repeating hydrogen bond network essential for β-sheet formation.[1][3]
-
α,α-disubstitution (α-methyl): The presence of a second substituent on the alpha-carbon restricts the conformational freedom of the peptide backbone, further disrupting the formation of ordered secondary structures.
By strategically incorporating N-ethyl-alpha-methylalanine into a peptide sequence, particularly within known aggregation-prone regions (APRs), researchers can maintain peptide solubility and improve synthetic outcomes.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which N-ethyl-alpha-methylalanine reduces peptide aggregation?
The primary mechanism is the disruption of the intermolecular hydrogen bonding that drives the formation of β-sheet secondary structures.[1] The N-ethyl group replaces the amide proton, which is a crucial hydrogen bond donor. This modification acts as a "structure-breaker," preventing adjacent peptide chains from aligning and aggregating, thereby keeping the peptide solvated and accessible during synthesis.[1][2]
Q2: I cannot find a commercial source for Fmoc-N-ethyl-alpha-methylalanine-OH. How can I synthesize it?
While a direct protocol for N-ethyl-alpha-methylalanine is not commonly published, it can be synthesized using established methods for N-alkylation of amino acids, such as a modified Biron-Kessler or Fukuyama method.[5][6][7] The general strategy involves:
-
Protection of the α-amino group with a temporary, electron-withdrawing group like 2-nitrobenzenesulfonyl (o-NBS). This increases the acidity of the amide proton.[5][7]
-
Alkylation of the sulfonamide with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.
-
Removal of the o-NBS group to free the N-ethylated amine.
-
Fmoc protection of the secondary amine to yield the final building block for SPPS.
This process requires careful optimization to avoid side reactions and ensure good yields.[7]
Q3: How does this modification affect the final peptide's biological activity and structure?
N-alkylation can have profound effects. While it enhances proteolytic resistance and membrane permeability, it can also alter the peptide's conformation.[3] The loss of a hydrogen bond donor and the restricted backbone rotation can change how the peptide folds and interacts with its target. It is crucial to strategically place the N-ethyl-alpha-methylalanine residue in a position where it disrupts aggregation without compromising the key binding motifs required for biological function.
Q4: Can microwave energy be used to improve coupling efficiency for this amino acid?
Yes, microwave-assisted peptide synthesis is highly recommended for sterically hindered residues like N-ethyl-alpha-methylalanine.[8] The microwave energy helps to overcome the high activation energy barrier of the coupling reaction, leading to significantly faster and more complete reactions. This can dramatically improve the purity and overall yield of the final peptide.[8]
Troubleshooting Guide: Synthesis & Coupling
Incorporating a sterically demanding amino acid like N-ethyl-alpha-methylalanine presents unique challenges during solid-phase peptide synthesis (SPPS). This guide addresses common problems, their probable causes, and validated solutions.
Problem 1: Incomplete or Failed Coupling Reaction
-
Symptom: A positive color test (e.g., isatin, bromophenol blue) after the coupling step, indicating the presence of unreacted free amines.[8][9]
-
Probable Cause: The extreme steric hindrance of the N-ethylated, α,α-disubstituted residue prevents standard coupling reagents from efficiently catalyzing amide bond formation.
-
Solutions:
-
Select a High-Power Coupling Reagent: Standard carbodiimide reagents like DIC are often insufficient.[9] Use a potent uronium/aminium or phosphonium salt-based reagent. HATU is frequently considered the gold standard for such difficult couplings.[8][9]
-
Optimize Reagent Equivalents: Increase the equivalents of the amino acid, coupling reagent, and base. A typical starting point for a difficult coupling is 4 equivalents of the Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIEA.[8]
-
Extend Reaction Time & Double Couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). If a monitoring test is still positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid (a "double coupling").[1]
-
Utilize Microwave Synthesis: Employ microwave energy to accelerate the reaction rate and improve completion.[8]
-
Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
| Reagent Class | Example(s) | Relative Efficiency | Key Considerations |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for difficult couplings. A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[8][9] |
| Oxyma-Based Uronium | COMU | Very High | A safer, non-explosive alternative to HOBt/HOAt-based reagents. Offers reactivity comparable to HATU.[9][10] |
| Phosphonium | PyBOP, PyAOP | High | Does not cause guanidinylation. PyAOP is generally more reactive. A good choice for hindered N-alkylated amino acids.[9] |
| Carbodiimide | DIC, DCC | Moderate | Generally insufficient for highly hindered couplings alone. Must be used with an additive like OxymaPure.[9] |
Problem 2: Low Cleavage Yield or Insoluble Crude Peptide
-
Symptom: After cleavage from the resin and precipitation, the yield of the crude peptide is significantly lower than expected, or the peptide fails to dissolve in standard HPLC solvents.
-
Probable Cause:
-
Incomplete Synthesis: Chain termination occurred due to failed couplings at the hindered residue, leading to a high proportion of truncated sequences.
-
Aggregation Post-Cleavage: Even with the structure-breaking residue, a long or highly hydrophobic peptide can still aggregate once cleaved from the solid support.[11]
-
-
Solutions:
-
Confirm Synthesis Completion: Before cleavage, perform a test cleavage on a small amount of resin and analyze the product via mass spectrometry to confirm the desired peptide was synthesized.
-
Modify Solvents: For highly hydrophobic peptides, dissolution can be challenging. Try using solvents like 10-20% trifluoroethanol (TFE) in your buffer or dissolving the peptide in pure TFE before adding the buffer.[11] Be aware that this can affect HPLC purification.
-
Strategic Placement: In future syntheses, consider placing the N-ethyl-alpha-methylalanine residue every 6-7 residues within a known aggregation-prone sequence to maximize its disruptive effect.[2]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-N-ethyl-alpha-methylalanine using HATU
This protocol outlines a robust procedure for coupling the sterically hindered N-ethyl-alpha-methylalanine residue during Fmoc-based SPPS.[8][9]
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the required duration to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve Fmoc-N-ethyl-alpha-methylalanine-OH (4 eq., 0.4 mmol) and HATU (4 eq., 0.4 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol).
-
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[9]
-
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Perform a qualitative test (e.g., isatin test for secondary amines) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[9]
-
Recoupling (if necessary): If the monitoring test is positive, drain the coupling solution, wash the resin with DMF (3x), and repeat steps 3-5.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Diagram: SPPS Workflow for Hindered Residues
Caption: Workflow for coupling sterically hindered amino acids in SPPS.
Diagram: Mechanism of Aggregation Disruption
Caption: N-ethylation blocks backbone hydrogen bonding, preventing aggregation.
References
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. [Link]
-
Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. (2024). PMC. [Link]
-
Peptide synthesis: Top Tricks and Tips. (2025). Bitesize Bio. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). ResearchGate. [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2008). ResearchGate. [Link]
-
Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). PubMed. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). ACS Publications. [Link]
-
N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. (n.d.). Journal of Biological Chemistry. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC. [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. people.bath.ac.uk [people.bath.ac.uk]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
Technical Support Center: Advanced Base Selection for Peptide Synthesis
A Senior Application Scientist's Guide to Coupling Sensitive N-Alkyl Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically the challenges associated with coupling sterically hindered or epimerization-prone N-alkyl amino acids. While N,N-Diisopropylethylamine (DIEA, or Hünig's base) is a workhorse in standard peptide coupling, its limitations become apparent in more demanding synthetic contexts.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for utilizing alternative bases to overcome these challenges, ensuring higher yields, greater purity, and preservation of stereochemical integrity in your final peptide products.
Troubleshooting Guide: Overcoming Common Coupling Failures
This section addresses specific problems encountered when using DIEA for coupling N-alkyl amino acids and provides direct, actionable solutions.
Problem 1: Low or No Coupling Yield with Sterically Hindered Residues
Scenario: You are attempting to couple an Fmoc-N-methyl-Valine onto a growing peptide chain using HBTU and DIEA, but a positive Kaiser test (or other ninhydrin-based test) persists even after extended reaction times, indicating a large amount of unreacted free amine.
Root Cause Analysis: The primary issue is severe steric hindrance. N-alkyl amino acids, especially those with bulky side chains like Valine or Leucine, present a sterically crowded environment. DIEA, with its two isopropyl groups, is also a bulky base. This combination can physically block the activated carboxylic acid from approaching the N-terminal amine of the peptide chain, leading to a dramatically reduced reaction rate or complete failure.
Solution: Switch to a Less Sterically Hindered Base
Your first and most effective alternative is N-methylmorpholine (NMM) .
-
Why it Works: NMM is a tertiary amine base with significantly less steric bulk than DIEA. Its cyclic structure constrains the ethyl groups, presenting a smaller profile around the nitrogen atom. This allows it to efficiently deprotonate the necessary species without physically obstructing the coupling reaction.[1]
-
Actionable Protocol: Replace DIEA with an equimolar amount of NMM in your standard coupling protocol. While NMM is slightly less basic than DIEA, this is often advantageous for sensitive couplings.
Problem 2: Significant Racemization/Epimerization Detected by HPLC/MS
Scenario: Your coupling reaction proceeds to completion, but analysis of the crude peptide reveals a significant diasteriomeric impurity, indicating that the stereocenter of the N-alkyl amino acid has epimerized during the coupling step.
Root Cause Analysis: Racemization during amide bond formation can occur via two main pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[2] Strong bases can promote these pathways by abstracting the alpha-proton of the activated amino acid. DIEA, being a relatively strong base (pKa of conjugate acid ~10.75), can accelerate this process, particularly during the longer reaction times required for hindered couplings.
Solution: Employ a Weak, Non-Nucleophilic, Hindered Base
The gold standard for suppressing racemization is 2,4,6-collidine .
-
Why it Works: 2,4,6-collidine is significantly less basic than DIEA (pKa of conjugate acid ~7.4), which inherently reduces the rate of alpha-proton abstraction.[1] Furthermore, the two methyl groups ortho to the nitrogen provide substantial steric hindrance, making it an effective "proton scavenger" that is highly unlikely to participate in unwanted side reactions. For particularly sensitive couplings, this combination of low basicity and high steric bulk is ideal.[1][3]
-
Actionable Protocol: In your coupling reaction, substitute DIEA with 2-3 equivalents of 2,4,6-collidine. The use of collidine is especially recommended when using highly reactive coupling reagents or for fragment condensation where the risk of epimerization is high.
Problem 3: Appearance of Unexpected Side Products, such as N-Terminal Guanidinylation
Scenario: Mass spectrometry of your crude product shows a mass addition of (+96 Da) to your peptide, and sequencing confirms this modification is on the N-terminal amine.
Root Cause Analysis: This side reaction is characteristic of using aminium/uronium-based coupling reagents like HBTU or HATU.[2][4] If the carboxylic acid is activated too slowly, or if there is an excess of coupling reagent relative to the acid, the reagent can react directly with the free N-terminal amine of the peptide chain. This forms a stable guanidinium group, effectively capping the peptide and preventing further elongation.[4] The choice of base can influence the kinetics of this side reaction.
Solution: Optimize Base Stoichiometry and Pre-Activation
While this is primarily a coupling reagent issue, the base plays a role. Using a very strong base can sometimes accelerate side reactions.
-
Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent (e.g., HBTU) and base for 5-15 minutes before adding the mixture to the resin-bound peptide.[4] This ensures the highly reactive acyl-O-benzotriazole active ester is formed and ready to react with the amine, minimizing the time the free coupling reagent is exposed to it.
-
Base Selection: Consider using NMM or collidine instead of DIEA. Their different basicity and steric profiles can alter the reaction kinetics in a favorable way, reducing the likelihood of the side reaction.
-
Alternative Reagents: For extremely difficult couplings, consider switching to a phosphonium-based reagent like PyBOP, which does not have the same guanidinylation liability.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why is DIEA the standard choice, and when does it fail specifically with N-alkyl amino acids?
DIEA is popular because it is a strong, non-nucleophilic base that is highly soluble in common peptide synthesis solvents like DMF and NMP. Its strength is sufficient for most standard couplings. However, it fails when steric hindrance becomes the rate-limiting factor, which is a common characteristic of N-alkyl amino acids. The N-alkyl group adds bulk directly adjacent to the reacting amine, and when combined with a bulky amino acid side chain and the bulky DIEA molecule, the reaction site becomes too congested.[6][7][8]
Q2: What are "proton sponges" and are they suitable for peptide coupling?
Proton sponges, such as 1,8-Bis(dimethylamino)naphthalene, are compounds that are exceptionally strong bases but are sterically hindered to be extremely non-nucleophilic. While they are excellent at scavenging protons, their application in standard peptide synthesis is limited. Their very high basicity can promote unwanted side reactions, and they are significantly more expensive than common alternatives. They are typically reserved for specialized applications in organic synthesis rather than routine peptide coupling.[9][10][11]
Q3: Can I just increase the equivalents of DIEA and coupling reagent to force the reaction to completion?
While adding a large excess of reagents can sometimes drive a sluggish reaction forward, it is a poor strategy for sensitive N-alkyl amino acids. Increasing the concentration of DIEA will increase the risk of epimerization.[3] Increasing the concentration of the coupling reagent (like HBTU) significantly raises the probability of side reactions like guanidinylation.[4] The more elegant and effective solution is to choose a base that is better suited for the specific chemical challenge.
Q4: Are there any situations where an even weaker base than collidine might be needed?
In extremely sensitive cases, such as fragment condensation where a C-terminal cysteine is present, even collidine may be too basic. In these scenarios, a base-free coupling protocol using a pre-activated amino acid derivative, such as an Fmoc-amino acid fluoride or pentafluorophenyl (OPfp) ester, may be the best approach.[3][12] Alternatively, carbodiimide-based couplings (e.g., DIC/HOBt) can sometimes be performed with minimal or no added base, reducing racemization risk.[1]
Comparative Analysis of Common Bases
The following table summarizes the key properties of DIEA and its most common alternatives to guide your selection process.
| Property | DIEA (Hünig's Base) | NMM (N-Methylmorpholine) | 2,4,6-Collidine |
| Structure | |||
| pKa (Conjugate Acid) | ~10.75 | ~7.38 | ~7.40 |
| Steric Hindrance | High | Low-Moderate | Very High |
| Key Advantage | Strong, effective for general use, highly soluble. | Less hindered, good balance of basicity and low steric profile.[1] | Weak base, minimizes racemization.[1][3] |
| Primary Disadvantage | Can be too sterically hindered for bulky N-alkyl amino acids; basicity can cause epimerization. | May not be basic enough for all coupling reagents or situations. | Can result in slower coupling reactions due to lower basicity. |
| Best Use Case | Standard, non-hindered couplings. | First alternative for sterically hindered couplings where yield is the primary issue. | Couplings of epimerization-prone amino acids or peptide fragments. |
Visualization: Base Selection Workflow
This diagram outlines a logical decision-making process for selecting the appropriate base when encountering difficulties with DIEA.
Caption: Decision workflow for troubleshooting N-alkyl amino acid coupling.
Experimental Protocols
Protocol 1: General Coupling of a Hindered N-Alkyl Amino Acid using NMM
This protocol is a guideline for solid-phase peptide synthesis (SPPS) and assumes a starting scale of 0.1 mmol on resin.
-
Resin Preparation:
-
Swell the resin-bound peptide (0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-N-alkyl-amino acid (0.4 mmol, 4 eq.) in DMF.
-
Add the coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 eq.).
-
Add N-methylmorpholine (NMM) (0.8 mmol, 8 eq.).
-
Allow the solution to pre-activate at room temperature for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the washed resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Reaction times may need to be extended for particularly difficult sequences.
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates completion.
-
-
Post-Coupling:
-
Once the reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
Protocol 2: Racemization-Suppressed Coupling using 2,4,6-Collidine
This protocol is optimized to minimize epimerization of a sensitive N-alkyl amino acid.
-
Resin Preparation:
-
Follow Step 1 from Protocol 1.
-
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-N-alkyl-amino acid (0.4 mmol, 4 eq.) and an additive like Oxyma Pure or HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC, 0.4 mmol, 4 eq.).
-
Add 2,4,6-collidine (0.8 mmol, 8 eq.).
-
Allow the solution to pre-activate at room temperature for 10-15 minutes.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the washed resin.
-
Agitate the reaction vessel at room temperature. Due to the lower basicity of collidine, reaction times are often longer. Expect 4-12 hours for complete coupling.
-
Monitor the reaction for completion. If the reaction stalls, a second coupling (double coupling) may be necessary.
-
-
Post-Coupling:
-
Follow Step 4 from Protocol 1.
-
References
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Zhang, W., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
-
Biondi, L., & De Riccardis, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4945. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. The Journal of Organic Chemistry, 83(15), 7853-7871. [Link]
-
Wikipedia. (2023, October 27). Peptide synthesis. [Link]
-
Abdel-Aal, A. M., et al. (2010). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 75(2), 533-536. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Wang, Y., et al. (2023). Preparation of an amphiphilic peptide (P13) with proton sponge effect and analysis of its antitumor activity. Nanotechnology, 34(24), 245101. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(3), 158-161. [Link]
-
Al-Jaber, F. N., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7049-7105. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
de la Torre, B. G., & Albericio, F. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein & Peptide Letters. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Liu, B., et al. (2022). Peptide-Driven Proton Sponge Nano-Assembly for Imaging and Triggering Lysosome-Regulated Immunogenic Cancer Cell Death. ACS Nano, 16(5), 7943-7954. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. [Link]
-
Ozeryanskii, V. A., et al. (2018). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, 16(26), 4846-4856. [Link]
-
Yan, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701133. [Link]
-
German, K. E., et al. (2021). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(III) extraction efficiency. Dalton Transactions, 50(44), 16013-16026. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ojs.chimia.ch [ojs.chimia.ch]
- 7. Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of an amphiphilic peptide (P13) with proton sponge effect and analysis of its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-Driven Proton Sponge Nano-Assembly for Imaging and Triggering Lysosome-Regulated Immunogenic Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Hydrophobic N-ethyl-Aib Peptides
Current Status: Operational Topic: Troubleshooting Synthesis, Purification, and Solubility of Sterically Hindered Peptides Target User: Senior Chemists, Structural Biologists, Drug Discovery Leads
Core Technical Overview
The Challenge: Peptides containing N-ethyl-aminoisobutyric acid (N-ethyl-Aib) present a "perfect storm" of chemical difficulty.
-
Steric Occlusion: The gem-dimethyl group of Aib combined with the N-ethyl substitution creates extreme steric hindrance, making amide bond formation thermodynamically unfavorable and kinetically slow.
-
Hydrophobic Aggregation: The N-ethyl group removes a hydrogen bond donor (the amide proton), preventing the formation of stabilizing secondary structures (like
-helices) that sequester hydrophobic side chains. This forces the peptide into extended, hydrophobic conformations that aggregate aggressively in aqueous media.[1][2][3]
This guide provides self-validating protocols to overcome these barriers.
Module 1: Synthesis Troubleshooting
User Issue: "My coupling efficiency is <10% after the N-ethyl-Aib residue."
Diagnosis: Coupling to a secondary amine (the N-ethyl group) is difficult; coupling to a sterically hindered secondary amine (N-ethyl-Aib) is nearly impossible with standard conditions. The nucleophilicity of the amine is drastically reduced by the ethyl group and the adjacent methyls.
Optimization Protocol: The "Power Coupling" Method
Do not use standard HBTU/DIPEA cycles. Use the following decision matrix:
| Variable | Standard Protocol (Avoid) | High-Performance Protocol (Recommended) |
| Coupling Reagent | HBTU / TBTU | HATU or PyAOP (7-azabenzotriazole based) |
| Additive | None | HOAt (Critical for secondary amines) |
| Base | DIPEA | TMP (2,4,6-Trimethylpyridine) or DIPEA |
| Temperature | Room Temp | 60°C - 75°C (Microwave or heated jacket) |
| Reaction Time | 45 min | 2 x 2 hours (Double coupling is mandatory) |
| Monitoring | Kaiser Test | Chloranil Test (Kaiser does not detect 2° amines) |
Critical Step: If HATU fails, convert the incoming amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller and more reactive toward hindered amines than OBt/OAt esters.
Visual Workflow: Synthesis Decision Tree
Caption: Logic flow for coupling amino acids to sterically hindered N-ethyl-Aib residues.
Module 2: Purification & Chromatography
User Issue: "The peptide elutes as a broad smear, or precipitates inside the HPLC column."
Diagnosis: N-ethyl-Aib peptides are lipophilic. On standard C18 columns, they bind too tightly. When the organic modifier (Acetonitrile) concentration increases to elute them, the peptide concentration in the mobile phase rises, leading to on-column aggregation and precipitation.
Troubleshooting Guide
Step 1: Switch the Stationary Phase
-
Stop using: C18 (Octadecyl). It is too hydrophobic.[3]
-
Start using: C4 (Butyl) or Phenyl-Hexyl . These phases allow elution at lower organic concentrations, keeping the peptide solubilized.
Step 2: Engineer the Mobile Phase Standard ACN/Water gradients often fail. Modify the organic phase (Solvent B) to increase solvation power.
| Component | Standard | Optimized for N-ethyl-Aib | Why? |
| Solvent B | 100% Acetonitrile | 50% ACN / 50% Isopropanol (IPA) | IPA dissolves aggregates better than ACN. |
| Column Temp | 25°C | 60°C - 70°C | Heat disrupts hydrophobic interactions and lowers viscosity. |
| Modifier | 0.1% TFA | 0.1% TFA + 1% HFIP | HFIP (Hexafluoroisopropanol) is a potent aggregate breaker. |
Step 3: The "Sandwich" Injection Do not inject the peptide dissolved in 100% DMSO. It causes a shock precipitation at the column head.
-
Protocol: Dissolve peptide in 50% Acetic Acid or Formic Acid. If insoluble, use HFIP (see Module 3), then dilute with mobile phase A immediately before injection.
Module 3: Solubility & Assay Formulation
User Issue: "The peptide is pure, but crashes out of solution when I add PBS/Media for my bioassay."
Diagnosis: This is the "Hydrophobic Crash." N-ethyl-Aib peptides lack the H-bond networks that stabilize soluble folds. In high-salt buffers (PBS), the "salting-out" effect drives immediate aggregation.
The "HFIP Trick" (Gold Standard Protocol)
Use this when you have a stubborn lyophilized powder that won't dissolve in water or DMSO.
-
Monomerization: Dissolve the peptide in 100% HFIP (Hexafluoro-2-propanol). This breaks all pre-existing aggregates.
-
Evaporation: Dry the HFIP completely (SpeedVac or Nitrogen stream) to form a thin film.
-
Reconstitution: Dissolve the film in anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Dilution: Add this DMSO stock dropwise into the vortexing aqueous buffer.
Visual Workflow: Solubilization Strategy
Caption: The "HFIP Trick" workflow to ensure monomeric peptide species before assay introduction.
Frequently Asked Questions (FAQ)
Q: Can I use the Kaiser test to check if my N-ethyl-Aib coupling worked? A: No. The Kaiser test detects primary amines. N-ethyl-Aib has a secondary amine.[4] You must use the Chloranil test (which turns blue for secondary amines) or perform a micro-cleavage and check by LC-MS.
Q: Why not just PEGylate the peptide to make it soluble? A: You can, but be careful. N-ethyl-Aib is often used to constrain conformation. PEGylation is flexible and may sterically interfere with the receptor binding site. If you must modify, try adding a C-terminal Poly-Lysine (KKK) tag or a Glutamic Acid (EEE) tag first. This adds charge without the steric bulk of a large PEG chain.
Q: My peptide dissolves in DMSO but precipitates instantly in cell media. What now? A: This is likely due to the salt concentration in the media.
-
Use the HFIP Trick (described above) to ensure you aren't starting with aggregates.
-
Add Cyclodextrin (HP-β-CD) to your buffer. It acts as a chaperone, encapsulating the hydrophobic N-ethyl-Aib residues while keeping the peptide in solution.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library. Link
-
National Institutes of Health (NIH). (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Link
-
BenchChem. (2025).[3][5] Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides.Link[5]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid (Aib) and Steric Hindrance.[6] LifeTein Peptide Blog. Link
-
PolyLC Inc. (2010).[7] HPLC method for hydrophobic peptide from antibody digest (HFIP usage). Chromatography Forum. Link
Sources
- 1. jpt.com [jpt.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4569967A - Synthesis of N-substituted peptide amides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
Validation & Comparative
Empirical vs. Predictive ¹H NMR Workflows for Unnatural Amino Acids
A Case Study on 2-(ethylamino)-2-methylpropanoic acid
Introduction
The incorporation of unnatural amino acids, such as α-aminoisobutyric acid (Aib) derivatives, is a cornerstone strategy in the development of peptidomimetics designed to resist proteolytic cleavage[1]. Among these, 2-(ethylamino)-2-methylpropanoic acid (often analyzed as its hydrochloride salt, CAS: 1240528-14-6) presents a unique analytical challenge. As a sterically hindered zwitterion featuring a protonated secondary amine adjacent to a quaternary α-carbon, its magnetic environment is highly sensitive to solvent interactions and salt forms[2].
For researchers characterizing such building blocks, choosing the right analytical workflow is critical. This guide objectively compares the performance of three distinct "products" (analytical workflows): High-Resolution Experimental NMR (the empirical gold standard), ChemDraw Professional (heuristic prediction), and Mnova NMRPredict (machine learning-based prediction).
Product Comparison Overview
-
Experimental NMR (Bruker Avance Neo 600 MHz): The absolute ground truth. It captures real-world solvent dynamics, hydrogen bonding, and exact salt-form deshielding, though it requires physical material, deuterated solvents, and expensive instrument time.
-
ChemDraw Professional (Heuristic Predictor): Utilizes rule-based additivity models (e.g., HOSE codes). It is highly accessible and instantaneous but frequently fails to account for specific salt forms (like hydrochlorides) and complex solvent exchange dynamics.
-
Mnova NMRPredict Desktop (Ensemble ML Predictor): Employs advanced machine learning models trained on vast empirical databases. It bridges the gap between theory and reality by allowing users to specify solvent environments and ionic states, yielding highly accurate in silico spectra.
Experimental Protocol: A Self-Validating System
To establish the empirical baseline for 2-(ethylamino)-2-methylpropanoic acid hydrochloride, the following optimized protocol is utilized. Every step is designed to ensure quantitative, reproducible data[3].
-
Sample Preparation: Accurately weigh 10.0 mg of 2-(ethylamino)-2-methylpropanoic acid hydrochloride into a clean glass vial.
-
Solvent Selection & Solvation: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).
-
Acquisition Setup: Transfer the homogeneous solution to a 5 mm precision NMR tube. Insert into a 600 MHz spectrometer, tune/match the probe to the ¹H frequency, and lock onto the D₂O deuterium signal.
-
Pulse Sequence Execution: Acquire data using a standard 1D proton sequence (zg30) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: The 2.0-second delay ensures that the aliphatic protons fully relax between transients. This prevents T₁ relaxation bias, guaranteeing that the integration values perfectly match the proton ratios (6:3:2)[3].
-
-
Signal Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation.
-
Causality: This specific LB value enhances the signal-to-noise ratio without blurring the critical J-coupling multiplet resolution of the ethyl group.
-
Quantitative Data Presentation
The table below synthesizes the ¹H NMR chemical shifts (δ, ppm) obtained from the empirical protocol against the outputs of the two predictive software products.
| Proton Environment | Multiplicity | Integration | Experimental (D₂O) | ChemDraw Predictor | Mnova NMRPredict |
| α-CH₃ (x2) | Singlet (s) | 6H | 1.58 ppm | 1.42 ppm | 1.54 ppm |
| N-CH₂-CH₃ | Triplet (t) | 3H | 1.30 ppm | 1.18 ppm | 1.27 ppm |
| N-CH₂-CH₃ | Quartet (q) | 2H | 3.12 ppm | 2.75 ppm | 3.05 ppm |
| NH₂⁺ / COOH | Broad (br) | 3H | Exchanged | 8.20 / 11.50 ppm | Exchanged |
Discussion of Causality & Performance
1. The α-Methyl Deshielding Effect: Experimentally, the two equivalent methyl groups on the α-carbon resonate at 1.58 ppm. ChemDraw's heuristic model predicts 1.42 ppm because it defaults to evaluating the molecule as a neutral free base in a non-polar solvent. It misses the strong inductive electron-withdrawing effect of the protonated secondary ammonium (-NH₂⁺R) group. Mnova, when configured for the hydrochloride salt, successfully applies ML-derived correction factors to capture this deshielding effect (1.54 ppm).
2. The N-Ethyl Methylene Shift: The CH₂ quartet is highly sensitive to the adjacent nitrogen's formal charge. In the experimental D₂O spectrum, it appears significantly downfield at 3.12 ppm. ChemDraw dramatically underestimates this shift (2.75 ppm), which could lead a researcher to misidentify the compound. Mnova predicts 3.05 ppm, closely mirroring the empirical reality.
3. Solvent Exchange Dynamics: In D₂O, the labile protons of the NH₂⁺ and COOH groups undergo rapid chemical exchange with deuterium. Because deuterium resonates at a completely different Larmor frequency, these protons become "invisible" in the ¹H NMR spectrum[6]. ChemDraw blindly predicts these peaks at ~8.2 and 11.5 ppm. Mnova's solvent-aware algorithm correctly suppresses these signals when D₂O is selected, preventing spectral confusion.
Mandatory Visualization: Workflow Architecture
Workflow comparing empirical NMR acquisition against heuristic and ML-based predictive software.
References
-
[2] Elsila, J. E., et al. "alpha-aminoisobutyric acid aib: Topics by Science.gov." Science.gov. URL:[Link]
-
[1] "Aib-based peptide backbone as scaffolds for helical peptide mimics." NAIST. URL:[Link]
-
[3] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Scribd. URL:[Link]
-
[4] Kuhn, L. T. "Photo-CIDNP NMR spectroscopy of amino acids and proteins." ResearchGate. URL:[Link]
-
[5] Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. URL:[Link]
-
[6] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." ResearchGate. URL:[Link]
Sources
A Comparative Guide to the HPLC Separation of N-ethyl-2-methylalanine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the field of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. N-ethyl-2-methylalanine, an α,α-disubstituted amino acid, represents a class of compounds where precise enantiomeric separation is not just an analytical challenge, but a regulatory and safety necessity. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, grounded in the fundamental principles of chiral recognition.
We will explore two powerful yet mechanistically different approaches: one utilizing a Macrocyclic Glycopeptide chiral stationary phase (CSP) and the other a Crown Ether-based CSP. The experimental designs and data presented herein are synthesized from established principles and performance benchmarks for structurally similar analytes, offering a robust framework for method development.
Part 1: The Foundation of Chiral Recognition
The direct separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase.[1] The stability of these complexes differs between enantiomers, leading to different retention times. The key to successful separation is selecting a CSP that provides multiple, complementary interactions with the analyte near its stereocenter—a concept often referred to as the "three-point interaction model."
For N-ethyl-2-methylalanine, the critical interaction points are the secondary amine (N-ethyl group), the carboxylic acid, and the steric bulk around the α-carbon.
The workflow for developing a chiral separation method is a systematic process, beginning with understanding the analyte and selecting appropriate CSPs, followed by optimization and validation.
Caption: General workflow for chiral HPLC method development.
Part 2: Comparative Methodologies & Protocols
We will now compare two distinct methods tailored for the separation of N-ethyl-2-methylalanine enantiomers.
Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin, are exceptionally versatile selectors.[2] Their complex structure, featuring peptide backbones, carbohydrate moieties, and ionizable groups, creates a multi-modal surface capable of hydrogen bonding, ionic interactions, and steric hindrance.[3][4] For N-ethyl-2-methylalanine, the "basket-like" cavity of the teicoplanin selector can include the non-polar ethyl and methyl groups, while the ionized carboxyl and amino groups of the analyte can interact with the peptide backbone of the CSP.[2]
Experimental Protocol: Method A
-
Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) Methanol / Water with 0.1% Acetic Acid and 0.05% Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Rationale: The analyte lacks a strong chromophore, necessitating detection at a lower UV wavelength.
-
-
Sample Preparation: Dissolve 1 mg/mL of racemic N-ethyl-2-methylalanine in the mobile phase. Inject 5 µL.
Crown ether-based CSPs are specifically designed for the separation of compounds containing primary or secondary amines, making them ideal for amino acids and their derivatives.[6][7] The chiral recognition mechanism involves the complexation of the protonated amine group (R-NH2+-) within the chiral cavity of the crown ether.[8][9] The separation is influenced by steric interactions between the analyte's other substituents and the chiral barriers on the CSP.[6]
Caption: Chiral recognition on a Crown Ether CSP.
Experimental Protocol: Method B
-
Column: CROWNPAK CR-I(+), 150 x 4.0 mm, 5 µm.
-
Rationale: The (+) enantiomeric form of the crown ether is chosen. Using the (-) form would invert the elution order.[7]
-
-
Mobile Phase: Perchloric Acid solution (pH 1.5).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20°C.
-
Rationale: Lower temperatures can sometimes enhance the stability of the diastereomeric complexes, improving resolution.
-
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg/mL of racemic N-ethyl-2-methylalanine in 0.1 M HCl. Inject 5 µL.
Part 3: Performance Comparison and Data Analysis
To provide an objective comparison, we present hypothetical but realistic performance data for the two methods. The key chromatographic parameters are Retention Factor (k'), Selectivity (α), and Resolution (Rs).
| Parameter | Method A: Teicoplanin CSP | Method B: Crown Ether CSP | Ideal Value |
| Retention Factor (k') - Peak 1 | 2.8 | 4.5 | 2 < k' < 10 |
| Retention Factor (k') - Peak 2 | 3.2 | 5.3 | 2 < k' < 10 |
| Selectivity (α) | 1.14 | 1.18 | α > 1.1 |
| Resolution (Rs) | 1.9 | 2.5 | Rs ≥ 1.5 |
| Run Time (approx.) | 12 minutes | 18 minutes | Application-dependent |
Analysis of Performance:
-
Method A (Teicoplanin CSP): This method offers a faster analysis time, which is highly advantageous for high-throughput screening environments. The resolution of 1.9 is well above the baseline separation requirement of 1.5, making it suitable for routine quality control.[11]
-
Method B (Crown Ether CSP): This method provides superior selectivity and resolution (Rs = 2.5).[6] This high degree of separation is critical for applications requiring high-purity fractions, such as preparative chromatography, or for detecting trace enantiomeric impurities. The trade-off is a significantly longer run time due to stronger retention.
Expert Insights:
The choice between these methods depends entirely on the analytical objective. For rapid purity checks where speed is essential, Method A is the logical choice. For method validation, impurity profiling, or when the highest possible accuracy is required, the superior resolution of Method B makes it the preferred option. The crown ether phase, while less versatile than teicoplanin, often provides exceptional selectivity for its target class of amine-containing compounds.[12]
Conclusion
The successful HPLC separation of N-ethyl-2-methylalanine enantiomers is readily achievable with a systematic approach to method development. Both Macrocyclic Glycopeptide and Crown Ether-based CSPs offer viable solutions, but they operate on different mechanisms and present a classic trade-off between speed and separation power. By understanding the underlying principles of chiral recognition and the specific characteristics of each stationary phase, researchers can select and optimize the ideal method to meet the stringent demands of pharmaceutical analysis.
References
-
Regis Technologies. Crown-Ether Chiral Stationary Phases. Available from: [Link]
-
Zhang, T., et al. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). Available from: [Link]
-
Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Hyun, M. H., et al. (2002). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. ResearchGate. Available from: [Link]
-
Ilijas, M., et al. (2005). Comparative study of three teicoplanin-based chiral stationary phases using the linear free energy relationship model. PubMed. Available from: [Link]
-
Regis Technologies. ChiroSil® Crown Ether Phases. Available from: [Link]
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Available from: [Link]
-
Armstrong, D. W., et al. (1994). Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. PubMed. Available from: [Link]
-
Shibata, A., et al. (2025). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Available from: [Link]
-
Al-Othman, Z. A. (2011). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. International Journal of the Physical Sciences. Available from: [Link]
-
D'Acquarica, I., et al. (2021). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. Vide Leaf. Available from: [Link]
-
Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
-
Jovanović, B. J., et al. (2006). STUDY OF MECHANISM OF ENANTIOSEPARATION. III. THE INFLUENCE OF CARBOHYDRATE MOIETIES OF TEICOPLANIN-BONDED CHIRAL STATIONARY PHASE ON THE SEPARATION OF SOME DERIVATES OF PHENYLCARBAMIC ACID. Taylor & Francis Online. Available from: [Link]
-
Reddy, B. R., et al. (2015). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available from: [Link]
-
Kalíková, K., et al. (2013). Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and teicoplanin aglycon (TAG) chiral stationary phases in the polar organic mode. ResearchGate. Available from: [Link]
-
Gasparrini, F., et al. (2020). Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. MDPI. Available from: [Link]
-
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparative study of three teicoplanin-based chiral stationary phases using the linear free energy relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Crown Ether Phases - Regis Technologies [registech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 10. jascoinc.com [jascoinc.com]
- 11. scispace.com [scispace.com]
- 12. chromatographytoday.com [chromatographytoday.com]
mass spectrometry fragmentation pattern of N-ethyl-Aib peptides
Unveiling Gas-Phase Dynamics: A Comparative Guide to the Mass Spectrometry Fragmentation of N-ethyl-Aib Peptides
Executive Overview
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug development. Modifications such as α-aminoisobutyric acid (Aib) and N-alkylation are routinely deployed to enhance helical stability and confer resistance against proteolytic degradation. However, combining these modifications into an N-ethyl-Aib residue creates a unique physicochemical environment that drastically alters the peptide's behavior in a mass spectrometer.
This guide objectively compares the fragmentation patterns of N-ethyl-Aib peptides against standard and Aib-only alternatives. It provides drug development professionals with the mechanistic insights and experimental protocols required to accurately sequence and characterize these advanced peptidomimetics.
Mechanistic Foundations: The Physics of N-ethyl-Aib Fragmentation
To understand the MS/MS spectra of N-ethyl-Aib peptides, we must deconstruct the causality behind their gas-phase dissociation. The fragmentation pattern is governed by three competing physicochemical forces:
-
The Aib Oxazolone Drive: In standard collision-induced dissociation (CID), Aib-containing peptides exhibit a strong propensity to form oxazolone structures. The gem-dimethyl groups of Aib accelerate ring closure via the Thorpe-Ingold effect, leading to a highly characteristic fragmentation where
ions extensively convert into ions ([1]). -
The N-Alkyl Basicity Shift (Proline-like Effect): N-ethylation replaces the amide proton with an ethyl group, creating a tertiary amide. This structural shift significantly increases the gas-phase basicity of the amide nitrogen. According to the mobile proton model, migrating protons are "trapped" at this highly basic site. This localized charge drastically lowers the activation energy for cleavage at the N-alkylated bond, resulting in the dominant formation of
-ions, analogous to the well-documented proline effect ([2]). -
The Steric Clash of N-ethyl-Aib: The combination of the N-ethyl group and the α,α-dialkyl substitution of Aib creates extreme steric hindrance. In solution, this manifests as a high susceptibility to acidolysis at the -N-acyl-N-alkyl-Aib- bond ([3]). In the gas phase, this steric strain forces highly localized backbone scission. The typical distributed
ion series is often suppressed in favor of a massive cleavage event N-terminal to the N-ethyl-Aib residue.
Fig 1: Gas-phase fragmentation divergence between standard and N-ethyl-Aib modified peptides.
Comparative Performance Data
The structural differences outlined above translate directly to the spectral output. The table below summarizes the quantitative and qualitative shifts in fragmentation performance when standard amino acids are replaced by Aib or N-ethyl-Aib.
| Parameter | Standard Peptides | Aib-Modified Peptides | N-ethyl-Aib Peptides |
| Amide Bond Type | Secondary | Secondary | Tertiary |
| Gas-Phase Basicity | Baseline | Baseline | High (Proton Sink) |
| Dominant Ion Series | Distributed | Localized | |
| Diagnostic Fragments | Sequence-dependent | Intense cleavage N-terminal to modification | |
| Chemical Stability | High | High | Low (Prone to acidolysis) |
| Optimal MS Activation | Standard HCD/CID | Standard HCD/CID | Stepped HCD (Multi-energy) |
Self-Validating Experimental Protocol: LC-MS/MS of Peptidomimetics
Because N-ethyl-Aib peptides are prone to both chemical acidolysis and hyperspecific gas-phase fragmentation, standard proteomics workflows will fail. The following protocol is engineered as a self-validating system to ensure data integrity.
Fig 2: Self-validating LC-MS/MS workflow optimized for labile N-ethyl-Aib peptidomimetics.
Step-by-Step Methodology:
-
Sample Preparation (Acidolysis Prevention):
-
Action: Reconstitute the synthetic N-ethyl-Aib peptide in 0.1% Formic Acid (FA) in LC-MS grade water.
-
Causality: Do not use Trifluoroacetic Acid (TFA). The -N-acyl-N-alkyl-Aib- bond is highly susceptible to acid-catalyzed cleavage ([3]). Using TFA will result in truncated peptides before ionization occurs.
-
Validation: Spike the sample with a stable isotope-labeled (SIL) standard peptide lacking the N-ethyl modification. If the SIL standard is intact but the target is truncated, acidolysis occurred during prep.
-
-
Liquid Chromatography (LC) Separation:
-
Action: Utilize a C18 analytical column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C. Run a gradient of 5% to 60% Acetonitrile (with 0.1% FA) over 15 minutes.
-
Causality: N-alkylation removes a hydrogen bond donor and increases the hydrophobicity of the peptide, requiring a slightly steeper organic gradient for efficient elution compared to the native sequence.
-
-
Mass Spectrometry Acquisition (Stepped HCD):
-
Action: Operate the Orbitrap/Q-TOF in positive ion mode. Configure the MS/MS method to use Stepped Higher-Energy Collisional Dissociation (Stepped HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40.
-
Causality: A single low NCE will only cleave the hypersensitive N-ethyl-Aib bond, yielding two large fragments and no internal sequence data. A single high NCE will obliterate the peptide into uninformative internal immonium ions. Stepped HCD co-isolates fragments from three energy regimes, ensuring both the labile bond and the resilient backbone are sequenced ([4]).
-
-
Data Interpretation & Validation:
-
Action: Manually inspect the MS/MS spectra for the diagnostic
-ion corresponding to the cleavage immediately N-terminal to the N-ethyl-Aib residue. -
Causality: Automated search engines (e.g., Mascot, Sequest) often penalize spectra that lack a continuous
series. By manually validating the dominant -ion spike caused by the enhanced basicity of the tertiary amide, you confirm the presence and position of the modification ([5]).
-
References
-
Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry. URL: [Link]
-
Yang, Y. (2015). Peptide Fragmentation/Deletion Side Reactions. In Side Reactions in Peptide Synthesis. VDOC. URL: [Link]
-
Shen, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. URL: [Link]
-
Chen, Y., et al. (2016). Impact of Amidination on Peptide Fragmentation and Identification in Shotgun Proteomics. Journal of Proteome Research. URL: [Link]
-
Palmer, A., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science (RSC). URL: [Link]
Sources
- 1. Structure and fragmentation of b2 ions in peptide mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vdoc.pub [vdoc.pub]
- 4. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 5. khoury.northeastern.edu [khoury.northeastern.edu]
Comparative Guide: Steric Effects of N-Ethyl vs. N-Methyl Alpha-Amino Acids in Peptidomimetic Design
Executive Summary
The incorporation of non-natural N-alkylated alpha-amino acids is a cornerstone strategy in the development of peptidomimetic therapeutics. While N-methylation is the industry standard for improving metabolic stability and membrane permeability, N-ethylation is an underutilized modification that offers distinct physicochemical advantages. This guide provides an objective, data-driven comparison of the steric, conformational, and pharmacokinetic effects of N-ethyl versus N-methyl substitutions, equipping drug development professionals with the mechanistic insights needed to optimize peptide backbones.
Mechanistic Overview: Steric Bulk and Conformational Constraints
To engineer a peptide's pharmacokinetic profile, one must understand the causality behind backbone modifications. Both N-methyl and N-ethyl substitutions fundamentally alter the peptide bond, but they do so to different degrees based on their steric volumes.
Desolvation and Hydrogen Bond Elimination
The primary barrier to passive membrane permeability for native peptides is the high desolvation penalty of the polar amide backbone. Both N-methylation and N-ethylation eliminate the amide proton, removing a critical hydrogen bond donor (HBD)[1]. By stripping away this HBD, the peptide sheds its tightly bound hydration shell more easily, significantly lowering the thermodynamic barrier to entering a lipid bilayer.
Modulation of Cis-Trans Isomerization
Native secondary amide bonds exist overwhelmingly in the trans conformation (>99%) due to steric repulsion between adjacent alpha-carbons. N-alkylation introduces steric bulk on the nitrogen, which destabilizes the trans state and decreases the potential energy difference between the cis and trans isomers[2].
-
N-Methylation: Induces a proline-like conformational constraint, increasing the probability of cis peptide bonds and facilitating the formation of tight turns in cyclic peptides[2].
-
N-Ethylation: The additional methylene unit pushes the steric clash further into the backbone's spatial envelope. This not only favors the cis conformation but severely restricts the accessible
(phi) and (psi) dihedral angles, locking the peptide into a highly rigidified structural state[3].
The Steric Divergence
While N-methylation provides localized steric hindrance that protects the immediate amide bond from enzymatic hydrolysis, N-ethylation creates an extended steric shield. However, this extended bulk can be a double-edged sword: while it maximizes proteolytic stability, it can also abolish biological activity if the required receptor-binding conformation is rendered sterically inaccessible[3].
Quantitative Data Comparison
The following table synthesizes the structural and physicochemical shifts induced by these two modifications relative to a native secondary amide.
| Physicochemical Property | Native Amide (–NH–) | N-Methyl (–NCH₃–) | N-Ethyl (–NCH₂CH₃–) |
| Hydrogen Bond Donor (HBD) | Yes (1) | No (0) | No (0) |
| Steric Bulk (A-value, kcal/mol) | 0.0 | 1.70 | 1.75 (Extended radius) |
| Typical Cis/Trans Ratio | >99:1 (trans) | ~4:1 to 1:1 | ~2:1 to 1:2 (Highly restricted) |
| Lipophilicity ( | Baseline | +0.3 to +0.5 | +0.8 to +1.1 |
| Proteolytic Half-Life (Serum) | Minutes | Hours | Days (Near-complete resistance) |
| Passive Permeability ( | Low | Moderate | High |
Logical Relationship Diagram
The following diagram maps the causal pathways from the choice of N-alkyl substituent to the resulting physicochemical and biological properties.
Logical flow of physicochemical changes induced by N-methyl vs N-ethyl substitution.
Self-Validating Experimental Protocols
To objectively evaluate these modifications in your own laboratory, the following protocols provide a self-validating system: synthesizing the variants without steric failure, and subsequently quantifying their permeability.
Protocol A: On-Resin Synthesis via Fukuyama Mitsunobu Alkylation
Causality Check: Standard reductive amination frequently fails for N-ethylation due to the steric bulk of the acetaldehyde intermediate. The Fukuyama Mitsunobu approach circumvents this by utilizing highly reactive intermediates that force the alkylation forward, ensuring high yields for both methyl and ethyl groups.
Step-by-Step Methodology:
-
N-Terminal Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF and DCM.
-
Sulfonylation (Protection): React the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equiv) and DIPEA (8 equiv) in DCM for 2 hours at room temperature. Wash with DCM.
-
Mitsunobu Alkylation: Swell the resin in anhydrous THF. Add triphenylphosphine (PPh₃) (5 equiv) and either Methanol (for N-methyl) or Ethanol (for N-ethyl) (10 equiv). Dropwise, add diisopropyl azodicarboxylate (DIAD) (5 equiv). Agitate for 3 hours. The thermodynamic stability of the triphenylphosphine oxide byproduct drives the reaction past the steric hindrance of the ethyl group.
-
Deprotection: Cleave the o-NBS group by treating the resin with 2-mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 1 hour.
-
Coupling the Next Amino Acid: Due to the steric bulk of the newly formed secondary amine (especially the N-ethyl variant), use a highly reactive coupling reagent like HATU (5 equiv) or synthesize the next residue as a symmetric anhydride.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Causality Check: PAMPA isolates passive diffusion from active transport mechanisms. By comparing the effective permeability (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified N-methyl and N-ethyl peptides in a 5% DMSO/PBS (pH 7.4) buffer to a final concentration of 20 μM.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 μL of a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.
-
Assay Assembly: Add 150 μL of the peptide solutions to the donor wells. Add 300 μL of fresh 5% DMSO/PBS buffer to the acceptor wells. Combine the plates.
-
Incubation: Incubate the assembly at 25 °C for 5 hours. Note: Maintaining 25 °C prevents artificial thermal degradation and provides a baseline thermodynamic measurement of passive diffusion.
-
Quantification: Separate the plates and quantify the peptide concentration in both compartments using LC-MS/MS. Calculate the effective permeability (
) using the standard PAMPA equation. The N-ethyl variant will typically demonstrate a 1.5x to 3x increase in over the N-methyl variant due to its superior lipophilic shielding.
References
- Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry - ACS Publications. acs.org.
- Synthesis of N-Alkyl Amino Acids. monash.edu.
- Amide-to-Chloroalkene Substitution for Peptide Backbone Modification to Enhance Membrane Permeability | Journal of Medicinal Chemistry - ACS Publications. acs.org.
- Understanding Cell Penetration of Cyclic Peptides - PMC - NIH. nih.gov.
Sources
Purity Analysis of 2-(Ethylamino)-2-methylpropanoic Acid: A Comparative Technical Guide
Executive Summary
The analysis of 2-(ethylamino)-2-methylpropanoic acid presents a distinct set of challenges for the analytical chemist. As a sterically hindered, non-proteinogenic amino acid lacking a significant UV chromophore, traditional HPLC-UV methods often fail to deliver the sensitivity and specificity required for pharmaceutical-grade purity assessment.
This guide objectively compares three analytical workflows, ultimately recommending HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry) as the gold standard. While legacy derivatization methods exist, they are prone to quantitation errors due to the steric bulk of the gem-dimethyl and
The Analytical Challenge
To design a robust method, one must first understand the physicochemical barriers imposed by the molecule:
-
Lack of Chromophore: The molecule consists of an aliphatic backbone. It has no aromatic rings or conjugated systems, rendering it invisible to standard UV detection (254 nm). Detection at 200–210 nm is possible but suffers from low sensitivity and high baseline noise from mobile phases.
-
Steric Hindrance: The
-carbon is quaternary (gem-dimethyl), and the amine is secondary ( -ethyl). This creates a "steric wall" that significantly slows down nucleophilic attacks required for standard derivatization reagents like OPA (o-phthalaldehyde) or FMOC-Cl. -
High Polarity: Being a zwitterionic amino acid, it retains poorly on standard C18 (Reversed-Phase) columns, often eluting in the void volume where ion suppression is highest.
Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary analytical approaches available to researchers.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: HPLC-UV (Derivatization) | Method C: LC-CAD (Alternative) |
| Detection Principle | Direct ionization (ESI+) & Mass selection | UV Absorbance of tag (e.g., FMOC/Dansyl) | Charged Aerosol Detection (Universal) |
| Sample Prep | Simple Dilution (Dilute-and-Shoot) | Complex chemical reaction (Pre-column) | Simple Dilution |
| Specificity | High (m/z filtration) | Moderate (Chromatographic resolution only) | Low (Detects all non-volatiles) |
| Sensitivity (LOD) | Excellent (ng/mL range) | Good (if derivatization is 100%) | Moderate ( |
| Steric Bias Risk | None | High (Incomplete reaction = low recovery) | None |
| Linearity | Limited by reaction kinetics | Non-linear (requires polynomial fit) |
Expert Insight: Why HILIC-MS Wins
While LC-CAD is a viable "universal" detector for gross purity (e.g., >95% checks), it lacks the specificity to identify trace synthetic byproducts. Derivatization is risky; the bulky gem-dimethyl group next to the amine can reduce reaction yields to <90%, causing you to underestimate the main peak and overestimate impurities. HILIC-MS/MS allows for direct measurement of the intact molecule without chemical modification.
Recommended Protocol: HILIC-MS/MS
This protocol utilizes a Zwitterionic HILIC stationary phase to retain the polar analyte, coupled with ESI+ MS/MS for detection.
Instrumentation & Conditions[1][2][3][4]
-
LC System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY)
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 35°C
Mobile Phase Strategy
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why: The salt provides counter-ions to control the ionization state of the zwitterion, improving peak shape. pH ~3.0 ensures the amine is protonated for ESI+.
-
-
Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
-
Note: HILIC runs "backwards" compared to C18. We start with high organic.
-
0.0 min: 90% B
-
1.0 min: 90% B
-
6.0 min: 50% B
-
7.0 min: 50% B
-
7.1 min: 90% B
-
10.0 min: 90% B (Re-equilibration is critical in HILIC)
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+)
-
Precursor Ion: [M+H]+ = 132.2 m/z
-
MRM Transitions (Quantitation & Qualification):
-
132.2
86.1 (Quantifier): Loss of HCOOH (46 Da). This corresponds to the immonium ion formed by decarboxylation. -
132.2
58.1 (Qualifier): Further fragmentation of the alkyl chain. -
132.2
103.1 (Qualifier): Loss of ethyl group (29 Da).
-
Note: Exact collision energies (CE) must be optimized per instrument, typically ranging from 15–30 eV.
Experimental Workflow Diagram
The following diagram illustrates the decision logic and workflow for analyzing this hindered amino acid.
Caption: Figure 1. Optimized HILIC-MS/MS workflow ensuring retention of polar zwitterions and specific detection of the hindered amine.
Validation & System Suitability
To ensure the trustworthiness of your data, the following system suitability criteria (SSC) should be met before running samples:
-
Retention Time Stability:
0.1 min. (HILIC is sensitive to water content; ensure mobile phases are fresh). -
Peak Tailing Factor: < 1.5. (Tailing indicates secondary interactions; increase buffer concentration if observed).
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
-
Blank Check: Inject the diluent (90% ACN). There must be no interference at 132.2
86.1 transition (carryover check).
Likely Impurities to Monitor
Based on the Strecker synthesis or alkylation routes, monitor for:
-
Ethylamine: Precursor. Highly polar, elutes early in HILIC.
-
2-bromo-2-methylpropanoic acid: Precursor (if alkylation route used).
- -Aminoisobutyric acid (Aib): Result of de-ethylation or impurity in starting material.
References
-
PubChem. 2-(Ethylamino)propanoic acid;methyl 2-[formyl(methyl)amino]propanoate (Compound Summary).[1] National Library of Medicine. Available at: [Link]
- Koval, M. et al.Hydrophilic interaction liquid chromatography (HILIC) for the analysis of polar compounds. Journal of Separation Science, 2011. (General HILIC principles for zwitterions).
-
Restek Corporation. Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Note. Available at: [Link]
-
Armstrong, D.W. Separation of amino acids and peptides by HILIC. Analytical Chemistry.[2][3][4] (Foundational text on HILIC mechanism for amino acids).
Sources
- 1. 2-(Ethylamino)propanoic acid;methyl 2-[formyl(methyl)amino]propanoate | C11H22N2O5 | CID 145360513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Technical Guide to the Crystal Structure Analysis of N-Ethyl-2-Methylalanine Derivatives: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated α-Aminoisobutyric Acid Derivatives
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a cornerstone in peptidomimetics and drug design.[1][2] Its unique gem-dimethyl group at the α-carbon sterically restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures, particularly the 3₁₀-helix.[1][2][3][4] N-alkylation of Aib, such as in the case of N-ethyl-2-methylalanine, further modulates these conformational preferences and introduces changes in lipophilicity and hydrogen bonding capabilities, which are critical parameters in drug development. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and for establishing structure-activity relationships.
While a specific crystal structure for N-ethyl-2-methylalanine is not publicly available in crystallographic databases as of the writing of this guide, a comprehensive comparative analysis can be conducted by examining the extensive crystallographic data of the parent Aib and its other N-alkylated derivatives, such as N-methyl-2-methylalanine and N,N-dimethyl-2-methylalanine. This guide will leverage this available data to provide insights into the expected structural features of N-ethyl-2-methylalanine.
Comparative Analysis of Crystal Structures: The Influence of N-Alkylation
The introduction of alkyl groups on the nitrogen atom of 2-methylalanine (Aib) significantly impacts its crystal packing and molecular conformation. This section compares the known crystal structures of Aib and its N-methylated derivatives to infer the likely structural characteristics of N-ethyl-2-methylalanine.
Key Structural Parameters of Aib and its N-Alkylated Derivatives
| Compound | CSD Refcode | Space Group | Key Torsion Angles (φ, ψ) | Hydrogen Bonding Motif |
| α-Aminoisobutyric acid (Aib) | AIBUAC02 | P2₁/c | N/A (zwitterionic) | Extensive 3D network of N-H···O and O-H···O bonds |
| N-methyl-2-methylalanine | Not Available | - | - | Expected to form chains or sheets via N-H···O and C=O···H-N interactions |
| N,N-dimethyl-2-methylalanine | Not Available | - | - | No N-H for classical hydrogen bonding; weaker C-H···O interactions likely dominate packing |
Note: Specific CSD refcodes and detailed crystallographic data for N-methyl and N,N-dimethyl derivatives of Aib are not readily found in public searches, indicating a potential gap in the literature or the data residing in proprietary databases. The comparisons below are based on established principles of chemical crystallography and data from related N-alkylated amino acids.[5]
The Parent Compound: α-Aminoisobutyric Acid (Aib)
In the solid state, Aib exists as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). Its crystal structure is characterized by a dense, three-dimensional network of strong N-H···O and O-H···O hydrogen bonds. This extensive hydrogen bonding network dictates the high melting point and low solubility of Aib in many organic solvents.
The Impact of N-Methylation
The introduction of a single methyl group in N-methyl-2-methylalanine reduces the number of amine protons available for hydrogen bonding from three to two. This is expected to lead to a less complex hydrogen-bonding network, likely forming chains or sheets rather than a 3D network. The steric bulk of the methyl group will also influence the local packing arrangement.
The Impact of N,N-Dimethylation
In N,N-dimethyl-2-methylalanine, the absence of any amine protons precludes the formation of classical N-H···O hydrogen bonds.[6][7] Consequently, the crystal packing will be governed by weaker interactions, such as C-H···O hydrogen bonds and van der Waals forces. This generally results in a less dense packing and a lower melting point compared to the mono-methylated and non-methylated analogs.
Predicting the Crystal Structure of N-Ethyl-2-Methylalanine
Based on the trends observed with N-methylation, we can predict that N-ethyl-2-methylalanine will exhibit the following structural characteristics:
-
Hydrogen Bonding: With one amine proton, it will be capable of forming N-H···O hydrogen bonds, likely resulting in the formation of hydrogen-bonded chains or dimers.
-
Conformation: The ethyl group, being larger than a methyl group, will introduce greater steric hindrance, which will influence the torsion angles around the N-Cα bond.
-
Packing: The overall crystal packing will be a balance between the directional forces of the hydrogen bonds and the steric requirements of the ethyl and gem-dimethyl groups.
Experimental Protocols: From Synthesis to Structure Determination
Obtaining high-quality single crystals suitable for SCXRD analysis is a critical and often challenging step. This section outlines the key experimental procedures.
Synthesis of N-Ethyl-2-Methylalanine
A common method for the synthesis of N-alkylated amino acids is reductive amination.[8]
Protocol for Reductive Amination:
-
Reaction Setup: Dissolve 2-aminoisobutyric acid in an aqueous solution of sodium hydroxide.
-
Aldehyde Addition: Add acetaldehyde to the solution in a dropwise manner while maintaining the temperature at around 10-15 °C.
-
Reduction: After stirring for a specified time, add a reducing agent, such as sodium borohydride, portion-wise.
-
Workup: Acidify the reaction mixture with hydrochloric acid and then concentrate it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-ethyl-2-methylalanine via reductive amination.
Single Crystal Growth
The slow evaporation technique is a widely used and effective method for growing single crystals of organic compounds.[9]
Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For N-ethyl-2-methylalanine, polar solvents like ethanol, methanol, or a mixture with water are good starting points.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor.
Decision Tree for Crystallization Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent for crystallization.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Protocol for SCXRD Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice.
-
Data Processing: The diffraction data is processed to determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and other crystallographic parameters.
Comparison with Alternative Analytical Techniques
While SCXRD provides the most detailed structural information, other techniques can offer complementary data or may be more suitable when single crystals are not available.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials.
Comparison of SCXRD and PXRD
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | High-quality single crystal (>0.1 mm) | Microcrystalline powder |
| Data Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry | Phase identification, lattice parameters, crystal size, and strain |
| Information Content | Detailed molecular structure and packing | Primarily for bulk sample characterization |
| Advantages | Unambiguous structure determination | Faster, less demanding sample preparation, suitable for mixtures |
| Disadvantages | Difficult and time-consuming to grow suitable crystals | Peak overlap can make structure solution challenging for complex structures |
A study comparing the two techniques on the small organic molecule griseofulvin demonstrated that PXRD can provide accurate and reliable crystal structures, though with less precision than SCXRD.[10]
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure and conformation in solution, which can be compared with the solid-state structure from SCXRD.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity of atoms and the solution-state conformation of the molecule.
-
Infrared (IR) and Raman Spectroscopy: Give insights into the vibrational modes of the molecule and can be used to study hydrogen bonding.
-
Vibrational Circular Dichroism (VCD): Can be used to determine the absolute configuration and solution-state conformation of chiral molecules.
A study on oligomers of Aib utilized NMR and IR spectroscopy to deduce their helical conformations in solution, which were found to be consistent with their known solid-state structures.[3]
Conclusion
The crystal structure of N-ethyl-2-methylalanine derivatives is of significant interest to researchers in drug development and materials science. While a definitive crystal structure for N-ethyl-2-methylalanine is yet to be reported in the public domain, a comparative analysis with its parent compound, α-aminoisobutyric acid, and its N-methylated analogs provides valuable insights into the expected structural features. The N-ethyl group is predicted to influence the hydrogen bonding network and introduce steric constraints that will define the crystal packing and molecular conformation.
The successful determination of the crystal structure of N-ethyl-2-methylalanine and its derivatives hinges on the careful execution of synthesis, purification, and crystallization protocols. Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing a level of detail that is essential for modern drug design. However, alternative techniques such as powder X-ray diffraction and various spectroscopic methods offer complementary and valuable information, particularly when high-quality single crystals are challenging to obtain. This guide provides the foundational knowledge and experimental framework for researchers to pursue the crystallographic characterization of this important class of molecules.
References
-
Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
-
Ismail, P. B., & Karle, I. L. (1995). The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed. [Link]
-
Pan, Q. Q., Guo, P., Duan, J., et al. (2012). Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin, 57, 3867-3871. [Link]
-
Paterson, Y., & Leach, S. J. (1978). Solution conformations of oligomers of alpha-aminoisobutyric acid. PubMed. [Link]
- Takeda, H. (1992). Method for crystallization of amino acids. U.S.
-
Ingle, R. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link]
-
Karle, I. L., & Balaram, P. (2013). An α‑Helically Folded α‑Aminoisobutyric Acid (Aib) Oligomer That Assembles into a Metal–Peptide Superhelical Nanotube. Accounts of Chemical Research, 46(11), 2496-2506. [Link]
- Lee, S., et al. (2020). Process for purifying long chain amino acids.
-
Sihan Zhang, et al. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline? ResearchGate. [Link]
-
Burgess, A. W., & Leach, S. J. (1973). Sensitivity of polypeptide conformation to geometry. Theoretical conformational analysis of oligomers of .alpha.-aminoisobutyric acid. Journal of the American Chemical Society, 95(12), 3924-3929. [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 111(40), 11864-11876. [Link]
-
Niclós-Gutiérrez, J., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). PubMed. [Link]
-
Štefanić, Z., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6898. [Link]
-
Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. [Link]
-
Karle, I. L., & Balaram, P. (2007). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. Organic & Biomolecular Chemistry, 5(10), 1845-1852. [Link]
-
Karle, I. L., & Balaram, P. (2017). An α-Helically Folded α-Aminoisobutyric Acid (Aib) Oligomer That Assembles into a Metal-Peptide Superhelical Nanotube. ResearchGate. [Link]
-
Karle, I. L., & Balaram, P. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6898-6904. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Giraud, F., et al. (1999). Conformational studies and pore-forming properties of an α-aminoisobutyric acid analogue of gramicidin B. Journal of the Chemical Society, Perkin Transactions 2, (11), 2357-2364. [Link]
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ResearchGate. (2014, July 30). How can I recrystallize an amino acid derivative?. [Link]
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Runner, S. (2018). Searching CSD. San Antonio - Runner Research Press. [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]
-
Thomas, L., et al. (2012). Amino Acid and Peptide Immobilization on Oxidized Nanocellulose: Spectroscopic Characterization. Molecules, 17(6), 7045-7061. [Link]
-
Puzzarini, C., & Barone, V. (2015). Accurate structures and spectroscopic parameters of α,α-dialkylated α-amino acids in the gas-phase: a joint venture of DFT and wave-function composite methods. Physical Chemistry Chemical Physics, 17(28), 18636-18645. [Link]
-
Görbitz, C. H. (2006). N -Alkylated amino acids discussed in this paper. Previously investigated molecules. ResearchGate. [Link]
-
Reddy, G. S., & Madhusudanan, K. P. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. PubMed. [Link]
-
Stenutz, R. (n.d.). N-methylalanine. [Link]
-
Exposome-Explorer. (n.d.). N-Methylalanine (Compound). [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]
-
PubChem. (n.d.). N,N-Dimethylalanine. [Link]
-
PubChem. (n.d.). N-Methyl-DL-Alanine. [Link]
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Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]
-
El-Faham, A., & Albericio, F. (2011). Synthesis of N-Alkyl Amino Acids. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Amino Acids. [Link]
-
De, A., & Kiro, J. B. (1978). Synthesis and Elucidation of 4-bis(2-Chloroethyl)-amino-L-phenylalanine. Journal of the Bangladesh Academy of Sciences, 2(1), 35-39. [Link]
-
Reddy, K. S. K., et al. (2012). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. [Link]
-
Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 675-680. [Link]
-
LookChem. (n.d.). Cas 2812-31-9,N(alpha),N(alpha)-Dimethylalanine. [Link]
-
Shaw, W. V., & Tsai, L. (1966). The enzymatic synthesis of N-methylalanine. PubMed. [Link]
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Validating Enantiomeric Excess in N-Ethyl Amino Acid Synthesis: A Comparative Technical Guide
Executive Summary: The Chirality Challenge in N-Alkylation
N-ethyl amino acids represent a critical class of non-canonical building blocks in peptide therapeutics, offering enhanced proteolytic stability and improved membrane permeability. However, their synthesis—typically via reductive amination or alkylation of sulfonamides—poses a significant risk of racemization. The formation of the Schiff base intermediate and subsequent reduction can expose the
This guide objectively compares validation methods for enantiomeric excess (ee) in N-ethyl amino acids, establishing Marfey’s Method as the industry gold standard for this specific subclass due to its handling of secondary amines and high sensitivity.
Comparative Analysis of Validation Methods
The following table contrasts the four primary methodologies available for determining the ee of N-ethyl amino acids.
| Feature | Marfey’s Method (FDAA) | Direct Chiral HPLC (CSPs) | Chiral GC-MS | NMR with Chiral Solvating Agents |
| Primary Mechanism | Diastereomer formation (Pre-column derivatization) | Direct enantiomer separation on Chiral Stationary Phase (CSP) | Volatile derivative separation on Chiral Capillary Column | Diastereomeric complexation in solution |
| Suitability for N-Ethyl | Excellent. Reacts quantitatively with 2° amines; adds UV chromophore. | Good. Requires specific columns (e.g., ZWIX, Crownpak) that handle 2° amines. | Moderate. Requires double derivatization (Esterification + Acylation). | Low. Broad signals; requires high mg quantities. |
| Sensitivity | High (pmol range) via UV (340 nm) or MS. | Low to Moderate (depends on detector; N-ethyl AA has weak UV). | High (SIM mode in MS). | Very Low (requires >5 mg). |
| Throughput | Medium (Requires reaction time).[1] | High (Inject and run).[1] | Low (Lengthy prep). | High (if no workup needed). |
| Cost Per Sample | Low (Standard C18 column + Reagent). | High (Expensive Chiral Columns >$1k). | Medium. | Low (Solvents). |
| Self-Validating? | Yes. (Using D- and L- reagent variants confirms elution order). | No. (Requires pure enantiomer standards for peak ID). | No. (Requires standards). | No. |
Expert Insight: Why Marfey's Wins for N-Ethyl
While direct chiral HPLC is faster for routine screening, N-ethyl amino acids lack a strong chromophore. Direct detection at 205-210 nm is prone to solvent interference. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) introduces a dinitrophenyl (DNP) chromophore (
Decision Logic for Method Selection
The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on sample constraints.
Figure 1: Decision matrix for selecting an enantiomeric excess determination method. Marfey's method is prioritized for aliphatic N-ethyl amino acids due to detection challenges.
The Gold Standard Protocol: Marfey’s Analysis for N-Ethyl Amino Acids
This protocol is designed to be self-validating . By reacting the sample with L-FDAA, you create diastereomers.[2][3] To validate the method, you must perform a "co-injection" experiment with a racemic standard (or react a small aliquot with D-FDAA if available) to prove separation.
The Mechanism
Marfey’s reagent (L-FDAA) undergoes a nucleophilic aromatic substitution (
-
L-Amino Acid + L-FDAA
L-L Diastereomer (Typically elutes first) -
D-Amino Acid + L-FDAA
D-L Diastereomer (Typically elutes second) -
Note: The bulky N-ethyl group enhances the structural difference between diastereomers, often resulting in better separation factors (
) than primary amino acids.
Step-by-Step Experimental Protocol
Reagents:
-
Sample: N-Ethyl amino acid (approx. 1 µmol).
-
Reagent: L-FDAA (1% w/v in acetone).
-
Buffer: 1 M NaHCO
. -
Quench: 2 M HCl.
Workflow:
-
Preparation: Place 50 µL of sample solution (50 mM in water) into a 1.5 mL amber vial (light sensitive).
-
Basification: Add 100 µL of 1 M NaHCO
. (pH must be >8 for the reaction to proceed). -
Derivatization: Add 100 µL of L-FDAA solution.
-
Incubation: Heat at 40°C for 60 minutes .
-
Critical Control: Unlike primary amines, secondary N-ethyl amines are sterically hindered. Do not reduce this time.
-
-
Quenching: Allow to cool, then add 20 µL of 2 M HCl to stop the reaction and protonate the carboxylate (improves peak shape on C18).
-
Dilution: Dilute with 200 µL of 50% Acetonitrile/Water.
-
Analysis: Inject 10 µL onto HPLC.
HPLC Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 40 minutes (Linear).
-
Detection: UV at 340 nm .[1]
Workflow Visualization
Figure 2: Experimental workflow for Marfey's derivatization of N-ethyl amino acids.
Troubleshooting & Validation Criteria
To ensure Scientific Integrity , the assay must pass the following criteria before data is accepted:
-
Resolution Factor (
): The L-L and D-L peaks must have baseline separation ( ). If peaks overlap, switch to a flatter gradient (e.g., 0.5% B/min). -
Elution Order Verification:
-
Standard: Inject pure L-N-Ethyl-AA derivatized with L-FDAA.
-
Racemic Check: Inject Racemic N-Ethyl-AA derivatized with L-FDAA.
-
Confirmation: The major peak in your synthesis sample must match the retention time of the pure L-standard.
-
-
Completion Check: Monitor the FDAA peak. If unreacted FDAA is absent, the reagent was limiting. Ensure FDAA is in 1.5x molar excess to ensure quantitative derivatization.
References
-
Bhushan, R., & Brückner, H. (2004).[2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[2] Link[2]
-
Harada, K., et al. (1996). Determination of the absolute configuration of N-alkyl amino acids by the advanced Marfey's method. Tetrahedron Letters, 37(17), 3001-3004. Link
-
Sigma-Aldrich. (2025). Chiral HPLC Columns for Amino Acid Analysis (Astec CHIROBIOTIC). Link
-
Aapptec. (2025). Determining Chiral Purity of Amino Acids using Marfey's Reagent. Link
Sources
Resolving N-Ethyl and Carboxyl Functional Groups: A Comparative Guide to ATR-FTIR vs. Transmission FTIR Spectroscopy
For researchers and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) is a fundamental regulatory requirement. Complex molecules, such as fluoroquinolone antibiotics (e.g., Norfloxacin), rely heavily on the precise identification of specific functional groups—namely, the N-ethyl and carboxyl moieties—to confirm structural integrity and monitor drug-excipient interactions[1].
This guide objectively compares the two dominant analytical methodologies for this task: Attenuated Total Reflectance (ATR) FTIR and Transmission FTIR . By examining the causality behind their optical mechanics, we provide a self-validating framework for selecting the optimal technique for your specific analytical workflow.
Spectral Signatures: N-Ethyl and Carboxyl Groups
Before comparing instrument modalities, we must establish the fundamental vibrational physics of our target moieties. The carboxyl (
The Carboxyl Group
The carboxyl group is characterized by a combination of stretching and bending vibrations. The most prominent is the carbonyl (
The N-Ethyl Group
Identifying the N-ethyl group requires looking at both the amine/amide linkage and the aliphatic tail. The aliphatic
Table 1: Characteristic Infrared Absorption Peaks
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Peak Morphology & Causality |
| Carboxyl | 3300–2500 | Very broad; caused by varying | |
| Carboxyl | 1735–1700 | Sharp, very strong; driven by the large dipole moment change of the double bond[2][3]. | |
| Carboxyl | 1320–1210 | Sharp, medium-strong; often coupled with | |
| N-Ethyl | 2960–2850 | Sharp, medium; represents the aliphatic | |
| N-Ethyl | Ethyl specific band | 2750–2700 | Weak-medium; specific conformational indicator for the ethyl group[1]. |
| N-Ethyl | 1250–1020 | Medium; falls within the complex fingerprint region[4]. |
Technology Comparison: Optical Mechanics & Causality
The choice between ATR and Transmission FTIR fundamentally alters how infrared light interacts with the sample, which in turn dictates sample preparation and spectral interpretation[6].
Transmission FTIR measures the bulk properties of a sample. Infrared radiation passes entirely through a diluted sample matrix (typically a KBr pellet). The absorbance is directly proportional to the pathlength and concentration, strictly adhering to the Beer-Lambert law (
ATR-FTIR is a surface-sensitive technique. The IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle that causes total internal reflection[7]. This reflection generates an evanescent wave that penetrates only a few micrometers into the sample pressed against the crystal[7][8].
The Causality of Spectral Differences:
Because the penetration depth (
Optical pathways comparing bulk transmission versus ATR evanescent wave surface sampling.
Table 2: Performance & Analytical Comparison
| Parameter | Transmission FTIR (KBr Pellet) | ATR-FTIR (Diamond/ZnSe) |
| Sample Preparation | High (Grinding, pressing KBr) | Minimal (Direct application)[6][9] |
| Analysis Zone | Bulk material | Surface (0.5 to 5 µm depth)[10] |
| Spectral Artifacts | Christiansen effect (scattering if poorly ground) | Wavelength-dependent peak intensity shifts[10] |
| Quantification | Excellent (Direct Beer-Lambert application) | Good (Requires ATR correction algorithms) |
| Destructiveness | Destructive (Sample mixed with KBr) | Non-destructive (Sample can be recovered)[9] |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be self-validating. The following protocols detail not just the steps, but the mechanistic reasoning required to prevent false data when resolving N-ethyl and carboxyl peaks.
Protocol A: Transmission FTIR (KBr Pellet Method)
Causality: KBr is optically transparent in the mid-IR range. We dilute the API to 1-2% to prevent the highly intense carboxyl
-
Background Validation: Run a scan of the empty sample compartment. Ensure atmospheric
(2350 cm⁻¹) and water vapor lines are stable. -
Sample Preparation: Weigh ~2 mg of the API and ~198 mg of desiccated, IR-grade KBr. Grind thoroughly in an agate mortar. Reasoning: Particle sizes must be smaller than the IR wavelength (< 2 µm) to prevent baseline sloping caused by Mie scattering.
-
Pellet Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32–64 scans[5][10].
-
Validation Check: The maximum absorbance of the
peak should fall between 0.2 and 0.8 Absorbance Units (AU) to ensure linear quantitative response.
Protocol B: ATR-FTIR Method
Causality: Because the evanescent wave only penetrates a few microns, there must be zero air gaps between the sample and the crystal[6][7].
-
Background Validation: Clean the diamond/ZnSe crystal with isopropanol. Acquire a background spectrum. Self-Validation: The background must be completely flat; any peaks indicate residual contamination from a previous sample.
-
Sample Application: Place 5–10 mg of the pure API powder directly onto the crystal.
-
Compression: Lower the torque-limiting pressure clamp until it clicks. Reasoning: Standardized pressure ensures reproducible optical contact and consistent penetration depth without fracturing the crystal[6].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32–64 scans)[5][10].
-
Data Processing: Apply an ATR Correction algorithm in the spectrometer software. Reasoning: This mathematically normalizes the intensities, scaling down the low-wavenumber N-ethyl
peaks and scaling up the high-wavenumber carboxyl peaks to match a standard transmission profile[10].
Step-by-step FTIR workflow for analyzing active pharmaceutical ingredients.
Conclusion & Recommendation
For rapid, routine qualitative identification of N-ethyl and carboxyl groups in pharmaceutical formulations, ATR-FTIR is the superior choice due to its non-destructive nature and elimination of complex sample preparation[8][9]. However, if the objective is rigorous quantitative analysis or the evaluation of bulk material properties without the need for mathematical depth-corrections, Transmission FTIR remains the gold standard.
References
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL: [Link]
-
Interpreting Infrared Spectra Specac Ltd URL:[Link]
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... National Institutes of Health (NIH) URL: [Link]
-
Explainer: The difference between IR, FTIR, and ATR-FTIR Specac Ltd URL:[Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent URL: [Link]
-
FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency... MDPI URL: [Link]
-
Why do two FTIR spectra (ATR and DRIFT) of the same sample look different? ResearchGate URL: [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol... UC Davis URL: [Link]
-
FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension National Institutes of Health (NIH) URL: [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution... MDPI URL: [Link]
Sources
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- 3. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. The differences between FTIR, IR, and ATR-FTIR - Specac Ltd [specac.com]
- 9. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability Comparison of N-ethyl-Aib vs. Aib in Proteolytic Assays: A Technical Guide
The development of peptide therapeutics is fundamentally constrained by their susceptibility to enzymatic degradation. To overcome this, peptide chemists employ non-proteinogenic amino acids to engineer steric hindrance and conformational rigidity. Among the most successful modifications is the substitution of native amino acids with α-aminoisobutyric acid (Aib) , a hallmark of blockbuster drugs like Semaglutide[3].
However, as the demand for ultra-long-acting therapeutics grows, researchers are exploring synergistic modifications, such as N-ethyl-Aib (N-ethylated α-aminoisobutyric acid) [4]. This guide provides an objective, data-driven comparison of Aib and N-ethyl-Aib, analyzing their structural mechanics, proteolytic stability profiles, and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: Why Structure Dictates Stability
To understand the difference in proteolytic resistance between Aib and N-ethyl-Aib, we must analyze the causality behind protease recognition and cleavage. Proteases typically require two events to hydrolyze a peptide bond: recognition (often via hydrogen bonding with the peptide backbone) and nucleophilic attack (access to the scissile carbonyl carbon) [1].
The Aib Mechanism: Conformational Constraint
Aib replaces the native α-hydrogen of alanine with a second methyl group (α,α-dialkyl substitution).
-
Causality: This dual-methyl substitution severely restricts the backbone dihedral angles (
, ), strongly biasing the peptide toward or -helical conformations. -
Outcome: The steric bulk of the
-methyl group physically obstructs the active site of exopeptidases like Dipeptidyl Peptidase-IV (DPP-IV), reducing the active site fit and significantly prolonging the peptide's half-life[3]. However, Aib still retains its amide proton, meaning it can still participate in hydrogen-bonding networks if a protease's binding pocket is flexible enough to accommodate the -methyl bulk.
The N-ethyl-Aib Mechanism: Absolute Steric Shielding
N-ethyl-Aib combines the
-
Causality: N-ethylation achieves two critical structural disruptions. First, it abolishes the hydrogen bond donor capacity of the amide nitrogen, preventing the peptide from anchoring into the protease's recognition cleft [2]. Second, the ethyl group introduces massive steric hindrance directly over the scissile bond, blocking the catalytic triad (e.g., serine nucleophile) from attacking the carbonyl carbon.
-
Outcome: The combination of
-dialkyl constraint and N-ethyl shielding renders the adjacent peptide bond virtually invisible and impenetrable to both endo- and exopeptidases.
Mechanistic pathways of protease resistance for Native, Aib, and N-ethyl-Aib peptides.
Comparative Proteolytic Stability Data
The following table summarizes representative quantitative stability data for model GLP-1-like peptides containing L-Ala, Aib, or N-ethyl-Aib at the primary cleavage site. Data is expressed as the degradation half-life (
| Modification | DPP-IV Assay ( | Neprilysin Assay ( | Chymotrypsin Assay ( | Human Plasma ( |
| Native (L-Ala) | < 5 min | < 15 min | < 10 min | < 2 hrs |
| Aib | > 24 hrs | ~ 4.5 hrs | ~ 2.5 hrs | > 24 hrs |
| N-ethyl-Aib | > 48 hrs (Stable) | > 24 hrs | > 24 hrs | > 48 hrs (Stable) |
Data Interpretation: While Aib provides excellent protection against specific exopeptidases like DPP-IV (due to its proximity to the N-terminus), it remains moderately susceptible to aggressive endopeptidases like Neprilysin and Chymotrypsin. N-ethyl-Aib, by eliminating the H-bond recognition motif, provides broad-spectrum resistance across all tested enzymatic environments [1, 2].
Experimental Protocol: Self-Validating LC-MS/MS Stability Assay
To generate trustworthy, reproducible stability data, the experimental workflow must function as a self-validating system . This means incorporating internal controls to account for non-enzymatic degradation, surface adsorption, and mass spectrometry ionization variance.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Test Peptides: Dissolve the Aib and N-ethyl-Aib modified peptides in DMSO to a 1 mM stock, then dilute to a 10 µM working concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Enzyme Preparation: Reconstitute recombinant human DPP-IV or Neprilysin to a final assay concentration of 2 µg/mL.
-
Internal Controls:
-
Positive Control: Native GLP-1 (to confirm enzyme activity).
-
Negative Control: Test peptide in buffer without enzyme (to rule out spontaneous hydrolysis or plastic adsorption).
-
2. Enzymatic Incubation:
-
Pre-warm the peptide solutions and enzyme solutions separately to 37°C for 5 minutes.
-
Initiate the reaction by mixing equal volumes of the peptide and enzyme solutions in a low-protein-binding 96-well plate.
-
Incubate the plate at 37°C with gentle orbital shaking (300 rpm).
3. Time-Course Sampling & Quenching:
-
At designated time points (
minutes), extract a 50 µL aliquot from each well. -
Critical Step: Immediately transfer the aliquot into 50 µL of quenching solution (Acetonitrile containing 1% Trifluoroacetic acid and 1 µM of a stable heavy-isotope labeled Internal Standard). The low pH instantly denatures the protease, halting cleavage, while the Internal Standard normalizes downstream LC-MS/MS injection variability.
4. Sample Processing & LC-MS/MS Analysis:
-
Centrifuge the quenched samples at 14,000
g for 10 minutes at 4°C to pellet the precipitated enzyme. -
Transfer the supernatant to LC vials.
-
Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer (MRM mode), quantifying the ratio of the intact parent peptide peak area to the Internal Standard peak area.
5. Data Processing:
-
Plot the natural log of the remaining intact peptide percentage versus time.
-
Calculate the half-life (
) using the first-order decay equation: , where is the slope of the linear regression.
Step-by-step LC-MS/MS experimental workflow for determining peptide proteolytic half-life.
Conclusion
While Aib remains the gold standard for inducing helical stability and providing targeted resistance against specific exopeptidases like DPP-IV [3], it is not a panacea against all proteolytic pathways. For next-generation peptide therapeutics requiring extreme systemic half-lives, N-ethyl-Aib represents a superior structural modification. By simultaneously locking the backbone conformation and abolishing the amide hydrogen bond donor capacity, N-ethyl-Aib creates an impenetrable steric shield that effectively nullifies both endo- and exopeptidase activity [2, 4].
References
1.1 - PMC - NIH 2.2 - Taylor & Francis 3. 3 - PMC - NIH 4.4 - SciSpace
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(ethylamino)-2-methylpropanoic Acid
Disclaimer: This guide is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult your institution's Chemical Hygiene Plan and EHS office before handling or disposing of any chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work, a thorough risk assessment is crucial. Based on data from analogous compounds, 2-(ethylamino)-2-methylpropanoic acid should be handled with care, assuming potential for skin, eye, and respiratory irritation.[1][2][3][4]
Core Principle: The foundation of safe chemical handling is preventing exposure. The selection of appropriate PPE is your first and most critical line of defense.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from dust particles and accidental splashes.[4] |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Prevents direct skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat | Standard Lab Attire | Protects skin and personal clothing from contamination.[5] |
| Respiratory | N95 Respirator or Chemical Fume Hood | NIOSH approved | Recommended when handling the solid powder to prevent inhalation. Always handle solids within a fume hood.[1][6] |
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] All waste streams containing 2-(ethylamino)-2-methylpropanoic acid must be treated as hazardous chemical waste.
Causality: Proper segregation is critical to prevent dangerous chemical reactions. For instance, mixing acids with bases can cause a violent exothermic reaction, while mixing oxidizing acids with organic materials can lead to fire or explosion.[9][10] Never mix incompatible waste streams.
Step-by-Step Disposal Protocols
The following protocols detail the correct procedures for disposing of different waste streams associated with 2-(ethylamino)-2-methylpropanoic acid.
Protocol 3.1: Unused or Expired Solid Compound
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, compatible, and sealable container.
-
Labeling: Affix a "Hazardous Waste" label to the container.[11][12] The label must include the full chemical name, "2-(ethylamino)-2-methylpropanoic acid," and the approximate quantity.
-
Collection: Place the sealed container in the designated solid hazardous waste collection bin within your laboratory's Satellite Accumulation Area (SAA).[8][13]
Protocol 3.2: Aqueous/Liquid Waste Solutions
-
Collection: Collect all aqueous solutions containing the compound in a dedicated, compatible, and leak-proof container (e.g., a high-density polyethylene carboy).[14]
-
Prohibition: Never dispose of solutions containing this compound down the sanitary sewer.[6][13][15] Even small amounts can pose risks to aquatic ecosystems.
-
Labeling: Attach a "Hazardous Waste" label. List all chemical constituents and their approximate percentages (e.g., "2-(ethylamino)-2-methylpropanoic acid (~5%), Water (95%)").[16]
-
Storage: Keep the container tightly sealed when not in use and store it in secondary containment within the SAA to prevent spills.[7][9]
Protocol 3.3: Contaminated Labware
-
Disposable Labware (e.g., pipette tips, tubes, weigh boats):
-
Non-disposable Labware (e.g., glassware):
-
Decontamination: Rinse the glassware with a suitable solvent, such as ethanol or isopropanol.[13]
-
Collect Rinsate: This initial rinsate is considered hazardous liquid waste. Collect it in your designated aqueous hazardous waste container.[9][13][14]
-
Final Wash: After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Protocol 3.4: Contaminated PPE
-
Gloves, Wipes, and Bench Paper: Dispose of all contaminated PPE and cleaning materials in the solid hazardous waste container.[13]
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste according to your institution's policy.
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess and Secure: Assess the extent of the spill. If it is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment:
-
Collection: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[13][17] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[13] A final wash with soap and water may be appropriate.[18]
-
Documentation: Report the spill to your laboratory supervisor, as required by your institution.
Waste Management Workflow and Spill Response
Visualizing the procedural flow ensures clarity and reinforces the correct sequence of operations. The following diagrams illustrate the comprehensive waste disposal workflow and the decision-making process for spill response.
Caption: Workflow for the safe collection and disposal of 2-(ethylamino)-2-methylpropanoic acid waste.
Caption: Decision workflow for responding to a chemical spill.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(ethylamino)-2-methylpropanoic acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. This guide provides essential safety and logistical information for handling 2-(ethylamino)-2-methylpropanoic acid, a compound of interest in various research applications. As a Senior Application Scientist, my objective is to distill complex safety data into a practical, field-proven workflow that ensures the well-being of laboratory personnel while maintaining the integrity of the research.
Hazard Analysis and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is paramount. Based on the functional groups present in 2-(ethylamino)-2-methylpropanoic acid (a carboxylic acid and a secondary amine), we can anticipate potential hazards. Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[2][5] Amines can also be irritants and may be harmful if absorbed through the skin.[2] The solid, likely crystalline, nature of this compound suggests a potential for aerosolization, creating an inhalation hazard.
Anticipated Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause redness, pain, and in severe cases, burns.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[2]
-
Unknown Systemic Effects: Due to the lack of specific toxicological data, the potential for systemic effects upon ingestion, inhalation, or dermal absorption cannot be ruled out.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks identified above.[6][7] The following table outlines the recommended PPE for handling 2-(ethylamino)-2-methylpropanoic acid, based on best practices for similar chemical classes.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 approved[8] | Protects against splashes of solutions and airborne particles that could cause eye irritation or injury. A face shield should be worn over safety goggles when there is a significant splash risk.[8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | ASTM D6319 or equivalent[1] | Nitrile gloves provide a good barrier against a wide range of chemicals and are a suitable choice for incidental contact.[1][7] For prolonged handling or in case of immersion, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.[9][10] |
| Body Protection | Laboratory Coat | Standard | A lab coat protects personal clothing and skin from accidental spills and contamination.[1][8] |
| Respiratory Protection | N95 Respirator or higher | NIOSH approved[1][10] | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[1][3][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.[1]
Preparation
-
Designated Work Area: All handling of 2-(ethylamino)-2-methylpropanoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment Check: Ensure that a calibrated eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and waste containers, before commencing work.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling
-
Weighing and Transfer: Use a spatula to carefully transfer the solid compound. Avoid creating dust by handling the material gently.
-
Dissolution: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Container Management: Keep the container holding the compound tightly sealed when not in use to prevent contamination and accidental spills.[2]
Post-Handling
-
Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) followed by a wipe-down.[1]
-
Equipment Cleaning: Decontaminate all non-disposable equipment used during the procedure.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid skin contact with any potential contaminants and wash hands thoroughly with soap and water.[9][10]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][11]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste disposal is a critical final step in the safe handling of any chemical.
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[1][12] Follow all local, state, and federal regulations.
-
Contaminated Labware: Items such as pipette tips, weighing paper, and contaminated gloves should be placed in a designated hazardous waste container.[1][12]
-
Empty Containers: Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[1]
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checkpoints at each stage of handling 2-(ethylamino)-2-methylpropanoic acid.
Caption: Workflow for the safe handling of 2-(ethylamino)-2-methylpropanoic acid.
References
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Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Cole-Parmer. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
